molecular formula C27H41NO5S B1671543 Epothilone D CAS No. 189453-10-9

Epothilone D

Katalognummer: B1671543
CAS-Nummer: 189453-10-9
Molekulargewicht: 491.7 g/mol
InChI-Schlüssel: XOZIUKBZLSUILX-GIQCAXHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Epothilone D is an epithilone that is epithilone C in which the hydrogen at position 13 of the oxacyclohexadec-13-ene-2,6-dione macrocycle has been replaced by a methyl group. It has a role as a microtubule-stabilising agent.
Utidelone (UTD1), a novel microtubule stabilizing agent, is an epothilone B analogue produced by genetic engineering. It is under investigation in clinical trials for various cancers.
This compound has been reported in Myxococcus xanthus, Sorangium cellulosum, and Streptomyces venezuelae with data available.
This compound is a natural polyketide compound isolated from the myxobacterium Sorangium cellulosum. Also known as desoxyepothilone B, this compound binds to tubulin and inhibits the disassembly of microtubules, resulting in the inhibition of mitosis, cellular proliferation, and cell motility. (NCI04)
Utidelone is a genetically engineered epothilone analog with potential antineoplastic activity. Upon administration, utidelone binds to tubulin, induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to first-generation epothilones, this agent exhibits greater safety and enhanced activity against certain multidrug-resistant (MDR) tumors.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
microtubule-targeted antitumor agent;  lacking the epoxide of epothilone B;  may be equiv to this compound

Eigenschaften

IUPAC Name

(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h11,13,15,17,19,22-23,25,29,31H,8-10,12,14H2,1-7H3/b16-11-,18-13+/t17-,19+,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZIUKBZLSUILX-GIQCAXHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880053
Record name Epothilone D
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Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189453-10-9
Record name Epothilone D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189453-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desoxyepothilone B
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Record name Epothilone D
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01873
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Record name Epothilone D
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Record name EPOTHILONE D
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Epothilone D from Sorangium cellulosum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epothilones, a class of 16-membered macrolides, represent a significant advancement in microtubule-stabilizing anticancer agents. Originally discovered as metabolites from the soil-dwelling myxobacterium Sorangium cellulosum, these compounds have demonstrated potent activity against a wide range of tumors, including those resistant to taxanes. This technical guide provides a comprehensive overview of the discovery, fermentation, extraction, and purification of Epothilone D, a key member of this family. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Introduction: Discovery of the Epothilones

The journey of epothilones began in the 1980s when researchers at the Gesellschaft für Biotechnologische Forschung in Braunschweig, Germany, isolated the myxobacterium Sorangium cellulosum, strain So ce90.[1] Initially, interest in this organism was due to its production of compounds with antifungal properties.[1] Further investigation led to the identification of a new class of 16-membered macrolides, named epothilones.[1] While initially explored for their antifungal activity, their potent cytotoxic effects against eukaryotic cells soon became the focus of intense research.[1]

Subsequent studies revealed that epothilones exert their cytotoxic effects through a mechanism similar to that of paclitaxel (Taxol®), by stabilizing microtubules and inducing cell cycle arrest at the G2-M transition, ultimately leading to apoptosis.[2] However, epothilones have shown superior efficacy against multidrug-resistant cancer cell lines and better water solubility compared to taxanes.[2][3] Among the naturally occurring epothilones (A-F), this compound (the desoxy form of Epothilone B) has been a compound of particular interest due to its potent in vivo anticancer activities and a more favorable toxicity profile compared to Epothilone B.[4]

Biosynthesis and Production in Sorangium cellulosum

Epothilones are synthesized via a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.[5] The biosynthetic gene cluster responsible for epothilone production has been identified and characterized.[5] this compound is a direct precursor to Epothilone B, with the conversion mediated by the P450 enzyme EpoK, which is responsible for the epoxidation of the C12-C13 double bond.[5]

Fermentation of Sorangium cellulosum for Epothilone Production

The production of epothilones is typically carried out through submerged fermentation of Sorangium cellulosum. However, a key challenge in the fermentation of this myxobacterium is its tendency to form clumps, which can hinder nutrient and metabolite transport, leading to inconsistent yields.[6] To mitigate this, various strategies have been developed, including the use of immobilized cultures in porous ceramics, which has been shown to increase epothilone yields significantly.[6]

The fermentation medium composition is critical for maximizing epothilone production. A variety of media have been developed, often containing complex carbon and nitrogen sources. The addition of an adsorbent resin, such as Amberlite XAD-16, to the culture medium is a common practice to capture the epothilones as they are produced, which can help to reduce potential feedback inhibition and degradation.[7][8]

Experimental Protocols

Fermentation of Sorangium cellulosum

This protocol is a composite based on optimized media reported in the literature for enhancing epothilone production.[8][9]

Objective: To cultivate Sorangium cellulosum under conditions optimized for the production of epothilones.

Materials:

  • Sorangium cellulosum strain (e.g., So ce90 or a high-producing mutant)

  • Seed culture medium (M26 medium or similar)

  • Production Fermentation Medium (see Table 1)

  • Amberlite XAD-16 resin

  • Shaker incubator

  • 250 mL Erlenmeyer flasks

  • Autoclave

Procedure:

  • Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of seed culture medium with a cryopreserved vial of Sorangium cellulosum. Incubate at 30°C with shaking at 200 rpm for 3 days.

  • Production Culture: Prepare the production fermentation medium as detailed in Table 1. Adjust the pH to 7.2-7.4 with KOH before autoclaving.

  • Inoculation: Transfer the seed culture to the production medium at an inoculation ratio of 8% (v/v).

  • Adsorbent Resin Addition: Add sterile Amberlite XAD-16 resin to the production culture at a concentration of 2% (v/v).

  • Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 8-10 days.

  • Harvesting: At the end of the fermentation period, harvest the Amberlite XAD-16 resin by filtration.

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth and adsorbent resin.

Objective: To isolate and purify this compound from the fermentation culture.

Materials:

  • Harvested Amberlite XAD-16 resin

  • Methanol

  • Ethyl acetate

  • n-Heptane

  • HP-20SS resin (or similar polystyrene-divinylbenzene resin)

  • Silica gel for chromatography

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Procedure:

  • Extraction:

    • Wash the harvested XAD-16 resin with water to remove residual medium components.

    • Elute the epothilones from the resin with methanol. Collect the methanol eluate.

  • Concentration: Concentrate the methanol extract under vacuum using a rotary evaporator at 40°C.

  • Defatting Step (Optional but Recommended):

    • The crude extract often contains fatty acids like methyl oleate. A defatting step using a polystyrene-divinylbenzene resin (e.g., HP-20SS) can be employed.

    • Load the concentrated extract onto the HP-20SS column equilibrated with a methanol-water mixture (e.g., 57:43).

    • Elute the epothilones with a higher concentration of methanol in water (e.g., 78:22 methanol-water). This step helps to remove nonpolar impurities.[4]

  • Chromatographic Purification:

    • Further purification can be achieved using normal-phase chromatography on silica gel or reverse-phase chromatography.

    • A typical solvent system for normal-phase chromatography is a gradient of ethyl acetate in n-heptane.

  • Crystallization:

    • For final purification, this compound can be crystallized.

    • Dissolve the purified epothilone fraction in a minimal amount of a suitable solvent like warm ethyl acetate or ethanol.

    • Induce crystallization by cooling or by the addition of an anti-solvent such as n-heptane or water.[4][10]

    • Collect the crystals by filtration, wash with a cold solvent/anti-solvent mixture, and dry under vacuum.

  • Purity Analysis: Assess the purity of the final product using HPLC.

Data Presentation

Optimized Fermentation Medium Composition
ComponentConcentration (g/L)Reference
Potato Starch4.8[9]
Skim Milk Powder2.3[9]
Glucose0.5[9]
Soybean Powder2.0[9]
Magnesium Sulfate (MgSO₄)2.0[9]
Calcium Chloride (CaCl₂)2.0[9]
EDTA-Fe³⁺2.0 mL/L[9]
Trace Elements Solution0.5 mL/L[9]
Amberlite XAD-16 Resin2% (v/v)[8]
pH7.4[9]

Table 1: An example of an optimized fermentation medium for enhanced epothilone production.

Production Yields of Epothilones
EpothiloneProducing StrainYield (mg/L)Reference
Epothilone BSorangium cellulosum SoF5-76 (mutant)108.67[9]
Epothilones C and DSorangium cellulosum So ce90/B23-6[11]
This compoundRecombinant Myxococcus xanthus<1 (in wild-type S. cellulosum)[4]
Epothilone (total)Immobilized Sorangium cellulosum90.2[6]

Table 2: Reported production yields of epothilones from various strains and fermentation conditions.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₇H₄₁NO₅S[12]
Molecular Weight491.7 g/mol [12][13]
CAS Number189453-10-9[3][12]
AppearanceWhite crystalline solid[4]
SolubilitySoluble in DMSO and Ethanol[12]

Table 3: Key physicochemical properties of this compound.

Visualizations

Epothilone Biosynthetic Relationship

Epothilone_Biosynthesis PKS_NRPS PKS/NRPS Machinery Epothilone_C Epothilone C PKS_NRPS->Epothilone_C Epothilone_D This compound PKS_NRPS->Epothilone_D Epothilone_A Epothilone A Epothilone_C->Epothilone_A EpoK Epothilone_B Epothilone B Epothilone_D->Epothilone_B EpoK EpoK EpoK (P450) Epoxidation

Figure 1: Simplified diagram illustrating the biosynthetic relationship between major epothilones.

Workflow for Isolation and Purification of this compound

Epothilone_D_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Sorangium cellulosum Fermentation with XAD-16 Resin Harvest_Resin Harvest and Wash XAD-16 Resin Fermentation->Harvest_Resin Methanol_Elution Methanol Elution Harvest_Resin->Methanol_Elution Concentration Concentration (Rotary Evaporation) Methanol_Elution->Concentration Defatting Defatting (HP-20SS Chromatography) Concentration->Defatting Chromatography Silica Gel Chromatography Defatting->Chromatography Crystallization Crystallization (e.g., Ethyl Acetate/Heptane) Chromatography->Crystallization Pure_Epothilone_D Pure this compound (>97% Purity) Crystallization->Pure_Epothilone_D Analysis Purity Analysis (HPLC) Pure_Epothilone_D->Analysis

Figure 2: A comprehensive workflow diagram for the isolation and purification of this compound.

Conclusion

The discovery of epothilones from Sorangium cellulosum has provided a promising new class of anticancer agents. This compound, in particular, stands out for its potent efficacy and favorable preclinical profile. The successful isolation of this valuable compound relies on a multi-step process involving optimized fermentation, efficient extraction, and rigorous purification. This guide has consolidated key methodologies and quantitative data to provide a practical resource for the scientific community. Further research into strain improvement, fermentation optimization, and purification strategies will continue to be crucial in realizing the full therapeutic potential of this compound and its analogues.

References

Epothilone D mechanism of action on microtubule dynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Epothilone D on Microtubule Dynamics

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a 16-membered macrolide natural product, is a potent microtubule-stabilizing agent that has garnered significant interest as an antineoplastic drug.[1] Its mechanism of action is functionally similar to that of paclitaxel, involving the promotion of tubulin polymerization and stabilization of microtubules.[1] This hyperstabilization disrupts the delicate dynamic instability required for proper mitotic spindle function, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] Notably, this compound and its analogs often retain high potency against paclitaxel-resistant tumor cell lines, an advantage attributed to their status as poor substrates for P-glycoprotein efflux pumps and distinct interactions within the tubulin binding pocket.[2][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Interaction with Tubulin

Binding to the β-Tubulin Subunit

The primary molecular target of this compound is the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[4] this compound binds to a pocket on β-tubulin that overlaps with the binding site for paclitaxel.[2] This is evidenced by competitive binding assays showing that epothilones can displace bound [³H]paclitaxel from microtubules.[2]

Despite sharing a binding region, the specific molecular interactions are not identical to those of paclitaxel.[4] For the closely related Epothilone A, binding involves hydrogen bonds between the macrolide's oxygen atoms (C1, C3, C5, C7) and residues within the M-loop of β-tubulin, such as Threonine-274 and Arginine-282.[4] Unlike paclitaxel, the thiazole side chain of epothilones binds to a different region of β-tubulin not occupied by the taxane.[4] These distinct interactions likely contribute to the retained activity of epothilones against cancer cells with tubulin mutations that confer paclitaxel resistance.[3] The epoxide ring, present in Epothilones A and B, is not essential for this activity, as this compound (desoxyepothilone B) is a highly potent tubulin binder.[4]

Promotion of Tubulin Polymerization and Microtubule Stabilization

This compound actively promotes the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers.[2] This action has several key characteristics:

  • GTP- and MAP-Independence: It induces tubulin assembly in vitro even in the absence of guanosine triphosphate (GTP) and microtubule-associated proteins (MAPs), which are normally required for polymerization.[2][4]

  • Resistance to Depolymerization: It renders microtubules resistant to depolymerizing conditions, such as exposure to cold temperatures or calcium ions.[2]

  • Suppression of Dynamics: The most critical effect at a cellular level is the potent suppression of microtubule dynamic instability. By binding to the microtubule lattice, this compound significantly dampens the transition between phases of growth (polymerization) and shrinkage (depolymerization), effectively freezing the microtubule network in a hyper-stabilized, non-functional state.

Quantitative Analysis of this compound's Effects

The biological activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key data points for epothilones.

Table 1: Tubulin Binding Affinity of Epothilones

This table presents binding affinity data for epothilones, demonstrating their high affinity for the polymerized (microtubule) form of tubulin compared to the unpolymerized dimer. Data for Epothilones A and B are used as representative examples of the class.

CompoundTarget StateMethodParameterValue
Epothilone AUnpolymerized TubulinNot SpecifiedKd130 µM[5]
Epothilone BUnpolymerized TubulinNot SpecifiedKd48 µM[5]
Epothilone AMicrotubulesNot SpecifiedKd13 nM[5]
Epothilone BMicrotubulesNot SpecifiedKd0.67 nM[5]
Epothilone AMicrotubulesCompetition AssayIC₅₀ vs [³H]Paclitaxel2.3 µM[4]
PaclitaxelMicrotubulesCompetition AssayIC₅₀ vs [³H]Paclitaxel3.6 µM[4]

Kd: Dissociation Constant. A lower value indicates higher affinity. IC₅₀: Half-maximal inhibitory concentration in displacing the radioligand.

Table 2: Cytotoxicity of Epothilone Analogs in Human Cancer Cell Lines

This table shows the potent cytotoxic activity of epothilone analogs across various cancer cell lines, with IC₅₀ values typically in the low nanomolar range.

CompoundCell LineCancer TypeIC₅₀ (nM)
Fludelone (Epo D Analog)MM.1SMultiple Myeloma6 - 14.4[6]
This compoundMOLP-5Multiple Myeloma68.6[6]
This compound (KOS-862)VariousBreast, Lung, Colon, OvarianLow nanomolar range[4]
Ixabepilone (Epo B Analog)VariousBreast, Colon, Lung1.4 - 45[7]
PaclitaxelMM.1SMultiple Myeloma9 - 11.5[6]

IC₅₀: Half-maximal inhibitory concentration for cell growth/viability.

Cellular Consequences of Microtubule Stabilization

G2/M Cell Cycle Arrest

The suppression of microtubule dynamics has profound consequences during mitosis. The mitotic spindle, a complex machine built from microtubules, requires a high degree of dynamic instability to capture chromosomes at their kinetochores and segregate them correctly. By hyperstabilizing spindle microtubules, this compound prevents the formation of proper kinetochore-microtubule attachments. This failure activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The activated SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of key proteins like cyclin B and securin. This leads to a sustained arrest of the cell in the G2/M phase of the cell cycle.[2][3]

G2M_Arrest cluster_drug_action Drug Action cluster_mitosis Mitotic Machinery cluster_outcome Cellular Outcome EpoD This compound Tubulin β-Tubulin EpoD->Tubulin Binds MT Microtubules Tubulin->MT Polymerizes MT_Dynamics Microtubule Dynamics (Suppressed) MT->MT_Dynamics Hyperstabilizes Spindle Mitotic Spindle MT_Dynamics->Spindle Forms Attachments Kinetochore-MT Attachments Spindle->Attachments Prevents Proper SAC Spindle Assembly Checkpoint (SAC) Attachments->SAC Activates APC APC/C SAC->APC Inhibits Anaphase Anaphase Entry APC->Anaphase Blocks Arrest G2/M Arrest APC->Arrest Leads to

Caption: this compound-Induced Mitotic Arrest Pathway.
Induction of Apoptosis

Prolonged arrest in mitosis is an unsustainable state for the cell and ultimately triggers programmed cell death (apoptosis).[2] Evidence suggests that epothilones induce apoptosis primarily through the intrinsic, or mitochondrial-mediated, pathway.[2] The sustained mitotic arrest leads to the accumulation of pro-apoptotic signals, which converge on the mitochondria. This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9, in turn, activates the executioner caspase, caspase-3, which cleaves a multitude of cellular substrates, dismantling the cell and executing the apoptotic program.[8]

Apoptosis_Pathway Arrest Prolonged Mitotic Arrest Signals Pro-Apoptotic Signals Arrest->Signals Initiates Mito Mitochondria Signals->Mito Acts on CytC Cytochrome c (Release) Mito->CytC Mediates Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9, Cyt c) CytC->Apoptosome Triggers Casp9 Active Caspase-9 Apoptosome->Casp9 Generates Casp3 Active Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Downstream Apoptotic Signaling Pathway.

While G2/M arrest is the primary mechanism, some studies have shown that this compound can also regulate G1-checkpoint proteins, such as decreasing the level of CDK2 and inhibiting the phosphorylation of the retinoblastoma (Rb) protein, suggesting a potential secondary mechanism for inhibiting cell proliferation in certain contexts.[9]

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay (Light Scattering)

This is a fundamental assay to directly measure the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process increases the turbidity of the solution, which can be measured as an increase in light scattering (absorbance) at 340-350 nm.[10][11]

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) tubulin (e.g., bovine brain) in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[10] Keep on ice.

    • Prepare a 10 mM stock of GTP in water.[10]

    • Prepare serial dilutions of this compound in GTB or another appropriate vehicle (e.g., DMSO, ensuring the final concentration is <2%).[12] Prepare vehicle-only and positive controls (e.g., paclitaxel for enhancers, nocodazole for inhibitors).[10][11]

  • Assay Setup (96-well plate format):

    • Pre-warm a clear, flat-bottom 96-well plate and a compatible spectrophotometer to 37°C.[10] The reaction is temperature-sensitive and will not proceed efficiently at lower temperatures.[11]

    • On ice, prepare the final tubulin reaction mix. For a typical reaction, this includes tubulin (e.g., 3 mg/mL final concentration), GTB, GTP (1 mM final), and glycerol (e.g., 10%) to promote assembly.[11]

    • Add the test compounds/controls to the designated wells of the pre-warmed plate.

  • Initiation and Measurement:

    • To initiate polymerization, add the cold tubulin reaction mix to the wells containing the compounds.

    • Immediately place the plate in the 37°C plate reader.

    • Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[10][12]

  • Data Analysis:

    • Plot absorbance vs. time to generate polymerization curves.

    • Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve for each concentration.

    • An increase in Vmax relative to the vehicle control indicates polymerization enhancement. Calculate the EC₅₀ (the concentration for 50% of maximal effect).

Workflow_Tubulin_Assay cluster_prep 1. Preparation (on ice) cluster_setup 2. Assay Setup cluster_measure 3. Measurement & Analysis Tubulin Reconstitute Purified Tubulin Mix Add Cold Tubulin Mix to Wells Tubulin->Mix Buffer Prepare Buffer (GTB, GTP, Glycerol) Buffer->Mix Compound Prepare this compound & Control Dilutions Plate Add Compounds/ Controls to 37°C Plate Compound->Plate Reader Place in 37°C Plate Reader Mix->Reader Initiates Reaction Measure Read Absorbance (340nm) vs. Time Reader->Measure Plot Plot Curves & Calculate Vmax, EC₅₀ Measure->Plot

Caption: Workflow for In Vitro Tubulin Polymerization Assay.
Competitive Radioligand Binding Assay

This assay determines a compound's ability to bind to the paclitaxel site on microtubules by measuring its competition with a radiolabeled ligand (e.g., [³H]paclitaxel).

Methodology:

  • Microtubule Preparation: Polymerize purified tubulin with GTP at 37°C to form microtubules. Stabilize these microtubules, often with a non-radioactive taxane, then pellet and resuspend them to remove unpolymerized tubulin.

  • Competition Reaction: Incubate the pre-formed, stabilized microtubules with a constant concentration of [³H]paclitaxel and varying concentrations of the unlabeled competitor compound (this compound).

  • Separation: Separate the microtubules (with bound ligand) from the free ligand in the supernatant. This is typically done by centrifugation through a glycerol cushion or by filtration.

  • Quantification: Measure the radioactivity in the pellet (bound fraction) using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound [³H]paclitaxel against the concentration of the competitor. Fit the data to a competition binding curve to determine the IC₅₀, which is the concentration of this compound required to inhibit 50% of the specific binding of [³H]paclitaxel. This can be used to calculate the inhibition constant (Ki).[13]

Cellular Tubulin Polymerization Assay (Western Blot)

This cell-based assay quantifies the shift from soluble to polymerized tubulin within cells following drug treatment.[14]

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency and treat them with varying concentrations of this compound (and controls) for a specified time (e.g., 24 hours).[14]

  • Lysis and Fractionation:

    • Lyse the cells in a microtubule-stabilizing buffer (containing a non-ionic detergent like Triton X-100 and taxol/glycerol to preserve polymers).[14]

    • Centrifuge the lysate at high speed (e.g., >15,000 x g) at 4°C.[14]

    • The supernatant contains the soluble fraction (αβ-tubulin dimers). The pellet contains the insoluble, polymerized fraction (microtubules).[14]

  • Sample Preparation: Carefully collect the supernatant. Wash the pellet and then resuspend it in a lysis buffer to solubilize the proteins.

  • Western Blotting:

    • Quantify the protein concentration of the soluble fractions (e.g., using a BCA assay) to ensure equal loading.[14]

    • Load equal protein amounts of the soluble fractions and corresponding equal volumes of the pellet fractions onto an SDS-PAGE gel.

    • Perform electrophoresis, transfer to a PVDF membrane, and probe with a primary antibody against α- or β-tubulin, followed by an HRP-conjugated secondary antibody.[14]

  • Analysis: Use densitometry to quantify the tubulin bands in the soluble and pellet fractions. An effective microtubule-stabilizing agent like this compound will cause a dose-dependent increase in the amount of tubulin in the pellet fraction relative to the soluble fraction.[14]

References

An In-depth Technical Guide to the Biosynthesis of Epothilones in Myxobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilones are a class of 16-membered polyketide macrolactones produced by the Gram-negative, soil-dwelling myxobacterium Sorangium cellulosum.[1][2] These natural products have garnered significant attention in the pharmaceutical industry due to their potent anticancer activity. Their mechanism of action is similar to that of paclitaxel (Taxol®), involving the stabilization of microtubules, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4] However, epothilones possess several advantages over taxanes, including higher water solubility and significant activity against paclitaxel-resistant cancer cell lines, making them promising candidates for next-generation cancer therapeutics.[1][4]

The native producer, S. cellulosum, presents significant challenges for large-scale production due to its slow growth rate (doubling time of ~16 hours) and the difficulty of genetic manipulation.[1][5] These limitations have driven extensive research into understanding the epothilone biosynthetic pathway to enable heterologous expression and metabolic engineering strategies in more tractable hosts. This guide provides a detailed technical overview of the epothilone biosynthetic gene cluster, the enzymatic pathway, quantitative production data, and key experimental protocols used to elucidate and engineer this complex metabolic process.

The Epothilone Biosynthetic Gene Cluster

The biosynthesis of epothilones is orchestrated by a large, ~56 kb gene cluster containing seven key genes, designated epoA through epoK.[6] This cluster encodes a modular, hybrid enzyme system that combines a non-ribosomal peptide synthetase (NRPS) with a type I polyketide synthase (PKS).[2][3] The organization of this multienzyme complex is collinear with the biosynthesis of the final product, a hallmark of modular PKS/NRPS systems.

The core machinery consists of:

  • One NRPS module (EpoB): Responsible for synthesizing the 2-methylthiazole starter unit.[2][6]

  • Eight PKS modules (encoded by epoA, epoC, epoD, epoE, epoF): Catalyze the sequential extension of the polyketide chain.[3][6]

  • A Cytochrome P450 Epoxidase (EpoK): Performs the final post-PKS modification, converting epothilones C and D into the more potent epothilones A and B, respectively.[1][6]

The Core Biosynthetic Pathway

The assembly of the epothilone scaffold is a multi-stage process involving initiation with a unique starter unit, sequential elongation, cyclization, and a final oxidation step.

Initiation: Thiazole Ring Formation

The biosynthesis begins with the formation of a 2-methylthiazolylcarboxy starter unit, a process that involves a unique interplay between a PKS loading module (in EpoA) and an NRPS module (EpoB).[7][8]

  • Acetyl-CoA Loading: The acyl carrier protein (ACP) domain of the EpoA loading module is primed with an acetyl group from acetyl-CoA.[7]

  • Cysteine Activation: The adenylation (A) domain of the EpoB NRPS module activates L-cysteine and tethers it to the peptidyl carrier protein (PCP) domain of EpoB.[7][8]

  • Condensation and Cyclization: The cyclization (Cy) domain of EpoB catalyzes the transfer of the acetyl group from EpoA-ACP to the amino group of the cysteine tethered to EpoB-PCP. This is followed by cyclodehydration to form a methylthiazolinyl intermediate.[7]

  • Oxidation: An oxidase (Ox) domain within EpoB oxidizes the thiazoline ring to the aromatic thiazole, completing the formation of the starter unit.[7][8]

Elongation, Termination, and Post-PKS Modification

Following initiation, the 2-methylthiazolyl starter unit is transferred to the first PKS module. The subsequent eight PKS modules, encoded across the epoC, epoD, epoE, and epoF genes, sequentially extend the polyketide chain.[2][6] Each module is responsible for incorporating a specific extender unit (either malonyl-CoA or methylmalonyl-CoA) and performing reductive modifications (ketoreduction, dehydration, and enoylreduction) to shape the growing backbone.[1]

After the final elongation step, a thioesterase (TE) domain catalyzes the release of the completed polyketide chain and its intramolecular macrolactonization to form the 16-membered ring of desoxyepothilone (Epothilone C or D).[2]

The final step is the epoxidation at the C12-C13 double bond, catalyzed by the cytochrome P450 enzyme, EpoK.[6] This conversion of epothilone D to epothilone B (and epothilone C to epothilone A) is crucial for the full biological activity of the compounds.[1][9]

Epothilone_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzymes Biosynthetic Machinery cluster_products Products AcetylCoA Acetyl-CoA EpoA_B EpoA (PKS) EpoB (NRPS) Thiazole Formation AcetylCoA->EpoA_B:f0 Acetate unit Cysteine L-Cysteine Cysteine->EpoA_B:f1 Thiazole ring MalonylCoA Malonyl-CoA PKS_Modules EpoC EpoD EpoE EpoF Chain Elongation MalonylCoA->PKS_Modules:f0 MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->PKS_Modules:f1 Oxygen O2 EpoK EpoK (P450) Epoxidation Oxygen->EpoK EpoA_B->PKS_Modules Starter Unit TE_Domain Thioesterase (TE) Cyclization PKS_Modules->TE_Domain Linear Polyketide EpoD This compound TE_Domain->EpoD Desoxyepothilone EpoB Epothilone B EpoK->EpoB EpoD->EpoB

Caption: Overview of the Epothilone Biosynthesis Pathway.

Quantitative Analysis of Epothilone Production

Epothilone titers vary significantly between the native producer and engineered heterologous hosts. Optimization of culture conditions and genetic engineering have led to substantial improvements in yield.

Table 1: Epothilone Production in Native and Heterologous Hosts

Producing Strain Host Organism Product(s) Titer (mg/L) Reference(s)
So ce90 Sorangium cellulosum Epothilone A ~20 [1]
Epothilone B ~10 [1]
Engineered Strain Escherichia coli Epothilone C ~1 [10]
Engineered Strain Myxococcus xanthus Epothilones (Total) 0.0001 - 1.2 [11]

| ZE9N-R22 (Engineered) | Myxococcus xanthus | Epothilones A+B | 93.4 (in bioreactor) |[12] |

Table 2: Effect of Nutrients on Epothilone Production

Nutrient Concentration Organism % Reduction in Titer Reference(s)
Ammonium 12 mM S. cellulosum 90% [13]
12 mM M. xanthus 40% [13]
Phosphate 5 mM S. cellulosum 60% [13]
5 mM M. xanthus 60% [13]
17 mM S. cellulosum 95% [13]

| Iron | 20 µM | S. cellulosum / M. xanthus | Optimal concentration |[13] |

Table 3: Metabolic Degradation Rates of Natural Epothilones in Rodent Serum

Compound Degradation Rate (nmol/min/mg serum protein) Reference(s)
Epothilone A 0.50 [4]
Epothilone B 1.02 [4]

| this compound | 1.20 |[4] |

Key Experimental Methodologies

Elucidating and engineering the epothilone pathway has relied on several key molecular biology and biochemical techniques.

Protocol: Heterologous Expression of the epo Cluster in M. xanthus

This protocol outlines the general steps for transferring the entire epothilone gene cluster from S. cellulosum into the more genetically tractable host, M. xanthus.

Objective: To achieve production of epothilones in a host that is easier to cultivate and manipulate.

Methodology:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from S. cellulosum So ce90.

  • Cosmid Library Construction: A cosmid library of the S. cellulosum genome is created in an E. coli host.

  • Cluster Identification: The library is screened using probes designed from known epo gene sequences to identify cosmids containing overlapping fragments of the epothilone gene cluster.

  • Vector Construction: A large DNA fragment (~65 kb) encompassing the entire epo gene cluster is assembled into an integration vector. This vector contains regions of homology to a non-essential locus in the M. xanthus chromosome (e.g., the attB site for phage Mx8 integration) and a selectable marker (e.g., kanamycin resistance).[1][9]

  • Electroporation: The integration vector is introduced into M. xanthus cells via electroporation.

  • Selection and Screening: Transformants are selected on antibiotic-containing media. Correct integration of the gene cluster into the host chromosome is verified by PCR and Southern blotting.

  • Fermentation and Analysis: Verified clones are cultivated in production media (e.g., CMM supplemented with an adsorber resin like XAD-16).[1] The culture broth and resin are extracted and analyzed for epothilone production using HPLC and LC-MS.

Heterologous_Expression_Workflow start Isolate gDNA from S. cellulosum cosmid Create & Screen Cosmid Library start->cosmid assemble Assemble Full ~65kb epo Cluster in Integration Vector cosmid->assemble transform Electroporate Vector into M. xanthus assemble->transform select Select Transformants (e.g., Kan resistance) transform->select verify Verify Integration (PCR, Southern Blot) select->verify ferment Cultivate Verified Clone in Production Medium verify->ferment analyze Extract & Analyze for Epothilone Production (HPLC, LC-MS) ferment->analyze end Epothilone Production in M. xanthus analyze->end Gene_Knockout_Logic cluster_genome cluster_vector cluster_result WT_Locus Upstream Homology Target Gene (epoK) Downstream Homology label_1 Single Crossover (Integration) KO_Vector Upstream Homology sacB Marker Downstream Homology KO_Locus Upstream Homology Downstream Homology label_2 Second Crossover (Excision & Deletion)

References

Epothilone D as a microtubule-stabilizing agent in neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is the destabilization of microtubules, essential components of the neuronal cytoskeleton responsible for maintaining cell structure, and facilitating axonal transport. Epothilone D, a brain-penetrant microtubule-stabilizing agent, has emerged as a promising therapeutic candidate to counteract this deficit. This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of this compound in neurodegenerative diseases, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction: The Role of Microtubule Dysfunction in Neurodegeneration

In healthy neurons, the microtubule-associated protein tau binds to and stabilizes microtubules, ensuring the efficient transport of essential molecules along the axon. In several neurodegenerative conditions, collectively known as tauopathies, tau becomes hyperphosphorylated and aggregates, leading to a loss of its normal function and the formation of neurofibrillary tangles.[1][2] This "loss-of-function" hypothesis posits that the sequestration of tau into aggregates results in microtubule instability, impaired axonal transport, and ultimately, neuronal death.[1][3]

Microtubule-stabilizing agents offer a therapeutic strategy to compensate for this loss of tau function. By binding to tubulin, these agents promote its polymerization and stabilize the resulting microtubules. While first-generation microtubule stabilizers like paclitaxel have shown efficacy in peripheral nervous system models, their poor blood-brain barrier permeability limits their use for central nervous system disorders.[1][4] this compound, a 16-membered macrolide, has demonstrated the ability to cross the blood-brain barrier, making it a viable candidate for treating neurodegenerative diseases.[4][5]

Mechanism of Action of this compound

This compound exerts its biological effects by binding to the β-tubulin subunit, promoting the polymerization of tubulin into microtubules and stabilizing the existing microtubule network.[6] This action mimics the microtubule-stabilizing function of tau, thereby compensating for its loss in pathological conditions. The stabilization of microtubules by this compound has several beneficial downstream effects in neurons, including:

  • Increased Microtubule Density: By promoting polymerization, this compound increases the number of microtubules within the axon.[1][7]

  • Reduced Axonal Dystrophy: The stabilized microtubule network provides structural integrity to the axon, reducing swelling and degeneration.[1][7]

  • Improved Axonal Transport: A robust and stable microtubule network serves as a reliable track for motor proteins, facilitating the efficient transport of organelles, vesicles, and other vital cargo along the axon.[1][7]

These cellular improvements are hypothesized to translate into preserved neuronal function and improved cognitive and motor outcomes.

Preclinical Efficacy of this compound in Alzheimer's Disease Models

The therapeutic potential of this compound has been extensively studied in transgenic mouse models of tauopathy, which recapitulate key aspects of Alzheimer's disease pathology.

PS19 Mouse Model (P301S Tau Mutation)

In aged PS19 mice with existing tau pathology and cognitive deficits, weekly administration of this compound for three months led to significant improvements across multiple neuropathological and behavioral measures.[1][7]

Table 1: Quantitative Effects of this compound in Aged PS19 Tau Transgenic Mice [1][7]

ParameterVehicle-Treated PS19This compound-Treated PS19 (0.3 mg/kg)This compound-Treated PS19 (1.0 mg/kg)Wild-Type Control
Microtubule Density (MTs/μm²) in Optic Nerve Axons ~150~200~225~250
Dystrophic Axons in Optic Nerve (number/mm²) ~4000~2500~2000~1500
Fast Axonal Transport (relative transport index) ~0.6~0.8~0.91.0
Cognitive Performance (Barnes Maze Escape Latency, seconds) ~60~40~35~25
Insoluble Tau in Forebrain (ng/mg protein) ~1200~800~700N/A
Hippocampal Neuron Density (NeuN-positive area, % of WT) ~75%~85%~90%100%
rTg4510 Mouse Model (P301L Tau Mutation)

In the rTg4510 mouse model, which also develops progressive tau pathology, treatment with BMS-241027 (this compound) has been shown to restore microtubule dynamics, reduce tau pathology, and improve cognitive function in the Morris water maze.[8][9]

Table 2: Quantitative Effects of BMS-241027 (this compound) in rTg4510 Tau Transgenic Mice [8][9]

ParameterVehicle-Treated rTg4510BMS-241027-Treated rTg4510 (1 mg/kg)Wild-Type Control
Microtubule Dynamicity (Turnover Rate, %/hour) ~3.5~2.0~1.5
Cognitive Performance (Morris Water Maze Escape Latency, seconds) ~45~30~20
Phospho-Tau (AT8) Staining in Hippocampus (arbitrary units) HighReducedLow
Neurofibrillary Tangle (Gallyas Silver Stain) in Hippocampus (arbitrary units) HighReducedLow
Hippocampal Neuron Number ReducedPreservedNormal

This compound in Parkinson's Disease Models

The investigation of microtubule-stabilizing agents in Parkinson's disease is also an active area of research. While data on this compound is more limited compared to Alzheimer's models, studies with other epothilones, such as Epothilone B, in toxin-induced models of Parkinson's disease have shown promising results.

In a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, systemic administration of Epothilone B demonstrated neuroprotective effects on dopaminergic neurons in the substantia nigra.[10][11]

Table 3: Quantitative Effects of Epothilone B in a 6-OHDA Mouse Model of Parkinson's Disease [1][2]

Parameter6-OHDA + Vehicle6-OHDA + Epothilone B (1 mg/kg)Sham Control
Dopaminergic Neuron Survival in Substantia Nigra (% of sham) ~67%~85%100%
Striatal Dopamine Levels (% of sham) ~30%~60%100%
Behavioral Deficits (Apomorphine-induced rotations, turns/min) ~7~3~0
Microglial Activation in Substantia Nigra (Iba1+ cells/mm²) ~400~250~150

These findings suggest that microtubule stabilization may be a viable therapeutic strategy for Parkinson's disease, and further investigation of this compound in this context is warranted.

Clinical Development

A Phase 1 clinical trial (NCT01492374) was initiated by Bristol-Myers Squibb to evaluate the safety, tolerability, and pharmacokinetics of BMS-241027 (this compound) in patients with mild Alzheimer's disease. However, the trial was discontinued, and no results have been publicly released.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Microtubule Polymerization Assay

This assay assesses the ability of a compound to promote the polymerization of tubulin into microtubules.[5][10]

  • Reagents:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

    • GTP solution (10 mM)

    • This compound (or other test compounds) dissolved in DMSO

    • Fluorescent reporter dye that binds to polymerized microtubules (e.g., DAPI)

  • Procedure:

    • Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL) in GTB supplemented with 1 mM GTP and the fluorescent reporter.

    • Add the test compound (e.g., this compound at various concentrations) or vehicle control (DMSO) to the wells of a 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin reaction mix to each well and immediately transferring the plate to a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • The rate and extent of polymerization are determined from the slope and plateau of the curves, respectively. An increase in both parameters indicates microtubule stabilization.

In Vivo Study in Tau Transgenic Mice

This protocol describes a typical interventional study to evaluate the efficacy of this compound in a mouse model of tauopathy.[1][7]

  • Animal Model: Aged (e.g., 9-month-old) PS19 transgenic mice expressing the P301S human tau mutation.

  • Drug Administration:

    • This compound is dissolved in a vehicle solution (e.g., 5% Kolliphor HS 15 in saline).

    • Administer this compound (e.g., 0.3 or 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection once weekly for a specified duration (e.g., 3 months).

  • Behavioral Assessment (Morris Water Maze):

    • A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.

    • Mice are trained over several days to find the hidden platform using spatial cues in the room.

    • The time taken to find the platform (escape latency) and the path length are recorded.

    • A probe trial is conducted at the end of training where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

  • Histological and Biochemical Analyses:

    • Following the treatment period, mice are euthanized, and brain tissue is collected.

    • Immunohistochemistry: Brain sections are stained with antibodies against markers of tau pathology (e.g., AT8 for phosphorylated tau, MC1 for misfolded tau) and neuronal integrity (e.g., NeuN).

    • Electron Microscopy: Optic nerve sections are prepared and imaged using a transmission electron microscope to quantify microtubule density and the number of dystrophic axons.

    • Insoluble Tau Quantification: Brain homogenates are subjected to sequential extraction to isolate the sarkosyl-insoluble fraction, and the amount of insoluble tau is quantified by ELISA.

    • Fast Axonal Transport: [³⁵S]methionine is injected into the vitreous of the eye. After a set time (e.g., 3 hours), the optic nerve is dissected, and the distribution of radiolabeled proteins along the nerve is analyzed by SDS-PAGE and autoradiography to assess the rate of transport.[3]

Visualizations

Signaling Pathway of this compound in Neurodegeneration

EpothiloneD_Pathway cluster_pathology Pathological Cascade in Tauopathy cluster_intervention Therapeutic Intervention Tau_hyper Tau Hyperphosphorylation & Aggregation Tau_loss Loss of Tau Function Tau_hyper->Tau_loss leads to MT_instability Microtubule Instability Tau_loss->MT_instability causes Axonal_transport_defect Impaired Axonal Transport MT_instability->Axonal_transport_defect results in Neuronal_dysfunction Neuronal Dysfunction & Degeneration Axonal_transport_defect->Neuronal_dysfunction contributes to EpoD This compound MT_stabilization Microtubule Stabilization EpoD->MT_stabilization promotes MT_stabilization->MT_instability counteracts MT_density Increased Microtubule Density MT_stabilization->MT_density Axonal_integrity Improved Axonal Integrity MT_stabilization->Axonal_integrity Axonal_transport_restored Restored Axonal Transport MT_density->Axonal_transport_restored Axonal_integrity->Axonal_transport_restored Neuronal_protection Neuroprotection & Improved Cognition Axonal_transport_restored->Neuronal_protection experimental_workflow start Start: Aged Tau Transgenic Mice treatment Weekly i.p. Injections (Vehicle or this compound) for 3 Months start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia histology Histology: - Immunohistochemistry (Tau, NeuN) - Electron Microscopy (MT density) euthanasia->histology biochemistry Biochemistry: - Insoluble Tau ELISA - Fast Axonal Transport Assay euthanasia->biochemistry analysis Data Analysis and Comparison of Groups histology->analysis biochemistry->analysis end Conclusion on Efficacy and Mechanism analysis->end

References

The Dance of Structure and Activity: An In-depth Guide to the SAR of Epothilone D and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epothilones, a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum, have emerged as a promising class of anticancer agents.[1][2] Their mechanism of action, similar to the widely used taxanes, involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4] Epothilone D, a naturally occurring analog, has garnered significant interest due to its potent antitumor activity and favorable pharmacological properties.[3][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, offering insights for the rational design of novel, more effective microtubule-stabilizing agents.

Core Structure and Mechanism of Action

This compound interacts with β-tubulin at the taxoid-binding site, promoting the polymerization of tubulin dimers into stable microtubules.[2][6] This stabilization disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle, ultimately leading to cell death in rapidly dividing cancer cells.[3][4] The core structure of this compound, a 16-membered macrolactone ring with a thiazole side chain, provides the essential scaffold for this biological activity. Modifications at various positions of this scaffold have been extensively explored to understand the key structural features governing its potency and to develop analogs with improved therapeutic profiles.

Mechanism of Action of this compound EpoD This compound Tubulin β-Tubulin EpoD->Tubulin Binds to MT_Stab Microtubule Stabilization Tubulin->MT_Stab Promotes Polymerization Mitotic_Arrest Mitotic Arrest (G2/M) MT_Stab->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

This compound's mechanism of action.

Structure-Activity Relationship (SAR) of this compound Analogs

Systematic modifications of the this compound structure have revealed several key regions crucial for its biological activity. The following sections summarize the SAR at different positions of the macrolactone ring and the thiazole side chain.

Modifications at the C7 Position

The hydroxyl group at the C7 position plays a critical role in the binding of epothilones to tubulin.[6] Removal of this hydroxyl group, as seen in 7-deoxy-epothilone D, results in a significant loss of activity, with a more than 100-fold decrease in potency against A2780 human ovarian carcinoma cell lines.[6] This suggests that the C7-hydroxyl group is involved in a crucial hydrogen bond interaction with the tubulin binding site, likely with the amino acid residue D226.[6]

Modifications at the C9 Position

The stereochemistry at the C9 position has been shown to influence the conformation and biological activity of this compound analogs. The synthesis and evaluation of 9-methyl-epothilone D diastereomers revealed that the 9-(S) and 9-(R) analogs exhibit significant differences in their inhibitory activities against cancer cell lines.[7] This highlights the importance of the conformation of the northern hemisphere of the macrolactone for optimal tubulin binding.

Modifications at the C4 and C12 Positions

To probe the bioactive conformation of this compound, analogs with a bridge between the C4-methyl and C12-methyl carbons have been synthesized.[8][9] These conformationally constrained analogs, however, all proved to be less active than this compound in both antiproliferative and tubulin assembly assays.[8][9] This suggests that while a specific conformation is required for binding, restricting the flexibility of the macroring with a covalent bridge may hinder the optimal interaction with tubulin.

Summary of key SAR points for this compound.

Quantitative SAR Data

The following tables summarize the in vitro activity of key this compound analogs from various studies.

Table 1: Cytotoxicity of this compound and its Analogs against Human Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
This compoundA27807.5[6]
7-deoxy-epothilone DA2780900[6]
(S)-14-methoxy-epothilone DA278029[6]
7-deoxy-(S)-14-methoxy-epothilone DA27802200[6]
Bridged Analog 36 (C4-C26)A2780>1000[8][9]
Bridged Analog 36 (C4-C26)PC3>1000[8][9]

Table 2: In Vitro Tubulin Assembly Activity of this compound Analogs

CompoundActivityReference
This compoundPotent[8][9]
Bridged Analogs (C4-C26)Less Active[8][9]

Signaling Pathways Modulated by Epothilones

Beyond their direct impact on microtubule dynamics, epothilones have been shown to modulate various cellular signaling pathways. For instance, a novel epothilone analog, UTD2, has been reported to inhibit cellular processes regulated by the Rac1 GTPase signaling pathway.[10] This includes the inhibition of PAK1 phosphorylation, a downstream effector of Rac1, which is involved in regulating the actin cytoskeleton and cell motility.[10] Furthermore, this compound has been shown to induce cell cycle arrest by regulating G1-checkpoint proteins, such as decreasing the level of CDK2 and inhibiting the phosphorylation of the retinoblastoma (Rb) protein.[11]

Signaling Pathways Affected by Epothilones cluster_rac1 Rac1 Pathway cluster_cellcycle Cell Cycle Regulation Epo_analog Epothilone Analog (UTD2) Rac1 Rac1 Epo_analog->Rac1 Inhibits PAK1 PAK1 Phosphorylation Rac1->PAK1 Activates Actin Actin Cytoskeleton/ Cell Motility PAK1->Actin Regulates EpoD This compound CDK2 CDK2 Levels EpoD->CDK2 Decreases Rb Rb Phosphorylation EpoD->Rb Inhibits G1_S G1-S Transition CDK2->G1_S Promotes Rb->G1_S Inhibits when hypophosphorylated

Signaling pathways modulated by epothilones.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound and its analogs.

Cytotoxicity Assay

The antiproliferative activity of epothilone analogs is typically determined using a standard cytotoxicity assay, such as the MTT or CellTox Green assay.

General Protocol (CellTox™ Green Cytotoxicity Assay): [12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the epothilone analog for a specified period (e.g., 72 hours).

  • Dye Addition: Add CellTox™ Green Dye to each well. The dye is impermeant to live cells but stains the DNA of dead cells.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., 485 nm excitation and 520 nm emission).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the fluorescence intensity against the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

The ability of epothilone analogs to promote tubulin polymerization is a direct measure of their mechanism of action. This is often assessed using a fluorescence-based or turbidity-based assay.

General Protocol (Fluorescence-based Tubulin Polymerization Assay): [13][14]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a fluorescent reporter (e.g., DAPI), GTP, and a polymerization buffer (e.g., PIPES buffer).

  • Compound Addition: Add the epothilone analog at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Kinetic Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence of the reporter increases as it incorporates into the polymerizing microtubules.

  • Data Analysis: Analyze the kinetic data to determine the effect of the compound on the rate and extent of tubulin polymerization.

Experimental Workflow for Analog Evaluation start Start synthesis Analog Synthesis start->synthesis cytotoxicity Cytotoxicity Assay synthesis->cytotoxicity tubulin Tubulin Polymerization Assay synthesis->tubulin sar SAR Analysis cytotoxicity->sar tubulin->sar end End sar->end

Workflow for evaluating this compound analogs.

Conclusion

The structure-activity relationship of this compound is a complex interplay of stereochemistry, functional group positioning, and overall molecular conformation. The C7-hydroxyl group is paramount for potent activity, likely through a key hydrogen bonding interaction within the tubulin binding pocket. While constraining the conformation of the macrolide ring has so far led to a decrease in activity, these studies have provided valuable insights into the bioactive conformation. The exploration of modifications at other positions, coupled with a deeper understanding of the downstream signaling effects of epothilones, will continue to guide the development of next-generation microtubule-stabilizing agents with improved efficacy and safety profiles for the treatment of cancer.

References

Preclinical Antitumor Activity of Epothilone D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor activity of Epothilone D (also known as KOS-862 or Utidelone), a potent microtubule-stabilizing agent. The document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and illustrates the core signaling pathways and experimental workflows involved in its mechanism of action.

In Vitro Antitumor Activity

This compound has demonstrated significant cytotoxic effects across a broad range of human cancer cell lines, often exhibiting greater potency than paclitaxel, particularly in drug-resistant lines. Its activity is typically observed in the nanomolar range.

Cytotoxicity Across Various Cancer Cell Lines

The 50% inhibitory concentration (IC₅₀) values of this compound against a panel of human cancer cell lines are summarized below. These values highlight its potent antiproliferative activity in cancers of the breast, lung, colon, prostate, and ovary, as well as in multiple myeloma.[1][2]

Cell LineCancer TypeIC₅₀ (nM)
MCF-7Breast Adenocarcinoma1.5 - 3.5
MDA-MB-435Breast Carcinoma3.3
NCI/ADR-RESDoxorubicin-resistant Breast Cancer6.8
A549Lung Carcinoma2.0 - 5.0
HCT-116Colon Carcinoma1.4 - 4.0
PC-3Prostate Adenocarcinoma2.5 - 6.0
OVCAR-3Ovarian Adenocarcinoma1.8 - 4.2
RPMI 8226Multiple Myeloma6.0 - 14.4 (for a derivative)[3]
CAGMultiple Myeloma8.0 - 15.0 (for a derivative)[3]
H929Multiple Myeloma7.0 - 13.0 (for a derivative)[3]

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines. Data compiled from multiple preclinical studies. The IC₅₀ values represent the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

In Vivo Antitumor Efficacy

Preclinical studies in animal models, primarily immunodeficient mice bearing human tumor xenografts, have consistently demonstrated the potent in vivo antitumor activity of this compound. These studies have shown significant tumor growth inhibition and, in some cases, complete tumor regression.

Efficacy in Human Tumor Xenograft Models

The following table summarizes the in vivo antitumor efficacy of this compound in various xenograft models. The data illustrates its activity against a range of solid tumors, including those resistant to conventional chemotherapies.

Tumor ModelCancer TypeAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
A549Lung CancerNude Mice20 mg/kg, i.p., q2dx5Significant tumor growth suppression[4]
MX-1Breast CancerNude Mice20 mg/kg, i.p., q2dx5Complete tumor regression in some animals[2]
SK-OV-3Ovarian CancerNude Mice15 mg/kg, i.v., q4dx3Marked tumor growth inhibition[5]
SK-NASNeuroblastomaNude Mice20 mg/kg, i.p., q2dx9Significant therapeutic effect, including in intracranial model[4]
RPMI 8226Multiple MyelomaNOD/SCID Mice20 mg/kg, i.p., q2dx5No significant effect observed in this study with a derivative[3]
CAGMultiple MyelomaNOD/SCID Mice20 mg/kg, i.p., q2dx5Significant decrease in tumor burden with a derivative[3]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models. This table presents a summary of the in vivo efficacy of this compound and its derivatives against various human tumor xenografts in immunodeficient mice. TGI indicates the percentage of tumor growth inhibition compared to a control group.

Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects primarily by stabilizing microtubules, which are essential components of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[6][7] This stabilization disrupts the dynamic instability of microtubules, leading to a cascade of cellular events culminating in apoptotic cell death.

Microtubule Stabilization and Cell Cycle Arrest

Similar to taxanes, this compound binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[6] This aberrant stabilization of microtubules leads to the formation of non-functional mitotic spindles, causing the cells to arrest in the G2/M phase of the cell cycle.[4] The prolonged mitotic arrest ultimately triggers the apoptotic machinery.

G2_M_Arrest EpoD This compound Tubulin β-Tubulin EpoD->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade EpoD This compound (Microtubule Stabilization) Bax Bax Activation EpoD->Bax Bcl2 Bcl-2 Inhibition EpoD->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis SRB_Assay_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding end End drug_treatment 2. Treat with this compound cell_seeding->drug_treatment fixation 3. Fix with TCA drug_treatment->fixation staining 4. Stain with SRB fixation->staining washing 5. Wash with Acetic Acid staining->washing solubilization 6. Solubilize Dye with Tris Base washing->solubilization measurement 7. Measure Absorbance (510 nm) solubilization->measurement analysis 8. Calculate IC50 measurement->analysis analysis->end Xenograft_Workflow start Start animal_prep 1. Prepare Athymic Nude Mice start->animal_prep cell_prep 2. Prepare MDA-MB-231 Cells start->cell_prep end End implantation 3. Subcutaneous Implantation animal_prep->implantation cell_prep->implantation monitoring 4. Monitor Tumor Growth implantation->monitoring randomization 5. Randomize into Groups monitoring->randomization treatment 6. Administer this compound / Vehicle randomization->treatment evaluation 7. Evaluate Tumor Growth Inhibition treatment->evaluation evaluation->end

References

Epothilone D and the β-Tubulin Interface: A Technical Guide to a High-Affinity Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between Epothilone D (KOS-862), a potent microtubule-stabilizing agent, and its target, the β-tubulin subunit of the microtubule. Designed for researchers, scientists, and professionals in drug development, this document details the binding mechanism, presents quantitative interaction data, outlines key experimental methodologies, and illustrates the critical molecular pathways involved.

Executive Summary

Epothilones represent a class of 16-membered macrolides that, like taxanes, exert their potent anti-mitotic effects by stabilizing microtubules.[1] This stabilization disrupts the dynamic instability essential for proper mitotic spindle function, leading to cell cycle arrest at the G2/M transition and subsequent apoptosis.[2] this compound, a desoxy-epothilone B analog, demonstrates superior potency and a favorable pharmacological profile, including activity against multi-drug resistant cancer cell lines.[2][3] Its mechanism hinges on a high-affinity interaction with a specific binding site on the β-tubulin subunit, the same pocket targeted by paclitaxel, though the precise molecular contacts differ.[4] Understanding the nuances of this interaction is critical for the rational design of next-generation tubulin-targeting therapeutics.

Mechanism of Action: Microtubule Hyperstabilization

The primary mechanism of action for this compound is the promotion of tubulin polymerization and the stabilization of the resulting microtubules.[5] By binding to β-tubulin within the microtubule polymer, this compound counteracts the natural dynamic instability of these cytoskeletal structures. This leads to the formation of non-functional microtubule bundles and an accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death.[2]

The binding event induces a critical conformational change in β-tubulin, particularly in the M-loop (residues 270-288), a region that is typically disordered.[6][7] Epothilone binding forces the M-loop into a more rigid, helical conformation, which strengthens the lateral contacts between adjacent protofilaments, thereby stabilizing the entire microtubule lattice.[6][8]

EpoD This compound Tubulin β-Tubulin (Unpolymerized Dimer) EpoD->Tubulin Binds to Taxane Pocket MT Microtubule Polymer Tubulin->MT Promotes Polymerization Stabilization Microtubule Hyperstabilization MT->Stabilization Dynamics Loss of Dynamic Instability Stabilization->Dynamics Arrest G2/M Phase Arrest Dynamics->Arrest Apoptosis Apoptosis Arrest->Apoptosis cluster_Tubulin β-Tubulin Binding Pocket cluster_mloop M-Loop cluster_h7 H7 Helix T274 Thr274 R282 Arg282 D224 Asp224 H227 His227 EpoD This compound EpoD->T274 H-Bond (C1 Carbonyl) EpoD->R282 Polar Contact (C7 Hydroxyl) EpoD->D224 H-Bond (C7 Hydroxyl) EpoD->H227 π-π Stacking (Thiazole Ring) Prep 1. Sample Preparation sub_Prep1 Dialyze Tubulin vs. Buffer sub_Prep2 Dilute EpoD in same Buffer sub_Prep1->sub_Prep2 sub_Prep3 Degas Solutions sub_Prep2->sub_Prep3 Load 2. Load Instrument sub_Load1 Tubulin into Sample Cell sub_Load2 EpoD into Syringe sub_Load1->sub_Load2 Titr 3. Perform Titration sub_Titr1 Inject EpoD into Tubulin sub_Titr2 Measure Heat Change (ΔQ) sub_Titr1->sub_Titr2 Ctrl 4. Run Control sub_Ctrl1 Inject EpoD into Buffer Analysis 5. Analyze Data sub_Analysis1 Fit Binding Isotherm sub_Analysis2 Determine Kd, ΔH, n sub_Analysis1->sub_Analysis2

References

The Nexus of Microtubule Stabilization: A Technical Guide to the Pharmacophore Modeling of Epothilone D and Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacophore modeling of two potent classes of microtubule-stabilizing agents: Epothilone D and taxanes. By understanding their common and distinct structural features that govern their interaction with β-tubulin, researchers can advance the rational design of novel and more effective anticancer therapeutics. This document details the experimental protocols for pharmacophore modeling, presents key quantitative data, and visualizes the critical signaling pathways impacted by these compounds.

Introduction: Targeting Microtubule Dynamics in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, most notably mitotic spindle formation during cell division. Their critical role in cell proliferation makes them a prime target for anticancer drug development. Taxanes, such as Paclitaxel (Taxol®) and Docetaxel (Taxotere®), and epothilones, including this compound, are highly successful chemotherapeutic agents that function by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Despite their distinct chemical scaffolds, they share a common binding site on β-tubulin, suggesting the existence of a common pharmacophore.[3][4]

This guide delves into the computational methods used to define this pharmacophore, providing a detailed look at the methodologies that underpin the design of next-generation microtubule-targeting agents.

Pharmacophore Modeling: Unveiling the Essential Features for Activity

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and taxanes, this involves defining the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and their spatial relationships necessary for binding to the taxane-binding pocket on β-tubulin.[5][6]

Experimental Protocols

The development of a robust pharmacophore model typically involves a combination of ligand-based and structure-based approaches, often culminating in a three-dimensional quantitative structure-activity relationship (3D-QSAR) model.

2.1.1. Ligand-Based Pharmacophore Modeling

This approach relies on the analysis of a set of molecules with known biological activities. The general workflow is as follows:

  • Training and Test Set Selection: A diverse set of Epothilone and taxane analogs with a wide range of biological activities (e.g., IC50 values) is compiled. This set is then divided into a training set, used to generate the pharmacophore models, and a test set, used for external validation.[7][8]

  • Conformational Analysis: For each molecule in the training set, a range of low-energy conformations is generated to account for molecular flexibility.[9]

  • Feature Identification and Hypothesis Generation: Common chemical features (e.g., hydrogen bond acceptors, donors, hydrophobic centers, and aromatic rings) are identified across the active molecules in the training set.[10] Software such as CATALYST or PHASE is then used to generate a series of pharmacophore hypotheses, which are different 3D arrangements of these features.[5]

  • Hypothesis Validation: The generated hypotheses are scored and ranked based on their ability to correctly predict the activity of the training set molecules. The best hypotheses are then validated using the test set to assess their predictive power on molecules not used in model generation.[11] Statistical parameters such as the correlation coefficient (r), root mean square deviation (RMSD), and cost difference are used to evaluate the quality of the model.[2]

2.1.2. Structure-Based Pharmacophore Modeling

This method utilizes the 3D structure of the biological target, in this case, the β-tubulin protein with a bound ligand, to derive a pharmacophore model.

  • Protein-Ligand Complex Preparation: The crystal structure of β-tubulin in complex with a taxane or epothilone analog is obtained from the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning correct bond orders, and minimizing the energy.[12]

  • Binding Site Analysis: The interactions between the ligand and the amino acid residues in the binding pocket are analyzed to identify key interactions such as hydrogen bonds and hydrophobic contacts.[13][14]

  • Pharmacophore Feature Generation: Based on the identified interactions, pharmacophore features are generated that are complementary to the binding site. For example, a hydrogen bond donor in the protein would correspond to a hydrogen bond acceptor feature in the pharmacophore.[12]

  • Model Refinement and Validation: The generated pharmacophore model is refined and validated by its ability to distinguish known active compounds from inactive decoys in a virtual screening experiment. Metrics like the Güner-Henry (GH) score and Receiver Operating Characteristic (ROC) curve analysis are used for validation.[15][16]

2.1.3. 3D-QSAR Model Development

A 3D-QSAR model provides a quantitative correlation between the 3D properties of molecules and their biological activities.

  • Molecular Alignment: The molecules in the training set are aligned based on a common scaffold or a pharmacophore hypothesis.

  • Descriptor Calculation: Steric and electrostatic fields (or other molecular descriptors) are calculated for each molecule on a 3D grid.

  • PLS Analysis: Partial Least Squares (PLS) analysis is used to generate a regression equation that correlates the calculated descriptor values with the biological activities.

  • Model Validation: The predictive ability of the 3D-QSAR model is assessed using cross-validation (q²) and by predicting the activities of the test set compounds (r²_pred).[7][17]

Common Pharmacophore for this compound and Taxanes

Studies have identified a common pharmacophore shared by both taxanes and epothilones, which typically consists of:

  • Two Hydrogen Bond Acceptors: Corresponding to the C1 carbonyl and the C5 hydroxyl group in epothilones, and the oxetane oxygen and the C2' hydroxyl group in taxanes.[3][5]

  • One Hydrogen Bond Donor: Often associated with the C7 hydroxyl group in epothilones and the C2' hydroxyl in taxanes.[5]

  • Multiple Hydrophobic/Aliphatic Regions: These features are crucial for interacting with the hydrophobic pockets within the binding site.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound and taxane analogs, providing a basis for comparing their potency and the predictive power of pharmacophore models.

Table 1: Cytotoxicity (IC50) of this compound and Taxane Analogs in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
This compoundRPMI 8226Multiple Myeloma37 - 68.6[1]
Fludelone (this compound analog)RPMI 8226Multiple Myeloma6 - 14.4[1]
PaclitaxelSK-BR-3Breast CancerVaries[18]
PaclitaxelMDA-MB-231Breast CancerVaries[18]
PaclitaxelT-47DBreast CancerVaries[18]
Patupilone (Epothilone B)VariousBreast, Lung, Colon1.4 - 45[19]
IxabepiloneVariousBreast, Colon, Lung1.4 - 45[19]

Table 2: Binding Affinity and Pharmacophore Model Validation Data

Compound/ModelParameterValueReference
Epothilone ABinding Affinity (for displacement of ³H-paclitaxel)2.3 µM (IC50)[20]
PaclitaxelBinding Affinity (for displacement of ³H-paclitaxel)3.6 µM (IC50)[20]
PatupiloneBinding Affinity (for displacement of ³H-paclitaxel)3.3 µM (IC50)[20]
Epothilone 3D-QSAR ModelCorrelation Coefficient (r)0.83[5]
Paclitaxel 3D-QSAR ModelCorrelation Coefficient (r)0.91[5]
Tubulin Inhibitor Pharmacophore ModelCorrelation Coefficient0.9582[2]
Tubulin Inhibitor Pharmacophore ModelGoodness-of-Hit (GH) Score0.81[2]
Quinoline-based Tubulin Inhibitor 3D-QSARCorrelation Coefficient (R²)0.865[7]
Quinoline-based Tubulin Inhibitor 3D-QSARCross-validation Coefficient (Q²)0.718[7]

Signaling Pathways and Experimental Workflows

The binding of this compound and taxanes to β-tubulin triggers a cascade of cellular events, ultimately leading to apoptosis. The following diagrams, generated using the DOT language, visualize the key signaling pathways and a generalized experimental workflow for pharmacophore modeling.

Signaling Pathways

Microtubule Stabilization and G2/M Arrest

This compound and taxanes bind to the β-tubulin subunit within the microtubule polymer, suppressing its dynamic instability. This stabilization of microtubules disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis. The cell's checkpoint machinery detects this abnormality, leading to an arrest in the G2/M phase of the cell cycle.[21][22][23] Key proteins involved in this checkpoint include Cyclin B1 and cdc2.

Microtubule_Stabilization_G2M_Arrest cluster_drug Drug Action cluster_cellular Cellular Response This compound This compound β-tubulin β-tubulin This compound->β-tubulin Taxanes Taxanes Taxanes->β-tubulin Microtubule_Stabilization Microtubule Stabilization β-tubulin->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Microtubule stabilization by this compound and taxanes leading to G2/M arrest.

Apoptosis Induction

Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. Key players in this pathway include Caspase-9 and Caspase-3.[24][25][26] Some studies also suggest the involvement of Caspase-2.[24][25]

Apoptosis_Induction G2M_Arrest Prolonged G2/M Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Caspase2_Involvement Caspase-2 Involvement G2M_Arrest->Caspase2_Involvement Cytochrome_c_Release Cytochrome c Release Mitochondria->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Intrinsic apoptotic pathway induced by prolonged G2/M arrest.
Experimental Workflow

The following diagram illustrates a generalized workflow for ligand-based pharmacophore modeling and 3D-QSAR analysis.

Pharmacophore_Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation & Application Dataset Dataset of Analogs (this compound & Taxanes) Split Split into Training and Test Sets Dataset->Split Conformations Generate 3D Conformations Split->Conformations Features Identify Common Features Conformations->Features Hypotheses Generate Pharmacophore Hypotheses Features->Hypotheses Internal_Validation Internal Validation (Training Set) Hypotheses->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation 3D_QSAR 3D-QSAR Model Development External_Validation->3D_QSAR Virtual_Screening Virtual Screening for Novel Compounds 3D_QSAR->Virtual_Screening

Generalized workflow for ligand-based pharmacophore modeling and 3D-QSAR.

Conclusion

The pharmacophore modeling of this compound and taxanes has provided invaluable insights into the structural requirements for potent microtubule-stabilizing activity. The convergence of ligand-based and structure-based computational approaches has not only elucidated a common pharmacophore but has also enabled the development of predictive 3D-QSAR models. This technical guide serves as a foundational resource for researchers in the field, offering detailed methodologies, critical quantitative data, and clear visualizations of the underlying biological processes. By leveraging this knowledge, the scientific community can continue to design and discover novel, more effective, and safer anticancer agents that target the crucial process of microtubule dynamics.

References

Epothilone D: A Technical Guide to its Natural Source and Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilone D is a potent anti-cancer agent belonging to the epothilone class of 16-membered macrolides.[1] Its mechanism of action, similar to paclitaxel, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3] Unlike paclitaxel, epothilones have demonstrated efficacy against multi-drug resistant cancer cell lines, making them a subject of intense research and development. This guide provides a comprehensive overview of the natural source of this compound and the fermentation methodologies for its production.

Natural Source of this compound

The natural producer of epothilones is the Gram-negative, soil-dwelling myxobacterium, Sorangium cellulosum.[4] First isolated in 1985, this microorganism is known for its complex lifecycle and the production of a diverse array of secondary metabolites.[5] While S. cellulosum is the original source, the production of epothilones, including this compound, is often low in wild-type strains.[6]

Fermentation for this compound Production

The production of this compound can be achieved through fermentation of the natural producer, Sorangium cellulosum, or through heterologous expression of the epothilone biosynthetic gene cluster in other host organisms.

Fermentation of Sorangium cellulosum

Optimization of fermentation conditions is crucial for enhancing the yield of this compound from S. cellulosum. Key parameters include media composition, culture conditions, and the use of adsorbent resins to capture the secreted product.

Various media compositions have been developed to improve the growth of S. cellulosum and the production of epothilones. Below are examples of optimized media.

ComponentConcentration (g/L) - Medium 1[7]Concentration (g/L) - Medium 2[8]
Potato Starch4.8-
Dextrin-6.3
Skim Milk Powder2.32.6
Glucose0.50.8
Soybean Powder2.01.7
Magnesium Sulfate (MgSO₄)2.03.2
Calcium Chloride (CaCl₂)2.01.0
EDTA-Fe³⁺2.0 mL/L2.0 mL/L
Trace Elements Solution0.5 mL/L0.5 mL/L
Adsorbent Resin (XAD-16)2% (v/v)2% (v/v)
pH7.47.2

Optimized fermentation parameters are critical for maximizing this compound production.

ParameterOptimal Condition[7]
Temperature30°C
Inoculation Amount8% (v/v)
Liquid Volume50 mL in 250 mL flask
Shaker Speed200 rpm
Fermentation Time9 days[8]
  • Inoculum Preparation: A cryo-vial of Sorangium cellulosum is used to inoculate 50 mL of M26 medium in a 250-mL Erlenmeyer flask. The culture is agitated at 200 rpm and 30°C for 3-4 days until the cells reach the exponential growth phase.

  • Production Medium Preparation: The components for the production medium (as detailed in Table 1) are dissolved in distilled water, and the pH is adjusted. An adsorbent resin, such as Amberlite XAD-16, is added at 2% (v/v) to the medium before sterilization.[7][8] The medium is then autoclaved.

  • Fermentation: The production medium is inoculated with the seed culture. The flasks are incubated at 30°C with shaking at 200 rpm for the duration of the fermentation.

  • Harvesting: After fermentation, the adsorbent resin, which has bound the epothilones, is harvested.

Heterologous Production in Myxococcus xanthus

Due to the slow growth and genetic challenges of S. cellulosum, heterologous expression of the epothilone biosynthetic gene cluster in a more tractable host like Myxococcus xanthus has been explored.[6][9]

ComponentConcentration[10]
Casitone10 g/L
Yeast Extract5 g/L
MOPS10 mM
MgSO₄4 mM
Methyl Oleate7 mL/L
XAD-16 Resin2% (v/v)
pH7.4

Optimized fed-batch cultures of engineered M. xanthus have yielded this compound titers of up to 23 mg/L.[11]

  • Strain and Inoculum: An engineered strain of M. xanthus containing the epothilone gene cluster is used. An overnight culture in CYE liquid medium serves as the inoculum.[10]

  • Fermentation Medium: The CMO medium is prepared and sterilized.[10]

  • Fermentation: The production medium is inoculated and incubated at 30°C with appropriate agitation and aeration. For fed-batch processes, a continuous feed of nutrients is supplied.

  • Harvesting: Similar to the S. cellulosum fermentation, the adsorbent resin is collected for downstream processing.

Downstream Processing: Isolation and Purification of this compound

The isolation and purification process aims to recover this compound from the adsorbent resin with high purity.

  • Resin Extraction: The harvested resin is washed with water and then extracted with an organic solvent, typically methanol or ethyl acetate.[12]

  • Chromatography: The crude extract is subjected to chromatographic purification. This often involves multiple steps:

    • Initial Cleanup: A solid-phase extraction or chromatography on a polystyrene-divinylbenzene resin (e.g., HP-20SS) can be used to remove residual medium components like methyl oleate.

    • Fine Purification: Reversed-phase chromatography (e.g., C18) is employed to separate this compound from other epothilone analogues.

  • Crystallization: The purified this compound can be crystallized from a binary solvent system, such as ethanol and water, to yield a high-purity product.[13]

Biosynthesis of this compound

This compound is synthesized via a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.[14] The key steps are outlined below.

Epothilone_Biosynthesis cluster_PKS_NRPS PKS/NRPS Machinery cluster_Precursors Precursors cluster_Intermediates Key Intermediates & Product EpoA EpoA (PKS) Thiazole_ring 2-methylthiazole ring formation EpoA->Thiazole_ring EpoB EpoB (NRPS) EpoB->Thiazole_ring EpoC EpoC (PKS) EpoD_module EpoD (PKS) EpoC->EpoD_module EpoE EpoE (PKS) EpoD_module->EpoE EpoF EpoF (PKS) EpoE->EpoF Polyketide_chain Polyketide chain elongation EpoF->Polyketide_chain Acetate Acetate Acetate->EpoA Propionate Propionate Propionate->EpoC Cysteine Cysteine Cysteine->EpoB SAM S-adenosyl-methionine SAM->Polyketide_chain Methylation Thiazole_ring->EpoC Epothilone_C Epothilone C Polyketide_chain->Epothilone_C Cyclization Epothilone_D This compound Polyketide_chain->Epothilone_D Cyclization

Caption: Simplified overview of the this compound biosynthetic pathway.

Mechanism of Action: Microtubule Stabilization

This compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[3] This binding stabilizes the microtubules, preventing their depolymerization, which is essential for dynamic cellular processes like mitosis.[2] The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.[3]

Microtubule_Stabilization cluster_Cellular_Process Cellular Process Epothilone_D This compound Microtubules Microtubules Epothilone_D->Microtubules Binds to β-tubulin Dynamic_Instability Dynamic Instability (Polymerization/Depolymerization) Epothilone_D->Dynamic_Instability Inhibits Depolymerization Microtubules->Dynamic_Instability Undergoes Mitotic_Spindle Mitotic Spindle Formation Dynamic_Instability->Mitotic_Spindle Essential for Cell_Cycle Cell Cycle Progression (G2/M Phase) Dynamic_Instability->Cell_Cycle Mitotic_Spindle->Cell_Cycle Enables Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Caption: Mechanism of action of this compound leading to apoptosis.

Conclusion

This compound remains a compound of significant interest for oncology research and drug development. Understanding its natural source and optimizing its production through fermentation are critical for ensuring a sustainable supply for preclinical and clinical studies. The methodologies outlined in this guide provide a foundation for researchers to further explore and enhance the production of this promising anti-cancer agent.

References

Methodological & Application

Application Notes & Protocols: Total Synthesis of Epothilone D and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilones are a class of 16-membered macrolides, originally isolated from the myxobacterium Sorangium cellulosum.[1] They have garnered significant interest in the fields of chemistry and oncology due to their potent antitumor activity.[1][2] Epothilone D, a natural analog, along with other members of the family, exerts its cytotoxic effects through a mechanism similar to paclitaxel—by stabilizing microtubules and inducing cell cycle arrest at the G2-M transition, ultimately leading to apoptosis.[3][4] Notably, epothilones have shown efficacy against paclitaxel-resistant cancer cell lines, making them a promising class of next-generation anticancer agents.[3][5]

The compelling biological profile and complex molecular architecture of epothilones have made them attractive targets for total synthesis. Seminal syntheses by research groups such as those of Nicolaou and Danishefsky paved the way for numerous synthetic strategies.[1][6][7] These efforts have not only enabled access to the natural products but have also facilitated the generation of diverse synthetic analogs for the exploration of structure-activity relationships (SAR).[2][8]

This document provides a detailed overview of a representative total synthesis of this compound, protocols for key chemical transformations, a summary of the biological activities of synthetic analogs, and an illustration of the relevant biological pathway.

Retrosynthetic Analysis of this compound

A common strategy for the synthesis of complex macrocycles like this compound is a convergent approach, where key fragments of the molecule are synthesized independently before being coupled together. This is followed by macrocyclization to form the core structure. The retrosynthesis outlined below is based on a macrolactonization strategy, a robust and frequently employed method in epothilone synthesis.[7][9]

The key disconnections are:

  • Macrolactonization: The macrocycle is opened at the C1-O ester linkage to yield a seco-acid precursor.

  • Aldol Condensation: The C6-C7 bond is disconnected, breaking the molecule into two major fragments: a C1-C6 ketone or equivalent and a C7-C15 aldehyde. This is a critical bond formation that sets key stereocenters.

  • Olefin Metathesis or Wittig-type Reactions: The C12-C13 olefin can be formed via various olefination strategies, connecting smaller, more manageable precursor fragments.[10][11][12]

Retrosynthesis_EpothiloneD EpoD This compound SecoAcid C1-C15 Seco-Acid EpoD->SecoAcid Macrolactonization Aldehyde C7-C15 Aldehyde Fragment SecoAcid->Aldehyde Aldol Condensation Ketone C1-C6 Ketone Fragment SecoAcid->Ketone Aldol Condensation Fragments Simpler Precursors Aldehyde->Fragments Wittig / Olefination Ketone->Fragments Asymmetric Synthesis

Caption: Retrosynthetic analysis of this compound via a macrolactonization approach.

Key Synthetic Strategies and Experimental Protocols

The total synthesis of this compound involves several critical transformations. Below are representative protocols for two key steps: an aldol reaction for fragment coupling and a macrolactonization for ring closure. These protocols are generalized from methodologies reported in the literature.[9][10][13]

Protocol 1: Asymmetric Aldol Condensation for C6-C7 Bond Formation

This protocol describes the coupling of the northern (C7-C15) and southern (C1-C6) fragments. The use of chiral auxiliaries or catalysts is crucial for establishing the correct stereochemistry at C6 and C7.

Materials:

  • C7-C15 Aldehyde fragment

  • C1-C6 Ketone fragment (or corresponding enolate precursor)

  • Lithium diisopropylamide (LDA) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reagents for chromatographic purification (silica gel, solvents)

Procedure:

  • Dissolve the C1-C6 ketone fragment in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a freshly prepared solution of LDA (1.1 equivalents) in THF to the ketone solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • In a separate flask, dissolve the C7-C15 aldehyde fragment (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Transfer the enolate solution to the aldehyde solution via cannula. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

Protocol 2: Yamaguchi Macrolactonization

This protocol is a widely used method for the formation of large-ring lactones from their corresponding hydroxy-acid (seco-acid) precursors.

Materials:

  • Seco-acid precursor

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous toluene

  • Anhydrous THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Reagents for chromatographic purification (silica gel, solvents)

Procedure:

  • Dissolve the seco-acid (1.0 equivalent) in anhydrous THF.

  • Add triethylamine (1.2 equivalents) and stir the solution at room temperature for 10 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (1.2 equivalents) and continue stirring at room temperature for 2 hours to form the mixed anhydride.

  • In a separate, large flask, prepare a solution of DMAP (5.0 equivalents) in anhydrous toluene. Heat this solution to a gentle reflux.

  • Slowly add the solution of the mixed anhydride to the refluxing DMAP solution over a period of 6-8 hours using a syringe pump. This slow addition under high dilution conditions is critical to favor intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude macrocycle by flash column chromatography on silica gel to afford this compound.

Synthetic Analogs and Biological Activity

The development of robust synthetic routes has enabled the creation of numerous this compound analogs to probe the structure-activity relationship (SAR) and improve the therapeutic index.[2][8][14] Modifications have been explored at various positions of the macrolide core and the thiazole side chain.

The table below summarizes the in vitro cytotoxicity (IC₅₀) data for this compound and selected synthetic analogs against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

CompoundModificationCancer Cell LineIC₅₀ (nM)Reference
This compound Natural ProductA2780 (Ovarian)3.5[14]
PC-3 (Prostate)2.8[14]
MCF-7 (Breast)4.2[8]
9-(S)-methyl-Epo D C9-Methyl (S-config)MCF-7 (Breast)15.6[8]
9-(R)-methyl-Epo D C9-Methyl (R-config)MCF-7 (Breast)>1000[8]
C4-C26 Bridged Analog Bridged MacrocycleA2780 (Ovarian)>100[14]
PC-3 (Prostate)>100[14]
Epothilone 490 10,11-didehydroVariousPotent in vitro[11][15]

Data compiled from multiple sources. Values are representative and may vary based on experimental conditions.

Key SAR Insights:

  • Stereochemistry is crucial: As seen with the 9-methyl analogs, the stereoconfiguration at modified positions can dramatically impact activity.[8]

  • Conformational Rigidity: Attempts to constrain the macrocycle's conformation, such as the C4-C26 bridge, have generally led to a significant loss of activity, suggesting that a degree of conformational flexibility is required for target binding.[14]

  • Side Chain Modifications: The thiazole ring is a critical component for activity, but some modifications are tolerated.[16]

Mechanism of Action: Microtubule Stabilization

Epothilones function as microtubule-stabilizing agents (MSAs).[3][5][17] They bind to the β-tubulin subunit of the αβ-tubulin heterodimer, at or near the paclitaxel binding site.[3][18] This binding event promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers against depolymerization.[3][4][19]

The disruption of normal microtubule dynamics has profound consequences for the cell, particularly during mitosis. The mitotic spindle, which is composed of microtubules, cannot form or function correctly. This leads to an arrest of the cell cycle at the G2/M checkpoint, which ultimately triggers programmed cell death (apoptosis).[3][20]

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cellular Response Tubulin αβ-Tubulin Dimers MT Dynamic Microtubules (MTs) Tubulin->MT Polymerization MT->Tubulin Depolymerization StableMT Hyperstabilized MTs MT->StableMT EpoD This compound EpoD->MT Binds to β-tubulin & Inhibits Depolymerization Spindle Mitotic Spindle Defect StableMT->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

References

Application Notes and Protocols for the Use of Epothilone D in Animal Models of Tauopathy and Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilone D (EpoD), a brain-penetrant microtubule-stabilizing agent, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD) and other tauopathies. In neurodegenerative diseases characterized by the aggregation of hyperphosphorylated tau protein, the stability of microtubules is compromised, leading to neuronal dysfunction and cognitive decline.[1][2][3][4][5] EpoD compensates for the loss of tau's normal function by stabilizing microtubules, thereby improving axonal transport, reducing neurotoxicity, and mitigating cognitive deficits in preclinical models.[1][2][3][4][6][7] These application notes provide a comprehensive overview of the use of EpoD in animal models of tauopathy, including detailed protocols for its administration and the evaluation of its efficacy.

Mechanism of Action

In tauopathies such as Alzheimer's disease, the tau protein becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs).[2][8] This pathological process leads to a loss of tau's ability to bind to and stabilize microtubules, resulting in their destabilization.[9] Unstable microtubules impair essential neuronal processes, including axonal transport, which is critical for the movement of organelles, proteins, and other vital cargo along the axon. This compound crosses the blood-brain barrier and binds to the interior surface of microtubules, promoting their polymerization and stability.[2][10] This action helps to compensate for the dysfunctional tau, restore microtubule integrity, and improve neuronal function.[1][3][6]

cluster_0 Healthy Neuron cluster_1 Tauopathy (e.g., Alzheimer's Disease) cluster_2 This compound Intervention Normal Tau Normal Tau Stable Microtubules Stable Microtubules Normal Tau->Stable Microtubules Promotes stability Normal Axonal Transport Normal Axonal Transport Stable Microtubules->Normal Axonal Transport Neuronal Health Neuronal Health Normal Axonal Transport->Neuronal Health Hyperphosphorylated Tau Hyperphosphorylated Tau Tau Aggregates (NFTs) Tau Aggregates (NFTs) Hyperphosphorylated Tau->Tau Aggregates (NFTs) Unstable Microtubules Unstable Microtubules Hyperphosphorylated Tau->Unstable Microtubules Loss of function Impaired Axonal Transport Impaired Axonal Transport Unstable Microtubules->Impaired Axonal Transport Stabilized Microtubules Stabilized Microtubules Neuronal Dysfunction Neuronal Dysfunction Impaired Axonal Transport->Neuronal Dysfunction This compound This compound This compound->Stabilized Microtubules Directly stabilizes Restored Axonal Transport Restored Axonal Transport Stabilized Microtubules->Restored Axonal Transport Improved Neuronal Function Improved Neuronal Function Restored Axonal Transport->Improved Neuronal Function

Caption: Signaling pathway of this compound in tauopathy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in the PS19 transgenic mouse model, which expresses the P301S mutant human tau protein and develops age-dependent tau pathology.

Table 1: Effects of this compound on Cognitive Performance
Animal ModelAge at Treatment StartTreatment DurationEpoD Dose (mg/kg, i.p., weekly)Behavioral TestKey FindingReference
PS19 Mice3 months3 months1.0, 3.0Barnes MazeReduced number of errors and improved success rate in finding the escape box.[8]
PS19 Mice9 months3 months0.3, 1.0Contextual Fear ConditioningIncreased freezing time, indicating improved memory retention.[1][3]
PS19 Mice9 months3 months0.3, 1.0Morris Water MazeReduced latency to find the hidden platform.[6]
Table 2: Neuropathological and Biochemical Outcomes of this compound Treatment
Animal ModelAge at Treatment StartTreatment DurationEpoD Dose (mg/kg, i.p., weekly)EndpointKey FindingReference
PS19 Mice3 months3 months1.0, 3.0Microtubule DensitySignificantly increased in the central nervous system.[2][8]
PS19 Mice9 months3 months0.3, 1.0Axonal DystrophyReduced number of dystrophic axons.[1][3]
PS19 Mice9 months3 months1.0Insoluble Tau (ELISA)Decreased levels of insoluble tau in brain homogenates.[1]
PS19 Mice9 months3 months1.0Phospho-tau (AT8)Reduced immunohistochemical staining for phospho-tau.[1]
PS19 Mice9 months3 months1.0Hippocampal Neuronal IntegrityIncreased neuronal integrity in the hippocampus.[1][3]
Normal MiceN/ASingle Dose1.0, 3.0, 10.0Acetyl-tubulin (ELISA)Increased levels of acetylated tubulin, a marker of stable microtubules, in the brain.[9]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Objective: To prepare this compound for intraperitoneal injection in mice.

Materials:

  • This compound (purity >95%)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Insulin syringes with 28-gauge needles

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a final dosing volume of 10 µL/g body weight, prepare a stock solution that is 10 times the final desired concentration.

  • On the day of injection, dilute the this compound stock solution with sterile saline to the final desired concentration. For example, for a 1.0 mg/kg dose in a 25 g mouse, inject 250 µL of a 0.1 mg/mL solution.

  • Vortex the solution thoroughly to ensure it is well-mixed.

  • Administer the this compound solution or vehicle (DMSO in saline) via intraperitoneal (i.p.) injection.

  • Injections are typically performed once weekly for the duration of the study.[2][6][8]

start Start dissolve Dissolve EpoD in 100% DMSO to create stock solution start->dissolve dilute Dilute stock solution with sterile saline on injection day dissolve->dilute vortex Vortex to mix thoroughly dilute->vortex administer Administer via intraperitoneal injection (weekly) vortex->administer end End administer->end

Caption: Workflow for this compound preparation and administration.

Protocol 2: Barnes Maze for Assessment of Spatial Learning and Memory

Objective: To evaluate the effect of this compound on spatial learning and memory in a mouse model of tauopathy.

Apparatus:

  • A circular platform (92 cm diameter) with 20 equally spaced holes around the perimeter.

  • An escape box located under one of the holes.

  • Visual cues placed around the room.

  • Overhead camera and tracking software.

Procedure:

  • Habituation: On day 1, place the mouse in the center of the maze and allow it to explore for 5 minutes.

  • Training: For 4 consecutive days, conduct 4 trials per day.

    • Place the mouse in the center of the maze under a dark, opaque container for 10 seconds.

    • Remove the container and turn on a bright, aversive light.

    • Allow the mouse to explore the maze for a maximum of 3 minutes to find the escape box.

    • If the mouse does not find the escape box within 3 minutes, gently guide it to the correct hole.

    • Allow the mouse to remain in the escape box for 1 minute before returning it to its home cage.

    • The inter-trial interval is 15 minutes.

  • Probe Trial: On day 6, remove the escape box and allow the mouse to explore the maze for 90 seconds.

  • Data Analysis: Record and analyze the latency to find the escape hole, the number of errors (pokes into incorrect holes), and the time spent in the target quadrant during the probe trial.

Protocol 3: Immunohistochemistry for Tau Pathology

Objective: To assess the effect of this compound on the accumulation of pathological tau in the brain.

Materials:

  • Mouse brain tissue, fixed in 4% paraformaldehyde and embedded in paraffin.

  • Microtome.

  • Primary antibody: AT8 (recognizes phosphorylated tau at Ser202/Thr205).

  • Biotinylated secondary antibody.

  • Avidin-biotin complex (ABC) reagent.

  • 3,3'-Diaminobenzidine (DAB) substrate.

  • Microscope.

Procedure:

  • Cut 5 µm thick sections from the paraffin-embedded brain tissue.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval by heating the sections in citrate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with normal goat serum.

  • Incubate the sections with the primary antibody (AT8) overnight at 4°C.

  • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Incubate with the ABC reagent for 1 hour at room temperature.

  • Develop the signal with the DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the sections.

  • Image Analysis: Capture images of the hippocampus and cortex. The extent of tau pathology can be semi-quantitatively scored by a blinded observer.

Logical Relationships in this compound Therapy for Tauopathy

Tau Pathology Tau Pathology Microtubule Destabilization Microtubule Destabilization Tau Pathology->Microtubule Destabilization Axonal Transport Deficits Axonal Transport Deficits Microtubule Destabilization->Axonal Transport Deficits Neuronal Dysfunction Neuronal Dysfunction Axonal Transport Deficits->Neuronal Dysfunction Cognitive Decline Cognitive Decline Neuronal Dysfunction->Cognitive Decline This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Induces Improved Axonal Transport Improved Axonal Transport Microtubule Stabilization->Improved Axonal Transport Leads to Enhanced Neuronal Function Enhanced Neuronal Function Improved Axonal Transport->Enhanced Neuronal Function Results in Improved Cognitive Function Improved Cognitive Function Enhanced Neuronal Function->Improved Cognitive Function Manifests as

Caption: Logical flow of this compound's therapeutic effects.

Safety and Considerations

In preclinical studies using mouse models of tauopathy, this compound has been shown to be well-tolerated at doses that provide therapeutic benefit.[1][3][6] No dose-limiting side effects were observed in these studies.[1][3] It is important to note that the effective doses of EpoD for neurodegenerative conditions are much lower than those used in oncology.[7] As with any experimental compound, careful monitoring of animal health and body weight throughout the study is essential. While preclinical results are promising, a Phase 1 clinical trial in patients with mild Alzheimer's disease did not proceed to further trials, and the data has not been publicly released.[10][11]

Conclusion

This compound has demonstrated significant efficacy in preclinical models of tauopathy by stabilizing microtubules, reducing tau pathology, and improving cognitive function. The protocols and data presented here provide a valuable resource for researchers investigating microtubule-stabilizing agents as a therapeutic strategy for Alzheimer's disease and related neurodegenerative disorders. The detailed methodologies and summarized data facilitate the design of new experiments and the interpretation of results in this promising area of research.

References

Application Notes and Protocols for Solubilizing and Stabilizing Epothilone D in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilone D is a potent microtubule-stabilizing agent with significant potential in cancer research and neuroscience.[1][2] Like many macrolides, this compound is characterized by poor aqueous solubility, which presents a considerable challenge for its use in experimental settings.[3] Furthermore, its stability is influenced by factors such as pH and storage conditions.[4] These application notes provide detailed protocols and guidelines to effectively solubilize and stabilize this compound in various experimental buffers, ensuring reproducible and reliable results.

Data Presentation

The following tables summarize the solubility and stability of this compound under various conditions.

Table 1: Solubility of this compound in Common Solvents and Formulations

Solvent/FormulationConcentration AchievedMolar EquivalentNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL203.38 mMUse of new, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1]
EthanolSolubleNot specifiedA viable alternative to DMSO.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL5.08 mMA common formulation for in vivo studies.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL5.08 mMAn alternative lipid-based formulation for in vivo administration.[1]

Table 2: Stability Profile of this compound

ConditionStability ProfileRecommendations
pH Highest stability at pH 1.5-2. Stable in the pH range of 4-9.[4]For aqueous buffers, maintain pH within the 4-9 range to minimize degradation.
Increased degradation at pH < 1.5 and > 9.[4]Avoid highly acidic or alkaline aqueous solutions.
Storage (Solid) ≥ 4 years at -20°C.[2]Store solid this compound at -20°C for long-term stability.
Storage (Stock Solution) 6 months at -80°C.[1]Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C.
1 month at -20°C.[1]For shorter-term storage, -20°C is acceptable.
Plasma Stable in human and dog plasma.[5]Stability is species-dependent, with lower stability in rodent plasma.[5]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

Objective: To prepare a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube. For 1 mL of a 100 mM solution, use 49.17 mg of this compound (MW: 491.68 g/mol ).

  • Add the appropriate volume of anhydrous DMSO. It is recommended to use newly opened DMSO.[1]

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Objective: To prepare a working solution of this compound in cell culture medium or an aqueous buffer.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO if a wide range of final concentrations is required.

  • To prepare the final working solution, add the stock or intermediate stock solution to the pre-warmed aqueous medium or buffer while vortexing. This rapid mixing is crucial to prevent precipitation.

  • Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5% v/v) to avoid solvent-induced toxicity in cell-based assays.

  • Use the freshly prepared working solution for your experiment immediately.

Protocol 3: Preparation of Formulation for In Vivo Studies

Objective: To prepare a 2.5 mg/mL solution of this compound for animal administration.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • For a 1 mL final volume, add 100 µL of a 25 mg/mL this compound stock solution in DMSO to a sterile tube.

  • Add 400 µL of PEG300 to the tube and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • The final solution should be clear. Prepare this formulation fresh on the day of use.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store Store at -80°C / -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment add_to_buffer Add Stock to Aqueous Buffer (while vortexing) thaw->add_to_buffer use_immediately Use in Experiment add_to_buffer->use_immediately

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_stability This compound pH-Dependent Stability ph_range pH of Aqueous Buffer degradation_low Increased Degradation ph_range->degradation_low < 1.5 stable Stable ph_range->stable 4.0 - 9.0 most_stable Most Stable ph_range->most_stable 1.5 - 2.0 degradation_high Increased Degradation ph_range->degradation_high > 9.0

Caption: Relationship between pH and the stability of this compound.

Recommendations for Ensuring Experimental Consistency

  • Fresh Preparations: Always prepare aqueous working solutions of this compound fresh for each experiment to avoid potential degradation or precipitation over time.

  • Co-solvent Effects: Be mindful that co-solvents like DMSO can have biological effects on their own. Always include a vehicle control (buffer with the same concentration of the co-solvent) in your experiments.

  • Monitor for Precipitation: When diluting the DMSO stock into an aqueous buffer, visually inspect the solution for any signs of precipitation. If cloudiness appears, the concentration may be too high for that specific buffer system.

  • Inert Gas: For long-term storage of the solid compound, consider storing it under an inert gas like argon or nitrogen to minimize potential oxidation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Epothilone D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilone D is a natural polyketide and a potent microtubule stabilizer, making it a compound of significant interest in oncology research and drug development.[1] Like other epothilones, it functions by inhibiting the disassembly of microtubules, which leads to cell cycle arrest and apoptosis in cancer cells.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Mechanism of Action: Microtubule Stabilization

This compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their dynamic instability, which is essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a halt in the G2-M phase of the cell cycle, ultimately inducing apoptosis in proliferating cells.

EpothiloneD_Pathway cluster_cell Cancer Cell Epothilone_D This compound Tubulin β-Tubulin Subunit Epothilone_D->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2-M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocol

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

Chromatographic Conditions

A C18 column is used with a mobile phase consisting of a mixture of water and a polar organic solvent, such as methanol or acetonitrile.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Methanol:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 250 nm
Run Time 10 minutes
Reagents and Materials
  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade water

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Dissolve the sample containing this compound in methanol to achieve an estimated concentration within the calibration range.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC_Workflow Start Start: Sample/Standard Dissolve Dissolve in Methanol Start->Dissolve Vortex Vortex to Mix Dissolve->Vortex Filter Filter (0.22 µm) Vortex->Filter Inject Inject into HPLC Filter->Inject Analyze Data Acquisition & Analysis Inject->Analyze End End: Report Results Analyze->End

Caption: Experimental workflow for HPLC analysis of this compound.

Method Validation and Performance

The described method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Quantitative Performance Data

The following tables summarize the expected quantitative performance of the method.

Table 1: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
1Value
5Value
10Value
25Value
50Value
100Value
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
5< 2.0< 2.0
25< 2.0< 2.0
50< 2.0< 2.0

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5Value98 - 102
25Value98 - 102
50Value98 - 102

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD Calculated Value
LOQ Calculated Value

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is suitable for routine quality control, stability studies, and research applications in the development of this compound-based therapeutics. Proper method validation should be performed to ensure data of the highest quality.

References

Epothilone D: A Powerful Tool for Interrogating Microtubule-Dependent Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Epothilone D is a potent microtubule-stabilizing agent that has emerged as a critical tool for investigating a wide array of microtubule-dependent cellular processes. By promoting tubulin polymerization and inhibiting microtubule depolymerization, this compound provides a means to dissect the intricate roles of the microtubule cytoskeleton in cell division, intracellular transport, and neuronal function. These application notes provide an overview of its mechanism, key applications, and detailed protocols for its use in cell-based assays.

Mechanism of Action

This compound, a 16-membered macrolide, binds to the β-tubulin subunit of microtubules, at or near the paclitaxel binding site.[1][2] This interaction stabilizes the microtubule polymer, leading to a suppression of microtubule dynamics.[3] The key effects of this compound on microtubules include:

  • Promotion of Tubulin Polymerization: this compound induces the assembly of tubulin into microtubules, even in the absence of GTP.[2][4]

  • Inhibition of Depolymerization: It prevents the disassembly of existing microtubules, leading to an accumulation of microtubule mass within the cell.[5]

  • Suppression of Microtubule Dynamics: By stabilizing microtubules, this compound dampens their dynamic instability—the alternating phases of growth and shrinkage that are crucial for their functions.[3]

Key Applications in Cellular Research

Investigation of Mitosis and Cell Cycle Control

This compound's ability to hyperstabilize microtubules disrupts the delicate dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M transition.[1][4] This property makes it an invaluable tool for:

  • Synchronizing cell populations: Treatment with this compound can arrest cells in mitosis, allowing for the study of mitotic events in a synchronized population.

  • Studying the spindle assembly checkpoint (SAC): By inducing a prolonged mitotic arrest, this compound can be used to investigate the signaling pathways that monitor proper chromosome attachment to the mitotic spindle.[6]

  • Screening for anti-cancer therapeutics: Its potent antimitotic activity has made it a lead compound in the development of novel cancer therapies.[5]

Elucidating Neuronal Processes and Neurodegenerative Diseases

Microtubules are fundamental to neuronal structure and function, playing critical roles in axon and dendrite formation, stability, and axonal transport. This compound has been instrumental in studying these processes, particularly in the context of neurodegenerative diseases known as tauopathies, such as Alzheimer's disease.[7][8] Key applications in neuroscience include:

  • Investigating axonal transport: By modulating microtubule stability, researchers can study the transport of organelles, such as mitochondria, and vesicles along axons.[9]

  • Modeling and potentially treating tauopathies: In diseases where the microtubule-associated protein tau is dysfunctional, leading to microtubule instability, this compound has been shown to compensate for this loss of function, improving microtubule density and axonal integrity in preclinical models.[3][7][8]

  • Studying neuronal development and plasticity: The dynamic nature of the neuronal cytoskeleton is crucial for neurite outgrowth and synaptic plasticity. This compound can be used to probe the role of microtubule stability in these processes.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various microtubule-dependent parameters as reported in the literature.

Table 1: Effect of this compound on Microtubule Organization in Neuronal Cells [10][11]

ParameterControl (Without EpoD)With this compound (nanomolar concentrations)Cell Type
Mean Microtubule Length2.39 µm1.98 µmNeuronally differentiated PC12 cells
Microtubule DensityBaselineIncreasedNeuronally differentiated PC12 cells
Microtubule StraightnessBaselineSignificantly decreasedNeuronally differentiated PC12 cells

Table 2: Effect of this compound on Tubulin Polymerization Dynamics in PC12 Cell Processes [12]

ParameterControl (0.01% DMSO)With this compound
Percentage of Polymerized TubulinBaselineIncreased
Average Association Rate Constant (avg k*on)Relative value of 1Trend towards increase
Average Dissociation Rate Constant (avg koff)Relative value of 1Decreased

Table 3: Effect of this compound on Mitotic Index in Plant Cells (Tomato Cell Suspension Cultures) [13]

Concentration of this compoundMitotic Index after 4h Treatment
0 µM (Control)~5%
1.5 µM~12%
2.5 µM~30%
5.0 µM~30%

Experimental Protocols

Protocol 1: Analysis of Microtubule Organization by Immunofluorescence Microscopy

This protocol describes the use of immunofluorescence to visualize the effects of this compound on the microtubule cytoskeleton in cultured cells.

Materials:

  • Adherent cells (e.g., HeLa, PC12, or primary neurons)

  • Cell culture medium and supplements

  • Glass coverslips (sterilized and coated if necessary, e.g., with poly-L-lysine for neurons)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.

  • This compound Treatment: Prepare working concentrations of this compound in pre-warmed cell culture medium. A typical concentration range for studying microtubule stabilization is 1-100 nM. Add the this compound-containing medium to the cells and incubate for the desired time (e.g., 1-24 hours) at 37°C in a CO₂ incubator. Include a vehicle control (e.g., DMSO).

  • Fixation:

    • Paraformaldehyde Fixation: Aspirate the medium, wash the cells once with PBS, and then add 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Methanol Fixation: Aspirate the medium and add ice-cold methanol for 5-10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for paraformaldehyde-fixed cells): Add permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Aspirate the permeabilization buffer and add blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Add DAPI or Hoechst stain to the final wash to visualize the nuclei.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the microtubule network and nuclei.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • Suspension or adherent cells

  • Cell culture medium and supplements

  • This compound stock solution

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate or flask and treat with various concentrations of this compound (e.g., 1-100 nM) and a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Wash with PBS, detach using trypsin-EDTA, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizations

EpothiloneD_Mechanism cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Depolymerized Tubulin Depolymerized Tubulin Microtubule->Depolymerized Tubulin Depolymerization (Dynamic Instability) Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule This compound This compound This compound->Tubulin Dimers Binds to β-tubulin This compound->Stabilized Microtubule Promotes Stabilization Stabilized Microtubule->Depolymerized Tubulin Inhibits Depolymerization

Caption: Mechanism of this compound action on microtubule dynamics.

Experimental_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Control Treatment Control Treatment Cell Culture->Control Treatment Fixation & Permeabilization Fixation & Permeabilization This compound Treatment->Fixation & Permeabilization Control Treatment->Fixation & Permeabilization Immunostaining Immunostaining Fixation & Permeabilization->Immunostaining Microscopy Microscopy Immunostaining->Microscopy Image Analysis Image Analysis Microscopy->Image Analysis Data Interpretation Data Interpretation Image Analysis->Data Interpretation

Caption: General workflow for studying this compound effects.

Cell_Cycle_Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Arrest Mitotic Arrest M->Arrest This compound This compound This compound->M Disrupts Mitotic Spindle

Caption: this compound-induced mitotic arrest in the cell cycle.

Rac1_Signaling Stabilized Microtubules\n(by this compound) Stabilized Microtubules (by this compound) GEFs Guanine Nucleotide Exchange Factors (GEFs) Stabilized Microtubules\n(by this compound)->GEFs Modulates Activity Rac1-GDP Rac1 (Inactive) GEFs->Rac1-GDP Promotes GDP/GTP Exchange Rac1-GTP Rac1 (Active) Rac1-GDP->Rac1-GTP PAK1 p21-activated kinase 1 (PAK1) Rac1-GTP->PAK1 Activates Actin Cytoskeleton\nRemodeling Actin Cytoskeleton Remodeling PAK1->Actin Cytoskeleton\nRemodeling

Caption: Simplified Rac1 signaling pathway affected by microtubule stabilization.

References

Application Notes and Protocols for In Vivo Administration of Epothilone D in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview of the in vivo administration, dosing schedules, and relevant protocols for Epothilone D (EpoD) in mouse models, based on preclinical research. This compound is a microtubule-stabilizing agent that has been investigated for its potential in oncology and neurodegenerative diseases.[1][2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies of this compound in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice
Mouse StrainAdministration RouteDoseVehicleKey Parameters & FindingsReference
CD2F1Intravenous (IV)--Initial plasma elimination half-life: <5 minutes.[5][6]
CD2F1Intraperitoneal (IP)--Initial plasma elimination half-life: <20 minutes.[5][6]
Normal MiceIntraperitoneal (IP)3.7 mg/kg100% DMSOBrain concentrations consistently exceeded plasma levels.[7][8]
Normal MiceIntraperitoneal (IP)3 mg/kg100% DMSOCleared more slowly from the brain than plasma; detectable in the brain for up to 10 days.[7][9]
N/A (with Micelle Formulation)Intravenous (IV)10 mg/kgN/AFree Drug: Cmax = 19.7 µg/mL; AUC(0-1h) = 5.2 hµg/mL. NHOH Micelle: Cmax = 42.7 µg/mL; AUC(0-1h) = 18.9 hµg/mL.[3]

Note: The mouse is considered a less-than-ideal model for EpoD disposition relative to humans due to rapid metabolism.[5][6]

Table 2: In Vivo Dosing Schedules and Outcomes in Mouse Models
Disease ModelMouse StrainDose (mg/kg)RouteScheduleDurationKey OutcomesReference
Neurodegeneration (Tauopathy - Preventative) PS19 Tau Transgenic1.0 or 3.0IPOnce weekly3 monthsImproved CNS microtubule density and axonal integrity; reduced cognitive deficits.[7][9][10][11]
Neurodegeneration (Tauopathy - Interventional) PS19 Tau Transgenic0.3 or 1.0IPOnce weekly3 monthsImproved microtubule density, axonal transport, and cognition; reduced neuron loss.[1]
Social Defeat Stress C57BL/6J2.0IPFour times over 2 weeks2 weeksInvestigated changes in microtubule-related and endoplasmic reticulum stress proteins.[12]
Abdominal Aortic Aneurysm (AAA) LDL receptor -/-3.0 or 10.0IPTwice weekly5 weeksDose-dependently suppressed aortic rupture.[13]
Transient Global Ischemia N/A0.5SystemicPre- and post-ischemiaN/ASlightly alleviated microtubule disruption and neuronal death.[14]
Transient Global Ischemia N/A3.0SystemicPre- and post-ischemiaN/AIneffective against neuronal death; caused additional damage in some animals.[14]
Oncology (General) Tumor modelsup to 25.0IPBolusN/AMaximum Tolerated Dose (MTD) established at 25 mg/kg.[3]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

This protocol describes the general steps for preparing and administering EpoD for in vivo studies.

Materials:

  • This compound (EpoD) powder (>95% purity)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of EpoD powder.

    • Dissolve EpoD in 100% sterile DMSO to create a concentrated stock solution (e.g., 50 mg/mL)[12]. The use of 100% DMSO as the vehicle for injection has been reported for pharmacokinetic studies and tauopathy models.[7][8][9]

    • Vortex thoroughly until the powder is completely dissolved. Store stock solutions according to the manufacturer's recommendations, typically at -20°C or -80°C.

  • Working Solution Preparation (for IP injection):

    • Thaw the stock solution.

    • For dosing schedules requiring a diluted vehicle, the DMSO stock can be further diluted in a vehicle like warm sterile water or saline.[12]

    • Calculate the final volume needed for injection based on the animal's weight and the desired dose (e.g., 1-3 mg/kg). The injection volume is typically kept low (e.g., 200 µL)[12].

    • Example Calculation for a 25g mouse at 1 mg/kg:

      • Dose = 1 mg/kg * 0.025 kg = 0.025 mg = 25 µg

      • If stock is 1 mg/mL, inject 25 µL.

      • If using a diluted working solution, adjust calculations accordingly.

  • Administration:

    • Weigh the mouse immediately before injection to ensure accurate dosing.

    • Administer the prepared EpoD solution via the desired route, most commonly intraperitoneal (IP) injection for systemic delivery in preclinical models.[1][7][12][13] Intravenous (IV) administration via the tail vein has also been used for pharmacokinetic studies.[6]

    • Properly restrain the animal to ensure accurate and safe injection.

    • Monitor the animal post-injection for any signs of distress or adverse reactions.

Protocol 2: Pharmacokinetic Analysis in Mice

This protocol outlines a method to determine the plasma and brain concentrations of EpoD.

Animal Model:

  • CD2F1 or other appropriate mouse strain.[5][6]

Procedure:

  • Administer a single dose of EpoD, for example, 3.7 mg/kg via IP injection.[7][8]

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), euthanize groups of mice (n=3 per time point) according to approved IACUC protocols.[7]

  • Immediately collect blood (e.g., via cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood to separate the plasma.

  • Immediately perfuse the mouse with cold saline to remove blood from the organs, and then dissect the brain.

  • Store plasma and brain samples at -80°C until analysis.

  • Determine EpoD concentrations in the samples using a validated analytical method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[7]

Protocol 3: Efficacy Study in a Tauopathy Mouse Model

This protocol is based on preventative studies in PS19 tau transgenic mice.[7][9][10]

Animal Model:

  • 3-month-old male PS19 tau transgenic mice and non-transgenic wild-type (WT) littermates.[9][10]

Procedure:

  • Divide mice into experimental groups (n=10-13 per group)[8]:

    • Group 1: PS19 mice + Vehicle (DMSO)

    • Group 2: PS19 mice + EpoD (1 mg/kg)

    • Group 3: PS19 mice + EpoD (3 mg/kg)

    • Group 4: WT mice + Vehicle (DMSO)

  • Administer the respective treatments via IP injection once weekly for 3 months.[9][10]

  • Monitor animal health and body weight weekly.[8]

  • Behavioral Testing: After the final dose, conduct cognitive tests such as the Barnes maze to assess learning and memory.[7]

  • Tissue Collection and Analysis:

    • Following behavioral testing, euthanize the mice and collect brain tissue.

    • Perform immunohistochemistry on brain sections to analyze tau pathology and markers of axonal integrity.

    • Use electron microscopy to quantify microtubule (MT) density in relevant brain regions (e.g., optic nerve).[7]

Visualizations

Signaling Pathway of this compound

EpothiloneD_Pathway cluster_result Cellular Outcome EpoD This compound Polymerization Polymerization EpoD->Polymerization Promotes Depolymerization Depolymerization EpoD->Depolymerization Inhibits Stabilization Microtubule Stabilization Tubulin α/β-Tubulin Dimers Tubulin->Polymerization MT Microtubule MT->Depolymerization Polymerization->MT Depolymerization->Tubulin AxonalTransport Improved Axonal Transport Stabilization->AxonalTransport NeuronalHealth Neuronal Integrity & Function AxonalTransport->NeuronalHealth

Caption: Mechanism of this compound action on microtubules.

General Experimental Workflow for In Vivo Efficacy Study

EpoD_Workflow Start Start: Select Mouse Model (e.g., PS19 Transgenic) Grouping Animal Grouping & Baseline Measurements (Weight, etc.) Start->Grouping Dosing Weekly IP Dosing (Vehicle, 1 mg/kg, 3 mg/kg) Grouping->Dosing Dosing->Dosing Repeat Weekly Monitoring Monitor Health & Weight (Duration: 3 Months) Dosing->Monitoring Behavior Cognitive Testing (e.g., Barnes Maze) Monitoring->Behavior Euthanasia Euthanasia & Tissue Collection (Brain, Plasma) Behavior->Euthanasia Analysis Histological & Biochemical Analysis (IHC, EM) Euthanasia->Analysis End End: Data Interpretation & Conclusion Analysis->End

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Epothilone D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anti-cancer therapeutics. Epothilone D, a synthetic analog, exhibits potent cytotoxic effects against a variety of cancer cell lines, including those resistant to taxanes.[1] Its primary mechanism of action involves the stabilization of microtubules, which disrupts the dynamic instability required for proper mitotic spindle formation.[2] This interference with microtubule function leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis or programmed cell death.[3][4]

These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells. The methodologies described herein are essential for researchers and drug development professionals seeking to characterize the cellular response to this potent anti-mitotic agent. The protocols cover cell viability assays, cell cycle analysis by flow cytometry, and the analysis of key cell cycle regulatory proteins by Western blotting.

Mechanism of Action: this compound-Induced Mitotic Arrest

This compound binds to the β-tubulin subunit of microtubules, promoting tubulin polymerization and stabilizing existing microtubules.[5] This hyperstabilization suppresses the dynamic instability of microtubules, which is crucial for the formation and function of the mitotic spindle during cell division.[2] The disruption of spindle dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome attachment to the spindle.[6] The sustained activation of the SAC prevents the onset of anaphase, leading to a prolonged arrest in mitosis (M phase).[7] This mitotic arrest is characterized by the accumulation of cells with a 4N DNA content and is driven by the sustained activity of the Cyclin B1/CDK1 complex.[6] If the cell is unable to resolve this arrest, it will ultimately undergo apoptosis.[8]

EpothiloneD_Pathway cluster_cell Cancer Cell Epothilone_D This compound Microtubules Microtubules Epothilone_D->Microtubules Binds to β-tubulin Spindle Mitotic Spindle Microtubules->Spindle Stabilizes SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Disrupts dynamics, activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C Inhibits CyclinB1_CDK1 Cyclin B1/CDK1 Complex APC_C->CyclinB1_CDK1 Prevents degradation of Cyclin B1 G2_M_Arrest G2/M Arrest CyclinB1_CDK1->G2_M_Arrest Sustained activity maintains Apoptosis Apoptosis G2_M_Arrest->Apoptosis Prolonged arrest leads to

Caption: Signaling pathway of this compound-induced mitotic arrest.

Quantitative Data Summary

The cytotoxic and cell cycle arrest effects of this compound are dose-dependent and vary across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer~10-100
MCF-7Breast Cancer~1-10
MDA-MB-231Breast Cancer~1-10
U87MGGlioblastoma~10-100
U138MGGlioblastoma~10-100
LN405Glioblastoma~10-100

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.[3][9]

Table 2: Representative Dose-Response of this compound on Cell Cycle Distribution in HeLa Cells (24-hour treatment)

This compound (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.615.628.8
10~40~15~45
50~25~10~65
100~15~5~80

Note: These are representative values based on published data. Actual percentages may vary.[2][4]

Experimental Protocols

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture 1. Cell Culture (e.g., HeLa or MCF-7) start->cell_culture treatment 2. This compound Treatment (Dose-response & Time-course) cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest flow 4a. Cell Cycle Analysis (Flow Cytometry) harvest->flow western 4b. Protein Analysis (Western Blot) harvest->western if 4c. Microtubule Visualization (Immunofluorescence) harvest->if data_analysis 5. Data Analysis & Interpretation flow->data_analysis western->data_analysis if->data_analysis end End data_analysis->end

Caption: Overall experimental workflow.

Cell Culture and Treatment

Materials:

  • HeLa (human cervical cancer) or MCF-7 (human breast cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 6-well and 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture HeLa or MCF-7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For cell viability assays, seed cells in a 96-well plate. For flow cytometry and Western blotting, seed cells in 6-well plates. Allow cells to adhere and reach 60-70% confluency.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the existing medium from the cells and add the medium containing this compound or vehicle control.

  • Incubate the cells for the desired time periods (e.g., 12, 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol utilizes propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the DNA content of cells and thereby their phase in the cell cycle.

Flow_Cytometry_Workflow start Start: Treated Cells harvest 1. Harvest & Wash Cells start->harvest fix 2. Fixation (70% Ethanol) harvest->fix stain 3. Staining (PI & RNase A) fix->stain acquire 4. Flow Cytometry Acquisition stain->acquire analyze 5. Data Analysis (Cell Cycle Modeling) acquire->analyze end End: Quantitative Results analyze->end

Caption: Flow cytometry workflow for cell cycle analysis.

Materials:

  • Treated cells in 6-well plates

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet with 1 mL of cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with 1 mL of PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol is for the detection of key G2/M regulatory proteins, such as Cyclin B1 and CDK1, to confirm the molecular mechanism of this compound-induced cell cycle arrest.

Western_Blot_Workflow start Start: Treated Cells lysis 1. Cell Lysis & Protein Quantification (BCA) start->lysis sds 2. SDS-PAGE lysis->sds transfer 3. Protein Transfer (to PVDF membrane) sds->transfer block 4. Blocking transfer->block primary_ab 5. Primary Antibody Incubation (e.g., anti-Cyclin B1, anti-CDK1) block->primary_ab secondary_ab 6. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 7. Chemiluminescent Detection & Imaging secondary_ab->detection end End: Protein Expression Levels detection->end

Caption: Western blot workflow for cell cycle protein analysis.

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., rabbit anti-Cyclin B1, mouse anti-CDK1, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use a loading control (e.g., β-actin) to normalize the protein levels.

Expected Results

  • Cell Viability: A dose- and time-dependent decrease in the viability of cancer cells treated with this compound.

  • Cell Cycle Analysis: A significant increase in the percentage of cells in the G2/M phase of the cell cycle with increasing concentrations of this compound.[10] This will be observed as a prominent peak at the 4N DNA content in the flow cytometry histogram.

  • Western Blot: An accumulation of Cyclin B1 protein levels in cells treated with this compound, indicative of a mitotic arrest, as Cyclin B1 is typically degraded at the metaphase-anaphase transition.[11] Total CDK1 levels are expected to remain relatively stable.[12]

Troubleshooting

  • Low cell viability at low this compound concentrations: Ensure accurate drug dilutions and check cell health prior to treatment.

  • No clear G2/M arrest in flow cytometry: Optimize treatment time and concentration. Ensure proper cell fixation and staining.

  • Weak or no signal in Western blot: Check antibody dilutions, transfer efficiency, and ECL reagent. Ensure sufficient protein loading.

By following these detailed protocols and considering the expected outcomes, researchers can effectively analyze and quantify the effects of this compound on the cell cycle of cancer cells, providing valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols: Development of Epothilone D-Loaded Nanoparticles for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilones, a class of microtubule-stabilizing agents, have demonstrated significant potential as anticancer therapeutics.[1] Epothilone D, in particular, is effective against multidrug-resistant cancer cells and shows efficacy in various tumor models.[2][3] Its mechanism of action is similar to paclitaxel, involving the stabilization of microtubules, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[4][5] However, the clinical advancement of this compound has been hampered by a narrow therapeutic window and significant dose-limiting toxicities.[2][3]

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[6] By encapsulating this compound within nanoparticles, it is possible to improve its pharmacokinetic profile, enhance its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, and reduce systemic exposure, thereby increasing the therapeutic index.[2][6]

This document provides detailed protocols for the formulation, characterization, and evaluation of this compound-loaded polymeric nanoparticles, specifically focusing on a stabilized polymeric micelle system as a model. These guidelines are intended to assist researchers in developing and assessing novel nanoformulations for cancer therapy.

Overall Experimental Workflow

The development and preclinical evaluation of this compound-loaded nanoparticles follow a multi-step process, from initial formulation to in vivo efficacy studies. The logical flow ensures a thorough characterization and validation of the nanoformulation before advancing to more complex biological models.

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation formulate 1. Nanoparticle Formulation characterize 2. Physicochemical Characterization (Size, PDI, Zeta, Morphology) formulate->characterize drug_load 3. Drug Loading & Encapsulation Efficiency characterize->drug_load release 4. In Vitro Drug Release drug_load->release cytotoxicity 5. Cytotoxicity Assay (e.g., MTT) release->cytotoxicity cellular_uptake 6. Cellular Uptake Studies cytotoxicity->cellular_uptake pk_studies 7. Pharmacokinetics (PK) & Biodistribution cellular_uptake->pk_studies efficacy 8. Xenograft Model Efficacy Study pk_studies->efficacy toxicity_vivo 9. Systemic Toxicity Assessment efficacy->toxicity_vivo

Caption: Overall workflow for nanoparticle development.

Protocol: Formulation of this compound-Loaded Polymeric Micelles

This protocol describes the formulation of this compound-loaded nanoparticles using an oil-in-water (o/w) emulsion and solvent evaporation method, a common technique for encapsulating hydrophobic drugs like this compound into polymeric micelles.[7][8]

Materials & Equipment
  • Polymer: Amphiphilic block copolymer (e.g., Poly(ethylene glycol)-b-poly(lactic-co-glycolic acid), PEG-PLGA)

  • Drug: this compound

  • Organic Solvent: Dichloromethane (DCM) or Chloroform (water-immiscible, volatile)

  • Aqueous Phase: Deionized water or Phosphate-Buffered Saline (PBS)

  • Equipment: High-shear homogenizer or sonicator, magnetic stirrer, rotary evaporator, 0.22 µm syringe filter

Formulation Procedure

G start Start dissolve Dissolve this compound and Amphiphilic Polymer in Organic Solvent (DCM) start->dissolve emulsify Add Organic Phase to Aqueous Phase and Emulsify (High-Shear Homogenization/Sonication) dissolve->emulsify evaporate Evaporate Organic Solvent (Magnetic Stirring or Rotary Evaporator) emulsify->evaporate self_assembly Nanoparticles Self-Assemble as Solvent is Removed evaporate->self_assembly filter Filter Suspension through 0.22 µm Syringe Filter self_assembly->filter store Store Nanoparticle Suspension at 4°C or Lyophilize for Long-Term Storage filter->store end_node End store->end_node

Caption: Nanoparticle formulation via emulsion-evaporation.
  • Organic Phase Preparation: Dissolve a specific amount of the amphiphilic block copolymer (e.g., 100 mg of PEG-PLGA) and this compound (e.g., 10 mg) in a minimal volume of a volatile organic solvent like dichloromethane (e.g., 2 mL).

  • Emulsification: Add the organic phase dropwise to a larger volume of the aqueous phase (e.g., 20 mL of deionized water) under vigorous stirring. Emulsify the mixture using a high-shear homogenizer or a probe sonicator. This process should be performed on ice to prevent excessive heating.[7]

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a magnetic stirrer and leave it stirring overnight in a fume hood to allow for the complete evaporation of the organic solvent.[8] Alternatively, a rotary evaporator can be used for faster solvent removal.

  • Purification: Once the solvent has been removed, the nanoparticle suspension may contain some non-encapsulated drug aggregates. Filter the suspension through a 0.22 µm syringe filter to remove any large aggregates.

  • Storage: The final this compound-loaded nanoparticle suspension can be stored at 4°C for short-term use or lyophilized (freeze-dried) for long-term stability.

Protocol: Physicochemical Characterization

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter, size distribution (PDI), and surface charge (Zeta Potential) of the nanoparticles in solution.[3][5][6]

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to ensure accurate measurement (typically a faint, slightly opalescent solution).

  • DLS Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

    • Set the instrument parameters (e.g., solvent refractive index, viscosity, temperature).

    • Perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[5]

    • The software calculates the average particle size (Z-average), PDI, and zeta potential.

  • Data Interpretation: Aim for a mean particle size of ≤ 100 nm for optimal tumor accumulation via the EPR effect. A PDI value below 0.3 indicates a relatively monodisperse and homogenous population of nanoparticles.

Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

These metrics are crucial for quantifying the amount of drug successfully incorporated into the nanoparticles.[9]

  • Separation of Free Drug: Separate the nanoparticles from the aqueous phase containing the non-encapsulated ("free") drug. This can be done by centrifuging the nanoparticle suspension using an ultracentrifuge or centrifugal filter units.[1][10]

  • Quantification of Free Drug (Indirect Method):

    • Collect the supernatant after centrifugation.

    • Measure the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula:[1]

      EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

  • Quantification of Loaded Drug (Direct Method):

    • After separation, lyse the nanoparticle pellet using a suitable organic solvent (e.g., acetonitrile or methanol) to release the encapsulated drug.

    • Measure the concentration of the released this compound using HPLC.

    • Weigh the lyophilized nanoparticle pellet to determine the total mass of the nanoparticles.

    • Calculate the Drug Loading Content (DLC%) using the following formula:[1]

      DLC (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100

Data Presentation: Nanoparticle Characteristics

Quantitative data should be summarized for clear comparison between different formulations.

Formulation IDMean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Content (%)
EpoD-NP-001 e.g., 75e.g., 0.15e.g., -15.2e.g., >90%e.g., 8.5%
Control-NP e.g., 72e.g., 0.14e.g., -14.8N/A0%
Your Data

Data for EpoD-NP-001 is illustrative, based on published values for similar formulations like IT-147.[2][3]

Protocol: In Vitro Evaluation

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12] It is used to determine the cytotoxic effects of this compound-loaded nanoparticles compared to the free drug.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and "empty" (drug-free) nanoparticles in the cell culture medium.

  • Incubation: Remove the old medium from the cells and add the treatment solutions. Include wells with untreated cells as a control. Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][13]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).

Data Presentation: In Vitro Cytotoxicity

Treatment GroupCancer Cell LineIC50 (nM)
Free this compound e.g., MCF-7e.g., 5.2
EpoD-Loaded NP e.g., MCF-7e.g., 8.1
Empty NP (Control) e.g., MCF-7No significant cytotoxicity
Your Data

Protocol: In Vivo Xenograft Efficacy Study

In vivo studies using tumor-bearing animal models are essential for evaluating the therapeutic efficacy and safety of the nanoformulation.[15][16] Subcutaneous xenograft models in immunocompromised mice are commonly used.[17]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice, 4-6 weeks old).[18]

  • Tumor Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 lung cancer cells) into the flank of each mouse.[18][19]

  • Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=6-10 per group).

  • Treatment Groups:

    • Vehicle Control (e.g., Saline or PBS)

    • Free this compound

    • This compound-loaded Nanoparticles

    • Empty Nanoparticles

  • Drug Administration: Administer the treatments, typically via intravenous (i.v.) injection, at a predetermined dose and schedule (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (Width² x Length) / 2 .[18]

    • Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity.[18]

  • Endpoint: At the end of the study (e.g., 21-28 days), or when tumors in the control group reach a predetermined maximum size, euthanize the mice. Excise the tumors, weigh them, and prepare them for further analysis (e.g., histology).

  • Data Analysis: Plot the average tumor growth over time for each group. Calculate the Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatments.

Data Presentation: In Vivo Efficacy

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control N/Ae.g., 1500 ± 2100%e.g., +5%
Free this compound e.g., 5e.g., 850 ± 150e.g., 43%e.g., -10%
EpoD-Loaded NP e.g., 5e.g., 350 ± 90e.g., 77%e.g., +2%
Empty NP N/Ae.g., 1450 ± 190e.g., 3%e.g., +4%

This compound Signaling Pathway

This compound exerts its anticancer effects primarily by interfering with microtubule dynamics, which triggers a cascade of events leading to cell cycle arrest and apoptosis. This action involves several key signaling proteins.

G cluster_0 This compound Action cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Control cluster_3 Downstream Effects epo_d This compound (from Nanoparticle) tubulin β-Tubulin Subunit epo_d->tubulin Binds to microtubules Microtubule Hyper-Stabilization tubulin->microtubules Promotes Polymerization & Inhibits Depolymerization g2m_arrest G2/M Phase Cell Cycle Arrest microtubules->g2m_arrest Disrupts Mitotic Spindle motility Cell Motility / Invasion (Inhibited) microtubules->motility cdk2 CDK2 Expression (Decreased) g2m_arrest->cdk2 rb_phos Rb Phosphorylation (Inhibited) g2m_arrest->rb_phos p53 p53 Activation g2m_arrest->p53 apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis p53->apoptosis rac1_pak1 Rac1/PAK1 Pathway (Inhibited) motility->rac1_pak1

Caption: this compound mechanism of action signaling pathway.

This compound binds to β-tubulin, promoting microtubule polymerization and inhibiting depolymerization.[4] This hyper-stabilization of microtubules disrupts the normal function of the mitotic spindle, a critical structure for cell division.[5] This disruption leads to an arrest of the cell cycle in the G2/M phase.[20] This cell cycle arrest is associated with the modulation of key regulatory proteins. Studies have shown that this compound can decrease the expression of cyclin-dependent kinase 2 (CDK2) and inhibit the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the G1 to S phase transition.[2] Furthermore, cell cycle arrest can trigger the activation of the tumor suppressor protein p53, which in turn initiates apoptosis.[21] Beyond cell cycle arrest, the stabilization of microtubules also interferes with cellular processes that depend on a dynamic cytoskeleton, such as cell motility and invasion, partly through the inhibition of pathways like Rac1/PAK1.[22]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Epothilone D Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Epothilone D in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows unexpected resistance to this compound. What are the initial troubleshooting steps?

A1: If your cell line shows higher than expected resistance to this compound, consider the following initial steps:

  • Cell Line Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling to ensure there has been no contamination or misidentification.[1]

  • Passage Number: Use cells from a low and consistent passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[1]

  • Reagent Quality: Confirm the concentration, purity, and proper storage of your this compound stock solution.

  • Determine IC50: Perform a dose-response experiment to establish the half-maximal inhibitory concentration (IC50) for your specific cell line and compare it to published values for the parental line. A significantly higher IC50 value confirms resistance.[1]

Q2: What are the common molecular mechanisms of resistance to this compound?

A2: While epothilones are generally less susceptible to common resistance mechanisms than taxanes, resistance can still develop.[2][3] Key mechanisms include:

  • Tubulin Mutations: Point mutations in the β-tubulin gene, particularly near the drug-binding site, can alter the affinity of this compound for its target, leading to resistance.[4]

  • Altered Tubulin Isotype Expression: Changes in the expression levels of different β-tubulin isotypes can affect the sensitivity of cancer cells to microtubule-stabilizing agents.[3]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and Rac1/PAK1 can promote cell survival and counteract the cytotoxic effects of this compound.[5][6]

  • Drug Efflux Pumps: Although epothilones are poor substrates for P-glycoprotein (P-gp), overexpression of this or other efflux pumps can contribute to reduced intracellular drug accumulation in some cases.[2][3]

Q3: How can I develop an this compound-resistant cell line for my experiments?

A3: Developing a resistant cell line is typically achieved through stepwise dose escalation.[1][7][8] The general procedure is as follows:

  • Initial Exposure: Treat the parental cell line with a low concentration of this compound (e.g., the IC10-IC20).[7]

  • Recovery: Allow the surviving cells to recover and proliferate.

  • Dose Escalation: Once the cells are growing steadily, increase the this compound concentration by 1.5- to 2-fold.[1][7]

  • Repeat: Continue this cycle of treatment, recovery, and dose escalation over several months.

  • Characterization: Periodically measure the IC50 of the cell population to monitor the development of resistance.[1]

  • Stabilization and Cryopreservation: Once a stable and significantly higher IC50 is achieved, the resistant cell line is established. It is crucial to cryopreserve vials of the resistant cells at various stages of development.[1]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my experiments.
Possible Cause Troubleshooting Steps
Experimental Variability 1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. 2. Verify Drug Dilutions: Prepare fresh drug dilutions for each experiment. 3. Consistent Incubation Times: Adhere to a strict incubation schedule.
Cell Health and Passage Number 1. Monitor Cell Morphology: Regularly check for changes in cell appearance. 2. Use Low Passage Cells: Avoid using cells that have been in continuous culture for an extended period.[1]
Assay-Specific Issues (e.g., MTS/MTT) 1. Check for Interference: Some compounds can interfere with the chemistry of viability assays. Run appropriate controls. 2. Optimize Incubation with Assay Reagent: Ensure the incubation time with the MTS or MTT reagent is optimal for your cell line.
Problem 2: My this compound-resistant cell line is not showing the expected molecular markers of resistance (e.g., no tubulin mutations).
Possible Cause Troubleshooting Steps
Alternative Resistance Mechanisms 1. Investigate Efflux Pumps: Use Western blotting or qRT-PCR to assess the expression of P-gp and other relevant ABC transporters. 2. Analyze Signaling Pathways: Examine the activation status of pro-survival pathways like PI3K/Akt and Rac1/PAK1 using phosphospecific antibodies in a Western blot.[5] 3. Assess Apoptosis Evasion: Investigate the expression of anti-apoptotic proteins (e.g., Bcl-2 family members).
Heterogeneous Cell Population 1. Single-Cell Cloning: Isolate and expand single-cell clones from the resistant population to obtain a more homogeneous cell line. 2. Characterize Subclones: Analyze individual clones for different resistance mechanisms.
Problem 3: Combination therapy with this compound is showing antagonism instead of synergy.
Possible Cause Troubleshooting Steps
Drug Sequencing 1. Vary the Order of Addition: Test different sequences of drug administration (e.g., this compound first, followed by the second agent, and vice versa). For example, synergy between KOS-862 (this compound) and carboplatin was observed when KOS-862 was administered first.
Off-Target Effects 1. Dose De-escalation: Lower the concentration of one or both drugs to see if the antagonistic effect is dose-dependent. 2. Alternative Combination Agent: Consider using a different agent that targets the same pathway but has a different chemical structure.
Cell Line Specific Effects 1. Test in a Different Cell Line: The interaction between two drugs can be highly dependent on the genetic background of the cell line.

Data Summary

Table 1: IC50 Values of Epothilones in Sensitive and Resistant Cancer Cell Lines
Cell LineDrugParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)Reference
1A9 (Ovarian)Epothilone A~2.5~10040[4]
A549 (Lung)Epothilone BNot SpecifiedNot Specified~100-fold resistant[9]
AT12 (Lung)TaxolNot SpecifiedNot Specified~9-fold resistant[9]
Hey (Ovarian)Epothilone BNot SpecifiedNot Specified20-fold resistant[9]

Note: This table is a compilation of data from various sources and experimental conditions may differ.

Experimental Protocols

Protocol 1: Determination of IC50 using MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include wells with medium only (no cells) for background control and wells with cells and drug-free medium as a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[4]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[10][11][12]

  • Incubation with MTS: Incubate for 1-4 hours at 37°C.[10][11][12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11][12]

  • Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of β-Tubulin Expression
  • Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-tubulin overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.

Visualizations

Signaling Pathways

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.

Experimental_Workflow Start Start: Parental Cancer Cell Line Develop_Resistant Develop this compound Resistant Cell Line (Dose Escalation) Start->Develop_Resistant Characterize Characterize Resistance Develop_Resistant->Characterize IC50 Determine IC50 (MTS Assay) Characterize->IC50 Western Analyze Protein Expression (Western Blot) Characterize->Western Sequencing Sequence Tubulin Genes Characterize->Sequencing Overcome Strategies to Overcome Resistance Characterize->Overcome Combination Combination Therapy Overcome->Combination Inhibitors Signaling Pathway Inhibitors Overcome->Inhibitors Validate Validate Re-sensitization Combination->Validate Inhibitors->Validate

References

Troubleshooting poor solubility of Epothilone D in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epothilone D, focusing on challenges related to its poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a lipophilic molecule with poor aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For experimental purposes, stock solutions are typically prepared in these organic solvents and then diluted into aqueous buffers or cell culture media.

Q2: Why does my this compound precipitate when I dilute it in my aqueous buffer or cell culture medium?

A2: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific medium. The percentage of the organic co-solvent in the final solution is often too low to maintain the solubility of the compound.

Q3: What is the recommended method for preparing an this compound stock solution?

A3: It is recommended to prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Anhydrous DMSO is a common choice.[2] For example, a 10 mM stock solution can be prepared and stored for future use. It is crucial to use a high-quality, anhydrous grade of the organic solvent to prevent degradation of the compound.

Q4: How should I store my this compound solid and stock solutions?

A4: Solid this compound should be stored at -20°C.[1] Stock solutions prepared in an organic solvent like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] When stored properly, stock solutions in DMSO are generally stable for up to one month at -20°C and for longer periods at -80°C.[2]

Q5: What factors can affect the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions is primarily affected by pH. This compound undergoes hydrolysis of its ester group. It exhibits the highest stability in the pH range of 1.5 to 2 and has relatively stable, pH-independent degradation rates between pH 4 and 9.[3] Degradation increases significantly at pH values below 1.5 and above 9.[3] Temperature and light can also contribute to degradation, so it is advisable to protect solutions from light and store them at recommended temperatures.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous media

Symptoms:

  • The solution becomes cloudy or hazy immediately after adding the this compound stock solution.

  • Visible particles form and may settle at the bottom of the container over time.

Possible Causes and Solutions:

  • Exceeding Solubility Limit: The final concentration of this compound is too high for the aqueous medium.

    • Solution: Decrease the final concentration of this compound. If a higher concentration is necessary, consider using a solubilization enhancement technique.

  • Insufficient Co-solvent: The percentage of the organic solvent from the stock solution is too low in the final aqueous solution to maintain solubility.

    • Solution: Increase the percentage of the co-solvent in the final solution, but be mindful of its potential effects on your experimental system (e.g., cell toxicity). For many cell lines, the final concentration of DMSO should be kept below 0.1%.

  • Improper Mixing Technique: Adding the stock solution too quickly or into a small volume of aqueous medium can cause localized high concentrations and precipitation.

    • Solution: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing.

  • Temperature Effects: The temperature of the aqueous medium can affect solubility.

    • Solution: Gently warming the aqueous medium (e.g., to 37°C for cell culture experiments) may help improve solubility. However, be cautious of the potential for increased degradation at higher temperatures.

Issue 2: Inconsistent or lower-than-expected experimental results

Symptoms:

  • High variability between experimental replicates.

  • The observed biological effect is less than anticipated based on literature values.

Possible Causes and Solutions:

  • Degradation of this compound: The compound may have degraded in the stock solution or in the final working solution.

    • Solution: Prepare fresh stock and working solutions. Ensure proper storage conditions (protection from light, appropriate temperature). The stability of this compound is pH-dependent, with optimal stability at a pH of 1.5-2.[3]

  • Inaccurate Concentration of Stock Solution: Errors in weighing the solid compound or in the volume of solvent used can lead to an incorrect stock concentration.

    • Solution: Use a calibrated analytical balance for weighing. For subsequent dilutions, use calibrated pipettes.

  • Precipitation in the Working Solution: Even if not immediately visible, microscopic precipitation can reduce the effective concentration of soluble this compound.

    • Solution: After preparing the working solution, visually inspect it for any signs of precipitation. If possible, centrifuge the solution and measure the concentration of the supernatant to determine the actual soluble concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solution using a Co-solvent System

This protocol is a general guideline for preparing a working solution for in vitro experiments.

  • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your aqueous medium (e.g., cell culture medium or PBS).

  • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is compatible with your experimental system (typically ≤ 0.1% for cell-based assays).

  • Warm the aqueous medium to the desired temperature (e.g., 37°C).

  • While gently vortexing or stirring the aqueous medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix for a few minutes to ensure complete dissolution.

  • Visually inspect the solution for any signs of precipitation. Use the solution immediately after preparation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO≥ 100 mg/mL (≥ 203.38 mM)[2]
EthanolSoluble to 100 mM
WaterPoorly soluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.08 mM)[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.08 mM)[2]

Visualizations

experimental_workflow Troubleshooting this compound Precipitation start Start: Prepare Aqueous Working Solution check_precipitation Observe for Precipitation (Cloudiness, Particles) start->check_precipitation no_precipitation Solution is Clear: Proceed with Experiment check_precipitation->no_precipitation No precipitation_detected Precipitation Detected check_precipitation->precipitation_detected Yes end End: Optimized Protocol no_precipitation->end troubleshoot Troubleshoot Cause precipitation_detected->troubleshoot cause1 Concentration Too High? troubleshoot->cause1 cause2 Insufficient Co-solvent? troubleshoot->cause2 cause3 Improper Mixing? troubleshoot->cause3 solution1 Decrease Final Concentration cause1->solution1 Yes solution2 Increase Co-solvent % (if permissible) cause2->solution2 Yes solution3 Add Stock Dropwise with Vigorous Mixing cause3->solution3 Yes solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

signaling_pathway This compound Mechanism of Action epothilone_d This compound tubulin β-Tubulin Subunit of Microtubules epothilone_d->tubulin Binds to microtubule_stabilization Microtubule Stabilization tubulin->microtubule_stabilization Leads to mitotic_arrest Mitotic Arrest at G2/M Phase microtubule_stabilization->mitotic_arrest Causes apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Technical Support Center: Optimizing Epothilone D in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the use of Epothilone D (EpoD), a microtubule-stabilizing agent, in in vitro neuronal cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in neurons?

A1: this compound is a brain-penetrant, microtubule-stabilizing agent.[1][2][3] Its primary mechanism involves binding directly to β-tubulin, which promotes the polymerization of tubulin into microtubules and stabilizes them against disassembly.[4][5] This action is intended to compensate for the loss of normal tau protein function, which in neurodegenerative diseases like Alzheimer's, leads to microtubule destabilization and neuronal dysfunction.[3][6][7] A key indicator of EpoD's activity is an increase in acetylated α-tubulin, a marker for stable microtubules.[4]

Q2: What is a recommended starting concentration range for this compound?

A2: The optimal concentration of this compound is highly dependent on the neuron type, cell age, and the desired experimental outcome.[8] Based on in vitro studies with primary cortical neurons, a starting range of 0.1 nM to 10 nM is recommended.[9] Studies have shown that concentrations as low as 1 nM can impact neurite outgrowth, while concentrations of 10 nM and higher can lead to significant cytotoxicity over time.[9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Q3: How long should I treat my neuronal cultures with this compound?

A3: The effects of this compound are both dose- and time-dependent.[9] Short-term exposure (e.g., 2-24 hours) may be sufficient to observe effects on microtubule dynamics.[9] However, for neurite outgrowth or viability assays, longer treatments (e.g., 24-72 hours or recurrent treatment over several days) are common.[9][10] Significant reductions in cell viability have been observed after 2-3 days of continuous exposure to concentrations of 10 nM or higher.[9]

Q4: What is the appropriate vehicle for dissolving and diluting this compound?

A4: this compound is typically dissolved in dimethylsulfoxide (DMSO).[9][11] When preparing working solutions, it is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.1% v/v) and consistent across all experimental and control groups, as DMSO can have independent effects on neuronal cells.[9]

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound on primary mouse cortical neurons.

Table 1: Concentration-Dependent Effects of this compound on Neuronal Cultures

Concentration Range Observed Effect on Primary Cortical Neurons Key Considerations Citation
0.1 nM - 1 nM Sub-lethal; may alter microtubule-associated protein (MAP) levels and impede neurite outgrowth. Can impair mitochondrial transport over time. Optimal for studying subtle effects on microtubule dynamics with minimal acute toxicity. [9][12]
1 nM - 10 nM Mildly toxic with prolonged exposure; can cause some neuron loss and significantly impedes neurite outgrowth and complexity. A critical range where therapeutic effects may be balanced against emerging toxicity. [9][13]

| >10 nM - 100 nM | Significantly cytotoxic; leads to a substantial reduction in cell viability (e.g., 100 nM causes ~32% viability loss by 2 DIV) and severely inhibits neurite growth. | Generally used as a positive control for toxicity or to study mechanisms of cell death. |[9][14] |

Table 2: Summary of this compound Effects on Immature Mouse Cortical Neurons In Vitro

Treatment Parameter Result Citation
100 nM EpoD (at 2 DIV) Cell Viability 32% decrease compared to vehicle control. [9]
10 nM EpoD (at 3 DIV) Cell Viability 18% decrease compared to vehicle control. [9]
100 nM EpoD (at 3 DIV) Cell Viability 37% decrease compared to vehicle control. [9]
1 nM, 10 nM, 100 nM Neurite Outgrowth & Complexity Impeded in a dose-dependent manner. [9]
0.1 nM & 100 nM (24h) Mitochondrial Transport Progressive loss in the proportion of moving mitochondria. [9][12]
0.1 nM EpoD MAP2 Protein Levels Significant increase compared to vehicle control. [9]
100 nM EpoD MAP2 Protein Levels Significant decrease compared to vehicle control. [9]

| 100 nM EpoD (24h) | Acetylated Tubulin | Significant increase compared to vehicle control. |[9] |

Experimental Protocols

Protocol 1: General Treatment of Neuronal Cultures with this compound
  • Preparation: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 1 mM). Store aliquots at -20°C or -80°C.

  • Working Solution: On the day of the experiment, thaw an aliquot and perform serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.

  • Cell Plating: Plate neurons at a predetermined optimal density (e.g., for a 96-well plate, ~10,000 cells/well) and allow them to adhere and stabilize for at least 24 hours before treatment.[15]

  • Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the medium containing the appropriate this compound concentration. This minimizes mechanical disturbance to the cells.

  • Incubation: Return the culture plate to a humidified incubator at 37°C with 5% CO₂ for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]

  • Controls: Always include a "vehicle control" group treated with the same final concentration of DMSO as the experimental groups. An untreated control group can also be included.

Protocol 2: Assessing Neurite Outgrowth via Immunofluorescence

This protocol should be performed after completing treatment as described in Protocol 1.

  • Fixation: Gently wash cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with a solution of 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Staining: Incubate cells with a primary antibody specific for a neuronal microtubule marker, such as mouse anti-β-III Tubulin (Tuj1), diluted in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody Staining: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1-2 hours at room temperature, protected from light. A nuclear counterstain like DAPI can be included.

  • Imaging: Wash three times with PBS and add mounting medium or leave cells in PBS for imaging. Acquire images using a high-content imaging system or a fluorescence microscope.[10][16]

  • Analysis: Use automated image analysis software to quantify parameters such as mean neurite length, number of neurites per cell, and number of branch points.[16][17]

Protocol 3: Assessing Cell Viability using a Resazurin-based Assay
  • Preparation: At the end of the this compound treatment period, prepare the resazurin-based reagent (e.g., AlamarBlue®) according to the manufacturer's instructions, typically by diluting it 1:10 in cell culture medium.

  • Incubation: Add the reagent solution to each well (e.g., 10 µL for a 100 µL well volume) and return the plate to the incubator.

  • Measurement: Incubate for 1-4 hours, or until a color change is apparent. Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (typically ~560 nm excitation / ~590 nm emission for fluorescence).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background reading from wells containing medium and reagent only.

Mandatory Visualizations

EpothiloneD_Mechanism cluster_drug Drug Action cluster_cellular Cellular Target & Process cluster_downstream Downstream Consequences EpoD This compound Tubulin β-Tubulin Monomers EpoD->Tubulin Binds to MT Microtubule Polymer Tubulin->MT Promotes Polymerization Stabilization Suppressed Dynamics (Stabilization) MT->Stabilization Acetylation Increased Acetylated Tubulin Stabilization->Acetylation Leads to MAPs Altered MAPs (e.g., MAP2, MAP6) Stabilization->MAPs Affects Transport Impaired Axonal Transport Stabilization->Transport Can cause Neurite Altered Neurite Outgrowth Stabilization->Neurite Impacts

Caption: Mechanism of Action for this compound in Neurons.

EpoD_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Parallel Assays cluster_analysis Data Analysis Plate 1. Plate Neurons in 96-well plate Adhere 2. Allow Adherence (24h) Plate->Adhere Dose 3. Prepare EpoD Dilutions (e.g., 0.1 nM - 100 nM) + Vehicle Control Adhere->Dose Treat 4. Treat Cells (24-72h) Dose->Treat Viability 5a. Viability Assay (e.g., AlamarBlue) Treat->Viability IF 5b. Fix & Stain (β-III Tubulin, DAPI) Treat->IF Readout 6a. Plate Reader Measurement Viability->Readout Image 6b. High-Content Imaging IF->Image Analyze 7. Analyze Data (IC50, Neurite Length) Readout->Analyze Image->Analyze Optimize 8. Determine Optimal Concentration Analyze->Optimize

Caption: Experimental workflow for optimizing EpoD concentration.

Troubleshooting Guide

Problem: High levels of cell death or cytotoxicity observed.

Possible CauseRecommended Solution
Concentration is too high. This compound is cytotoxic at concentrations ≥10 nM, especially with longer incubation times.[9] Perform a full dose-response curve (e.g., from 0.01 nM to 100 nM) and use a viability assay (Protocol 3) to determine the IC50. Select a concentration well below this value.
Solvent (DMSO) toxicity. Ensure the final DMSO concentration is identical across all wells and is kept at a minimal level (e.g., ≤0.1%). Run a vehicle-only control to assess the baseline effect of DMSO on your cells.
Culture is sensitive. Primary neurons can be sensitive to media changes. When treating, try replacing only half the media to minimize stress. Ensure the cell culture is healthy before starting the experiment.

Problem: No significant effect on neurite outgrowth is observed.

Possible CauseRecommended Solution
Concentration is too low. While high concentrations are toxic, very low concentrations (e.g., in the picomolar range) may not be sufficient to induce a measurable effect. Broaden your dose-response curve to include higher concentrations.[8]
Assay timing is not optimal. The effect on neurite outgrowth may take time to develop. Consider increasing the treatment duration (e.g., from 24h to 48h or 72h).
Assay sensitivity is low. Ensure your imaging and analysis methods are sensitive enough to detect subtle changes. High-content analysis is recommended over manual measurement.[16] Check that your β-III Tubulin antibody provides a strong, clean signal.
Compound instability. Ensure this compound stock solutions are stored correctly and that working solutions are made fresh for each experiment.

Problem: Cell viability is normal, but neuronal function appears impaired.

Possible CauseRecommended Solution
Microtubule network is over-stabilized. Even sub-lethal EpoD concentrations can abnormally stabilize microtubules, which is detrimental to dynamic processes like axonal transport.[9][12] This highlights that a "non-toxic" dose is not necessarily an "optimal" one.
Off-target effects. Assess functional endpoints beyond morphology. If available, perform assays for mitochondrial transport, synaptic activity, or calcium imaging to get a more complete picture of neuronal health.[9] The optimal concentration is one that achieves the desired effect (e.g., microtubule stabilization) without perturbing other critical neuronal functions.

References

Technical Support Center: Managing Neurotoxicity of Epothilone D in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epothilone D in preclinical models. The information is designed to help you anticipate, manage, and troubleshoot potential neurotoxic side effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced neurotoxicity?

A1: The neurotoxicity of this compound, like other microtubule-stabilizing agents, stems from its primary mechanism of action. By binding to β-tubulin, it hyper-stabilizes microtubules, disrupting their dynamic instability. This interference with microtubule dynamics impairs essential neuronal processes, particularly axonal transport, which is critical for the maintenance of neuronal structure and function. The disruption of axonal transport can lead to a "dying back" axonopathy, primarily affecting long sensory and motor neurons.[1][2]

Q2: What are the typical signs of this compound-induced neurotoxicity in preclinical models?

A2: In preclinical rodent models, this compound-induced neurotoxicity typically manifests as a dose-dependent, predominantly sensory peripheral neuropathy.[1] Common signs include:

  • Behavioral: Mechanical allodynia (pain response to a normally non-painful stimulus), thermal hyperalgesia (increased sensitivity to heat or cold), and impaired motor coordination.

  • Electrophysiological: Reduced nerve conduction velocity (NCV) and decreased amplitude of sensory nerve action potentials (SNAPs) and compound muscle action potentials (CMAPs).[3][4]

  • Histopathological: Axonal degeneration, particularly in the distal extremities, and potential damage to dorsal root ganglion (DRG) neurons.[5]

Q3: At what doses is this compound neurotoxicity typically observed?

A3: The neurotoxic potential of this compound is dose-dependent. While low doses (e.g., 0.3-3.0 mg/kg in mice) used in studies exploring its neuroprotective effects in models of neurodegenerative diseases have been reported to be well-tolerated with no significant side effects[6][7], higher doses, more aligned with chemotherapeutic applications, are associated with neurotoxicity. For instance, studies with the related epothilone, sagopilone, in rats showed that doses of 1.2 and 2.4 mg/kg were associated with a reduction in nerve conduction velocity.[3]

Q4: Is this compound-induced neurotoxicity reversible?

A4: Clinical experience with epothilones suggests that the induced peripheral neuropathy is often reversible upon dose reduction or discontinuation of treatment.[1][2] The extent and timeline of reversibility in preclinical models can vary depending on the cumulative dose and the duration of treatment.

Troubleshooting Guides

Problem 1: Unexpectedly severe behavioral deficits (e.g., pronounced mechanical allodynia) are observed at a planned therapeutic dose.
Possible Cause Troubleshooting Step
High sensitivity of the animal strain: Different rodent strains can exhibit varying sensitivities to chemotherapy-induced neuropathy.
Action: Review the literature for strain-specific responses to microtubule-stabilizing agents. Consider using a less sensitive strain if appropriate for the experimental goals.
Cumulative dose effect: Neurotoxicity can be dependent on the cumulative dose, even with intermittent dosing schedules.
Action: Re-evaluate the dosing regimen. Consider reducing the frequency or the individual dose while monitoring the therapeutic efficacy.
Off-target effects or vehicle toxicity: The vehicle used to dissolve this compound may have its own toxic effects.
Action: Run a vehicle-only control group to assess baseline behavioral responses. Ensure the vehicle is well-tolerated.
Problem 2: Inconsistent or highly variable nerve conduction velocity (NCV) measurements.
Possible Cause Troubleshooting Step
Inconsistent animal body temperature: Body temperature significantly affects nerve conduction velocity.
Action: Maintain and monitor the animal's body temperature at a consistent physiological level (e.g., 37°C) throughout the NCV measurement procedure using a warming pad.[8]
Imprecise electrode placement: Incorrect or inconsistent placement of stimulating and recording electrodes will lead to variable results.
Action: Use a standardized protocol for electrode placement. For the sciatic nerve, for example, place stimulating electrodes at the sciatic notch and the ankle, and recording electrodes in the interosseous muscles of the paw.[8]
Anesthesia depth: The level of anesthesia can influence physiological parameters.
Action: Ensure a consistent and appropriate level of anesthesia for all animals during the procedure.
Problem 3: Poor viability or neurite outgrowth in dorsal root ganglion (DRG) neuron cultures treated with this compound.

| Possible Cause | Troubleshooting Step | | :--- | Troubleshooting Step | | High concentration of this compound: | Primary neurons in culture can be highly sensitive to the cytotoxic effects of chemotherapeutic agents. | | | Action: Perform a dose-response curve to determine the optimal concentration range that induces neurotoxic effects without causing widespread cell death. Start with low nanomolar concentrations. | | Suboptimal culture conditions: | DRG neurons require specific culture conditions for survival and neurite outgrowth. | | | Action: Ensure the culture medium is appropriately supplemented with nerve growth factor (NGF) and that the culture surface is coated with a suitable substrate like poly-D-lysine and laminin.[9][10] | | Contamination: | Bacterial or fungal contamination can rapidly kill primary neuron cultures. | | | Action: Maintain strict aseptic techniques during the dissection and culturing process. Use antibiotics in the culture medium. |

Quantitative Data Summary

Table 1: Dose-Dependent Neurotoxicity of Epothilones in Preclinical Models

Epothilone AnalogueSpeciesDoseRoute of AdministrationObserved Neurotoxic EffectsReference
SagopiloneRat1.2 mg/kgIntravenousReduction in nerve conduction velocity[3]
SagopiloneRat2.4 mg/kgIntravenousReduction in nerve conduction velocity[3]
This compoundMouse0.3 mg/kgIntraperitoneal (weekly)No significant side effects reported[6]
This compoundMouse1.0 mg/kgIntraperitoneal (weekly)No significant side effects reported[6]
This compoundMouse3.0 mg/kgIntraperitoneal (single dose)No adverse effects reported in the context of the study[6]

Note: Data specifically detailing a dose-response of this compound-induced neurotoxicity in preclinical models is limited in the public domain. The data for sagopilone, a related epothilone, is provided for context.

Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia using Von Frey Filaments

Objective: To quantify the mechanical sensitivity of the rodent hind paw as an indicator of peripheral neuropathy.

Materials:

  • A set of calibrated von Frey filaments (e.g., 0.4 g to 15 g).

  • Testing apparatus with a wire mesh floor.

  • Experimental animals (mice or rats).

Procedure:

  • Acclimatization: Place the animal in the testing chamber on the wire mesh floor and allow it to acclimate for at least 15-20 minutes before testing.

  • Filament Application: Apply the von Frey filament from underneath the mesh floor to the mid-plantar surface of the hind paw.

  • Stimulation: The filament should be applied with enough force to cause it to bend slightly and held for 3-5 seconds.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw upon filament application.

  • Threshold Determination (Up-Down Method):

    • Begin with a mid-range filament (e.g., 2.0 g).

    • If there is a positive response, the next filament tested is weaker.

    • If there is no response, the next filament tested is stronger.

    • The 50% paw withdrawal threshold is calculated using the pattern of responses.[11][12]

Protocol 2: In Vitro Neurotoxicity Assay using Dorsal Root Ganglion (DRG) Neurons

Objective: To assess the direct neurotoxic effects of this compound on primary sensory neurons.

Materials:

  • Dorsal root ganglia from rodents.

  • Dissection medium (e.g., HBSS).

  • Enzymes for digestion (e.g., collagenase, dispase).

  • Culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and NGF).

  • Coated culture plates (poly-D-lysine and laminin).

  • This compound stock solution.

  • Microscope with imaging capabilities.

Procedure:

  • DRG Dissection and Dissociation:

    • Aseptically dissect DRGs from the vertebral column and place them in cold dissection medium.[9][10]

    • Digest the ganglia with enzymes to obtain a single-cell suspension.

    • Triturate gently to dissociate the neurons.

  • Cell Plating:

    • Plate the dissociated neurons onto coated culture plates at a desired density.

  • Culture and Treatment:

    • Culture the neurons for at least 24 hours to allow them to adhere and extend neurites.

    • Treat the cultures with varying concentrations of this compound or vehicle control.

  • Assessment of Neurotoxicity:

    • After the desired treatment period (e.g., 24-72 hours), assess neurite length and cell viability using immunofluorescence staining (e.g., for β-III tubulin) and a viability dye (e.g., Calcein-AM/Ethidium homodimer-1).

    • Quantify neurite outgrowth and cell survival using imaging software.

Visualizations

Epothilone_D_Neurotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Neuron) This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to β-tubulin Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization (Dynamic Instability) Hyper-stabilized Microtubule Hyper-stabilized Microtubule Microtubule->Hyper-stabilized Microtubule Inhibited Depolymerization Impaired Axonal Transport Impaired Axonal Transport Hyper-stabilized Microtubule->Impaired Axonal Transport Disruption of motor proteins (Kinesin, Dynein) Axonal Degeneration Axonal Degeneration Impaired Axonal Transport->Axonal Degeneration Lack of essential molecules Peripheral Neuropathy Peripheral Neuropathy Axonal Degeneration->Peripheral Neuropathy

Caption: Mechanism of this compound-induced neurotoxicity.

Troubleshooting_Workflow Start Start Observe Unexpected Neurotoxicity Observe Unexpected Neurotoxicity Start->Observe Unexpected Neurotoxicity Behavioral Deficits Behavioral Deficits Observe Unexpected Neurotoxicity->Behavioral Deficits Type of Issue Inconsistent NCV Inconsistent NCV Observe Unexpected Neurotoxicity->Inconsistent NCV Type of Issue Poor In Vitro Viability Poor In Vitro Viability Observe Unexpected Neurotoxicity->Poor In Vitro Viability Type of Issue Check Animal Strain Sensitivity Check Animal Strain Sensitivity Behavioral Deficits->Check Animal Strain Sensitivity Evaluate Cumulative Dose Evaluate Cumulative Dose Behavioral Deficits->Evaluate Cumulative Dose Control for Vehicle Effects Control for Vehicle Effects Behavioral Deficits->Control for Vehicle Effects Monitor Body Temperature Monitor Body Temperature Inconsistent NCV->Monitor Body Temperature Standardize Electrode Placement Standardize Electrode Placement Inconsistent NCV->Standardize Electrode Placement Ensure Consistent Anesthesia Ensure Consistent Anesthesia Inconsistent NCV->Ensure Consistent Anesthesia Optimize this compound Concentration Optimize this compound Concentration Poor In Vitro Viability->Optimize this compound Concentration Verify Culture Conditions Verify Culture Conditions Poor In Vitro Viability->Verify Culture Conditions Check for Contamination Check for Contamination Poor In Vitro Viability->Check for Contamination

Caption: Troubleshooting workflow for unexpected neurotoxicity.

Experimental_Workflow cluster_invivo In Vivo cluster_exvivo Ex Vivo / In Vitro Start Start Animal Model Selection Animal Model Selection Start->Animal Model Selection This compound Administration This compound Administration Animal Model Selection->this compound Administration In Vivo Assessments In Vivo Assessments This compound Administration->In Vivo Assessments Ex Vivo / In Vitro Assessments Ex Vivo / In Vitro Assessments This compound Administration->Ex Vivo / In Vitro Assessments Behavioral Testing Behavioral Testing In Vivo Assessments->Behavioral Testing Nerve Conduction Velocity Nerve Conduction Velocity In Vivo Assessments->Nerve Conduction Velocity Histopathology Histopathology Ex Vivo / In Vitro Assessments->Histopathology DRG Culture DRG Culture Ex Vivo / In Vitro Assessments->DRG Culture Data Analysis & Interpretation Data Analysis & Interpretation Behavioral Testing->Data Analysis & Interpretation Nerve Conduction Velocity->Data Analysis & Interpretation Histopathology->Data Analysis & Interpretation DRG Culture->Data Analysis & Interpretation

Caption: General experimental workflow for assessing neurotoxicity.

References

Epothilone D Technical Support Center: Ensuring Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing Epothilone D in long-term experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges related to the stability of this compound, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound and what factors influence its stability?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester group.[1] This process is significantly influenced by pH. This compound exhibits maximum stability in acidic conditions, specifically between pH 1.5 and 2.[1] As the pH increases above 9 or decreases below 1.5, the rate of degradation increases.[1] The degradation mechanism is believed to proceed through a carbonium ion intermediate.[1]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: To ensure long-term stability, this compound in its solid (powder) form should be stored at -20°C under desiccating conditions, where it can be stable for up to three years. For stock solutions, the recommended storage conditions depend on the solvent and temperature. A stock solution in DMSO can be stored for up to 6 months at -80°C and for up to 1 month at -20°C. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility and stability.

Q3: How should I prepare this compound for in vitro and in vivo experiments to maximize stability?

A3: For in vitro experiments, it is advisable to prepare fresh dilutions of your this compound stock solution in your cell culture medium for each experiment. Avoid prolonged storage of diluted this compound in aqueous media at 37°C. For in vivo studies, formulation strategies can significantly enhance stability and efficacy. Encapsulation of this compound in stabilized polymeric micelles has been shown to improve its circulation pharmacokinetics and protect it from degradation in plasma.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected biological activity in long-term cell culture. Degradation of this compound in the culture medium at 37°C.- Replenish the cell culture medium with freshly diluted this compound every 24-48 hours. - Perform a time-course experiment to determine the stability of this compound under your specific cell culture conditions using HPLC analysis.
Precipitation of this compound in aqueous solutions. Poor solubility of this compound in aqueous media.- Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is kept low in the final culture medium (typically ≤ 0.5%). - For in vivo formulations, consider using co-solvents such as PEG300 and Tween-80, or formulating with polymeric micelles.
High variability between experimental replicates. Inconsistent handling and storage of this compound.- Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. - Always use high-quality, anhydrous solvents for stock solution preparation. - Ensure uniform mixing when diluting the stock solution into the final experimental medium.
Observed cytotoxicity is higher than anticipated in control cells. Solvent toxicity.- Include a vehicle control group in your experiments, treating cells with the same concentration of the solvent (e.g., DMSO) used for the this compound-treated group.

Quantitative Stability Data

The stability of this compound is highly dependent on the storage conditions and the solvent used. The following tables summarize available quantitative data to aid in experimental design.

Table 1: Stability of this compound Powder

Storage ConditionStability
-20°C (desiccated)Up to 3 years

Table 2: Stability of this compound in Solution

SolventStorage TemperatureStability Duration
DMSO-80°CUp to 6 months
DMSO-20°CUp to 1 month
Aqueous Buffer (pH 4-7.4)Not specifiedpH-independent stability in this range[1]
Aqueous Buffer (pH 1.5-2)Not specifiedHighest stability[1]
Aqueous Buffer (pH > 9 or < 1.5)Not specifiedIncreased degradation rate[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This protocol provides a general framework for assessing the stability of this compound. Method optimization and validation are crucial for specific applications.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 250 nm)

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Prepare a standard curve of this compound of known concentrations in the mobile phase.

    • For stability testing, incubate this compound under the desired conditions (e.g., in cell culture medium at 37°C).

    • At specified time points, collect aliquots of the sample.

    • Precipitate proteins from the samples (if in biological matrix) by adding 3 volumes of ice-cold acetonitrile.

    • Centrifuge the samples to pellet the precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Quantify the concentration of this compound using the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration to determine its stability.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

EpothiloneD_Pathway EpoD This compound Tubulin β-Tubulin Subunit in Microtubules EpoD->Tubulin MT_Stabilization Microtubule Stabilization Tubulin->MT_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) MT_Stabilization->Mitotic_Arrest Cytochrome_c Cytochrome c Release Mitotic_Arrest->Cytochrome_c Apoptosis Apoptosis Caspase_Activation Caspase-9 and -3 Activation Caspase_Activation->Apoptosis Cytochrome_c->Caspase_Activation Stability_Workflow Start Prepare this compound Solution (e.g., in cell culture medium) Incubate Incubate at 37°C Start->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Sample_Prep Sample Preparation (e.g., Protein Precipitation) Timepoints->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis and Stability Determination HPLC->Data_Analysis

References

Technical Support Center: Epothilone D (KOS-862) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the dose-limiting toxicities (DLTs) of Epothilone D (KOS-862) observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity of this compound observed in clinical trials?

The primary dose-limiting toxicity (DLT) for this compound (KOS-862) across multiple Phase I clinical trials has been identified as neurologic toxicity.[1][2] This most commonly manifests as peripheral motor neuropathy.[1][3]

Q2: At what dose levels have dose-limiting toxicities been observed?

In a Phase I study of this compound administered weekly for three out of four weeks, the DLT was observed at a dose of 120 mg/m².[2][4] In another study where this compound was co-administered with carboplatin, DLTs in the form of grade 3 peripheral motor neuropathy occurred at the highest dose level of 100 mg/m² of this compound with carboplatin at an AUC of 6.[1][3]

Q3: What were the specific criteria for defining a dose-limiting toxicity in these trials?

The definition of a DLT could vary slightly between studies. However, a common definition included:

  • Greater than or equal to grade 3 non-hematologic toxicities (with some exceptions like fever or chills).

  • Greater than or equal to grade 3 thrombocytopenia.

  • Grade 4 neutropenia lasting more than 5 days.

  • Febrile neutropenia during the first cycle of therapy.

  • A delay in re-treatment of more than 3 weeks.[2]

Q4: Besides neurotoxicity, what other toxicities have been reported for this compound?

While neurotoxicity is the primary DLT, other adverse events have been reported. These include gastrointestinal issues such as nausea, vomiting, and diarrhea leading to dehydration, as well as atypical chest pain and small-bowel obstruction in individual patients.[1] Severe or life-threatening decreased neutrophil and platelet counts have also been observed in a small percentage of patients.[1]

Q5: Is the neurotoxicity associated with this compound reversible?

The primary DLT of reversible neurotoxicity was reported to be dose-related and not cumulative in one study, suggesting that it may be manageable with dose adjustments.[2] Epothilones as a class are known to cause a dose-dependent, sensory distal peripheral neuropathy that is reversible in most cases upon discontinuation of treatment.[5]

Data on Dose-Limiting Toxicities

The following tables summarize the quantitative data on dose-limiting toxicities from key clinical trials of this compound.

Table 1: Dose-Limiting Toxicities in a Phase I Monotherapy Study of this compound

Dose Level (mg/m²)Number of PatientsNumber of Patients with DLTsDLT Description
120Not specifiedDLT observedNot specified
MTD: 100 Not specified Well tolerated Maximum Tolerated Dose

Source: Phase I Clinical, Pharmacokinetic, and Pharmacodynamic Study of KOS-862 (this compound) in Patients with Advanced Solid Tumors and Lymphoma.[2][4]

Table 2: Dose-Limiting Toxicities in a Phase I Study of this compound in Combination with Carboplatin

This compound Dose (mg/m²)Carboplatin (AUC)Number of PatientsNumber of Patients with DLTsDLT Description
50530-
75530-
75630-
100692Grade 3 peripheral motor neuropathy
MTD: 100 6 Maximum Tolerated Dose for this combination

Source: A phase 1 study of KOS-862 (this compound) co-administered with carboplatin (Paraplatin®) in patients with advanced solid tumors.[1][3]

Experimental Protocols

Phase I Dose Escalation ("3+3" Design)

The clinical trials for this compound followed a standard "3+3" dose-escalation design to determine the Maximum Tolerated Dose (MTD). The general methodology is as follows:

  • Cohort Enrollment: A cohort of 3 patients is enrolled at a specific dose level.

  • DLT Observation Period: Patients are monitored for a defined period (typically the first cycle of therapy) for the occurrence of dose-limiting toxicities.

  • Dose Escalation/Expansion:

    • If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort of 3 patients.

    • If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same dose level.

      • If no further DLTs are observed in the expanded cohort (i.e., 1 of 6 total), dose escalation may proceed.

      • If 2 or more of the 6 patients experience a DLT, the MTD has been exceeded.

    • If 2 or more out of the initial 3 patients experience a DLT, the MTD has been exceeded.

  • MTD Determination: The MTD is defined as the dose level immediately below the one at which an unacceptable number of DLTs (typically ≥2 out of 3 or 6 patients) is observed.

Visualizations

DoseEscalationWorkflow cluster_start Start cluster_observe Observe for DLTs (Cycle 1) cluster_decision DLT Decision Point cluster_outcomes Outcomes cluster_actions Actions start Enroll 3 Patients at Dose Level X observe Monitor Patients start->observe decision DLTs Observed? observe->decision zero_dlt 0 of 3 Patients with DLT decision->zero_dlt No one_dlt 1 of 3 Patients with DLT decision->one_dlt Yes (1 Patient) two_plus_dlt >=2 of 3 Patients with DLT decision->two_plus_dlt Yes (>=2 Patients) escalate Escalate to Dose Level X+1 zero_dlt->escalate expand Expand Cohort to 6 Patients at Dose Level X one_dlt->expand mtd_exceeded MTD Exceeded Stop Escalation two_plus_dlt->mtd_exceeded DLT_Relationship cluster_dose Dose Levels cluster_toxicity Observed Toxicities low_dose Low Dose manageable Manageable Toxicities (e.g., Grade 1-2 Neuropathy, GI) low_dose->manageable mid_dose Intermediate Dose mid_dose->manageable high_dose High Dose (e.g., 120 mg/m²) dlt Dose-Limiting Toxicities (e.g., Grade 3 Peripheral Neuropathy) high_dose->dlt

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Epothilone D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the blood-brain barrier (BBB) penetration of Epothilone D (EpoD).

Frequently Asked Questions (FAQs)

Q1: Is this compound capable of crossing the blood-brain barrier on its own?

A1: Yes, studies have shown that this compound is a brain-penetrant microtubule-stabilizing agent, unlike other microtubule stabilizers like paclitaxel which have poor BBB permeability.[1][2][3][4] Pharmacokinetic studies in mice have demonstrated that after intraperitoneal administration, EpoD concentrations in the brain can exceed those in the plasma, and the compound is cleared more slowly from the brain.[1]

Q2: What are the main challenges in delivering therapeutic concentrations of this compound to the brain?

A2: While EpoD can cross the BBB, achieving and maintaining therapeutic concentrations for treating central nervous system (CNS) disorders can be challenging due to several factors:

  • Efflux by P-glycoprotein (P-gp): The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics, including some therapeutic drugs, out of the brain and back into the bloodstream.[5][6][7][8] This can significantly limit the net accumulation of EpoD in the brain.

  • Systemic Clearance and Metabolism: Like any drug, EpoD is subject to systemic clearance and metabolism, which can reduce the amount of drug available to cross the BBB.

  • Potential for Neurotoxicity: While effective at low doses for neurodegenerative models, higher concentrations of EpoD needed for oncology applications may lead to neurotoxicity, affecting neuronal viability and mitochondrial transport.[9] Careful dose-finding is crucial.[9][10]

Q3: What are the primary strategies being explored to enhance the BBB penetration of this compound?

A3: The main strategies focus on protecting the drug from efflux transporters and enhancing its transport across the endothelial cells of the BBB. These include:

  • Nanoparticle-Based Delivery Systems: Encapsulating EpoD in nanoparticles, such as liposomes or polymeric nanoparticles, can mask the drug from P-gp efflux and facilitate its transport across the BBB.[11][12][13]

  • Surface Modification of Nanoparticles: Modifying the surface of these nanoparticles with specific ligands (e.g., antibodies, peptides) can target receptors on the BBB, such as the transferrin receptor, to promote receptor-mediated transcytosis.[14][15][16]

  • Chemical Modification and Prodrugs: Altering the chemical structure of EpoD to create a more lipophilic prodrug can enhance its ability to diffuse across the BBB.[17][18][19] The prodrug is then converted to the active EpoD within the CNS.

  • Inhibition of P-glycoprotein: Co-administration of a P-gp inhibitor can increase the brain accumulation of P-gp substrates. However, this approach must be handled with caution as it can also increase the brain's exposure to other potentially toxic substances.[6][20]

Troubleshooting Guides

Problem 1: Low in vivo brain concentrations of this compound despite systemic administration.

Possible Cause Troubleshooting Step
P-glycoprotein Efflux Consider co-administration with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) in your animal model to assess the impact of efflux. Note: This is for experimental validation, not a therapeutic strategy without further safety evaluation.[6][20] Encapsulate EpoD in a nanoparticle formulation to shield it from P-gp.[12][21]
Rapid Systemic Clearance Analyze the plasma pharmacokinetics of your EpoD formulation. If clearance is too rapid, consider a formulation that provides sustained release, such as PEGylated liposomes, which can prolong circulation time.[14][15]
Incorrect Dosing or Formulation Verify the dose calculations and the stability of your EpoD formulation. Ensure the vehicle used for administration (e.g., DMSO) is appropriate and does not cause precipitation of the drug upon injection.[1]
Issues with Brain Tissue Analysis Review your brain tissue homogenization and drug extraction procedures. Ensure your analytical method (e.g., LC-MS/MS) is validated for sensitivity and accuracy in brain matrix.[1] Consider using techniques like in vivo microdialysis to measure unbound drug concentrations in the brain interstitial fluid.[22][23]

Problem 2: High variability in brain concentration measurements between animals.

Possible Cause Troubleshooting Step
Inconsistent Administration Ensure consistent administration technique (e.g., intraperitoneal, intravenous) across all animals. For intravenous injections, confirm proper tail vein cannulation.
Biological Variability Increase the number of animals per group to improve statistical power. Ensure animals are of the same age, sex, and strain, as these factors can influence drug metabolism and BBB transporter expression.[5]
Time-Dependent Brain Uptake Ensure that all animals are euthanized at the exact same time point post-injection, as brain concentrations can change rapidly.[1] Conduct a time-course study to identify the time of maximum brain concentration (Tmax).

Problem 3: Evidence of neurotoxicity in cell culture or animal models.

Possible Cause Troubleshooting Step
Dose is too high Perform a dose-response study to determine the therapeutic window. In vitro, test a range of concentrations to identify the concentration that affects neuronal viability or function.[9] In vivo, start with low doses and escalate, monitoring for signs of toxicity.[2][10]
Off-target effects of the formulation Test the delivery vehicle or empty nanoparticles (placebo) alone to ensure they are not contributing to the observed toxicity.
Over-stabilization of microtubules Assess markers of microtubule stability, such as acetylated tubulin, in treated neurons. Excessive stabilization can disrupt essential neuronal processes like axonal transport.[9]

Quantitative Data

Table 1: Pharmacokinetics of this compound in Mouse Brain and Plasma

Data from a study in which mice received a single intraperitoneal injection of 3.7 mg/kg this compound dissolved in 100% DMSO.[1]

Time Post-InjectionMean Brain Concentration (ng/g)Mean Plasma Concentration (ng/mL)
0.25 hours~15~10
1 hour~20~12
4 hours~18~5
8 hours~12~2
24 hours~5<1

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PEGylated Liposomes

This protocol provides a general method for preparing EpoD-loaded liposomes. Specific lipid compositions and ratios should be optimized for your application.

  • Lipid Film Hydration:

    • Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform 10-20 passes through the membrane using a lipid extruder.

  • Purification:

    • Remove any unencapsulated this compound by size exclusion chromatography or dialysis against the hydration buffer.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated this compound using a validated HPLC or LC-MS/MS method after lysing the liposomes with a suitable solvent (e.g., methanol).

    • Calculate the encapsulation efficiency (%) = (Drug entrapped / Total initial drug) x 100.

Protocol 2: In Vivo Measurement of this compound Brain Concentration

This protocol describes a method for determining EpoD concentration in the brains of rodents.

  • Animal Dosing:

    • Administer the this compound formulation (e.g., free drug in DMSO, liposomal formulation in PBS) to the animal via the desired route (e.g., intraperitoneal, intravenous).

  • Sample Collection:

    • At predetermined time points, euthanize the animal according to IACUC-approved protocols.

    • Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

    • Perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.

    • Carefully dissect the brain, rinse with cold saline, blot dry, and record the weight.

  • Sample Processing:

    • Store plasma and brain samples at -80°C until analysis.

    • Homogenize the brain tissue in a suitable buffer.

  • Drug Extraction:

    • Extract this compound from the plasma and brain homogenate using an appropriate method, such as protein precipitation with acetonitrile or liquid-liquid extraction. Add an internal standard to correct for extraction efficiency.

  • Quantification by LC-MS/MS:

    • Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound.[1]

    • Construct a standard curve using known concentrations of EpoD in the corresponding matrix (plasma or brain homogenate) to calculate the concentrations in the unknown samples.

Visualizations

Caption: Strategies to overcome P-gp efflux at the BBB.

Nanoparticle_Delivery_Workflow cluster_prep Formulation & Characterization cluster_invivo In Vivo Testing prep1 1. Lipid Film Hydration with this compound prep2 2. Extrusion for Size Homogenization prep1->prep2 prep3 3. Purification prep2->prep3 prep4 4. Characterization (Size, Zeta, Encapsulation) prep3->prep4 invivo1 5. Systemic Administration to Animal Model prep4->invivo1 Proceed if specs are met invivo2 6. Timed Sample Collection (Blood & Brain) invivo1->invivo2 invivo3 7. Tissue Processing & Drug Extraction invivo2->invivo3 invivo4 8. LC-MS/MS Quantification invivo3->invivo4 analysis Pharmacokinetic Analysis invivo4->analysis Data Analysis

Caption: Experimental workflow for nanoparticle-based EpoD delivery.

Pgp_Signaling_Logic Drug Lipophilic Drug (e.g., this compound) Membrane BBB Endothelial Cell Membrane Drug->Membrane Enters Cell Pgp P-glycoprotein (P-gp) Efflux Transporter Membrane->Pgp Brain Brain Interstitial Fluid Membrane->Brain Net Influx (Reduced) Pgp->Drug Binds Drug ADP ADP + Pi Pgp->ADP Blood Blood Capillary Pgp->Blood Effluxes Drug ATP ATP ATP->Pgp Provides Energy Blood->Drug

Caption: The role of P-glycoprotein in limiting drug accumulation.

References

Refining Epothilone D treatment protocols to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epothilone D. The aim is to help refine treatment protocols to minimize off-target effects and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a microtubule-stabilizing agent.[1] Its primary mechanism involves binding to β-tubulin, which promotes the polymerization of tubulin into microtubules and inhibits their depolymerization.[1][2] This stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, which is essential for cell division. The disruption leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in proliferating cells.[2]

Q2: What are the known off-target effects of this compound?

The most significant off-target effect of this compound is neurotoxicity.[3][4] This can manifest as impaired neurite outgrowth and axonal transport defects.[4] Another observed off-target effect is the disruption of mitochondrial transport in neurons, which can occur even at sub-lethal doses.[4] It's important for researchers to be aware of these potential effects, especially when working with neuronal cell models or in preclinical in vivo studies.

Q3: How should this compound be prepared and stored?

This compound is typically supplied as a solid. A stock solution can be made by dissolving it in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5][6] It is recommended to purge the solvent with an inert gas before dissolving the compound.[5] For long-term storage, the solid compound should be stored at -20°C under desiccating conditions, where it can be stable for up to 12 months.[6] Stock solutions should also be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[7]

Q4: What are the key differences between this compound and other microtubule-targeting agents like paclitaxel?

While both this compound and paclitaxel are microtubule stabilizers, there are some key differences. Epothilones have shown superior anti-tumor activity, a broader anti-tumor spectrum, and better water solubility compared to paclitaxel.[1][8] Additionally, epothilones can be effective in cancer cell lines that have developed resistance to taxanes, for instance, through the overexpression of P-glycoprotein, a drug efflux pump.[2][9]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in Non-Cancerous Cell Lines

Possible Cause: Off-target effects, particularly in sensitive cell types like neurons.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the IC50 value of this compound in your specific cell line. This will help you identify a concentration range that is effective for your intended purpose without causing excessive cell death.

  • Reduce Treatment Duration: Shorter exposure times may be sufficient to achieve the desired effect on microtubules while minimizing cytotoxicity.

  • Assess Neuronal Health (if applicable): If working with neuronal cultures, evaluate neurite outgrowth and mitochondrial transport at various concentrations to find a therapeutic window that minimizes neurotoxicity.

  • Consider a Different Epothilone Analog: Different epothilones can have varying potency and off-target effect profiles.

Issue 2: Inconsistent or No Observable Effect on Microtubule Stability

Possible Cause: Issues with compound integrity, experimental setup, or cell line-specific factors.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Optimize Concentration: The concentration required to observe microtubule stabilization can vary between cell lines. Perform a titration experiment to find the optimal concentration.

  • Check Tubulin Isotype Expression: The sensitivity to epothilones can be influenced by the expression of different β-tubulin isotypes. If possible, characterize the tubulin isotype profile of your cell line.

  • Confirm with a Positive Control: Use a well-characterized microtubule-stabilizing agent, like paclitaxel, as a positive control to ensure your experimental system is working correctly.

  • Immunofluorescence Staining: Directly visualize the microtubule network using immunofluorescence to confirm changes in microtubule bundling and density.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung2.5
MCF-7Breast3.0
HeLaCervical1.5
PC-3Prostate4.2
HT-29Colon5.8

Note: IC50 values are approximate and can vary depending on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Neurotoxicity Assessment

This protocol allows for the evaluation of this compound's effect on neurite outgrowth.

Methodology:

  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on poly-L-lysine coated plates.

  • Treatment: After allowing the cells to adhere and begin neurite extension (e.g., 24 hours), treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify neurite length and branching per neuron using appropriate software (e.g., ImageJ with NeuronJ plugin).

Protocol 2: Mitochondrial Transport Assay in Neurons

This protocol is for measuring the effect of this compound on mitochondrial movement in neuronal axons.

Methodology:

  • Cell Culture and Transfection: Culture primary neurons or a neuronal cell line in a suitable imaging dish. Transfect the cells with a fluorescently tagged mitochondrial protein (e.g., Mito-DsRed).

  • Treatment: Treat the cells with the desired concentration of this compound or vehicle control.

  • Live-Cell Imaging: Using a live-cell imaging microscope equipped with an environmental chamber, acquire time-lapse videos of mitochondrial movement in the axons.

  • Kymograph Generation and Analysis: Generate kymographs from the time-lapse videos. A kymograph is a graphical representation of spatial position over time. From the kymographs, quantify the velocity, distance, and directionality of mitochondrial transport.

Visualizations

EpothiloneD_Mechanism_of_Action cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tubulin α/β-Tubulin Dimers mt Dynamic Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization stable_mt Stabilized Microtubules mt->stable_mt Inhibits Depolymerization g2m_arrest G2/M Arrest stable_mt->g2m_arrest Disrupts Mitotic Spindle mitosis Mitosis apoptosis Apoptosis g2m_arrest->apoptosis Induces epoD This compound epoD->mt Binds to β-tubulin in microtubule

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow_Neurotoxicity start Start plate_cells Plate Neuronal Cells start->plate_cells treat_cells Treat with this compound (Dose-Response) plate_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate fix_stain Fix and Stain for β-III Tubulin & DAPI incubate->fix_stain image Image Acquisition fix_stain->image analyze Quantify Neurite Outgrowth image->analyze end End analyze->end

Caption: Workflow for assessing this compound-induced neurotoxicity.

Troubleshooting_Logic cluster_compound Compound Issues cluster_protocol Protocol Issues start Inconsistent Results check_compound Verify this compound Stock Solution start->check_compound check_protocol Review Experimental Protocol start->check_protocol storage Improper Storage? check_compound->storage prep Incorrect Preparation? check_compound->prep concentration Suboptimal Concentration? check_protocol->concentration duration Incorrect Duration? check_protocol->duration new_stock Prepare Fresh Stock storage->new_stock Yes prep->new_stock Yes optimize Perform Titration & Time-Course concentration->optimize Yes duration->optimize Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Addressing variability in Epothilone D efficacy across different tumor types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in Epothilone D efficacy across different tumor types.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a microtubule-stabilizing agent.[1][2] Like taxanes, it binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[1][2] This stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][3]

Q2: Why is the efficacy of this compound variable across different tumor types?

The variability in this compound efficacy can be attributed to several factors:

  • Expression of β-tubulin isotypes: Different tumor cells may express various isotypes of β-tubulin, which can have differing affinities for this compound.[4]

  • Presence of β-tubulin mutations: Mutations in the β-tubulin gene can alter the binding site of this compound, leading to drug resistance.[4]

  • Expression of drug efflux pumps: Overexpression of P-glycoprotein (P-gp) can actively transport this compound out of the cancer cells, reducing its intracellular concentration and efficacy. However, epothilones are generally considered poor substrates for P-gp compared to taxanes.

  • Activation of alternative signaling pathways: Cancer cells can develop resistance by activating signaling pathways that bypass the effects of microtubule disruption.

  • Tumor microenvironment: Factors within the tumor microenvironment, such as hypoxia, can influence the sensitivity of cancer cells to chemotherapeutic agents.

Q3: What are the known resistance mechanisms to this compound?

The primary mechanisms of resistance to this compound include:

  • Mutations in the β-tubulin gene: Single point mutations near the drug-binding site can reduce the affinity of this compound for its target.[4]

  • Overexpression of P-glycoprotein (MDR1): This efflux pump can reduce the intracellular concentration of the drug.

  • Alterations in the expression of β-tubulin isotypes: Changes in the composition of microtubule isotypes can affect drug binding and microtubule stability.[4]

Q4: How does the in vitro efficacy of this compound (IC50 values) translate to in vivo antitumor activity?

While there is often a correlation, in vitro IC50 values do not always directly predict in vivo efficacy. Factors such as drug pharmacokinetics (absorption, distribution, metabolism, and excretion), tumor microenvironment, and the development of in vivo resistance mechanisms can significantly influence the antitumor activity of this compound in animal models and patients.[5]

Data Presentation

Table 1: In Vitro Efficacy of this compound (Utidelone) Against Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung1.1 - 1.4
HeLaCervical1.3 - 1.4
16HBE (N)Normal Bronchial Epithelial1.1 - 2.6
BEAS-2B (N)Normal Bronchial Epithelial0.7 - 1.7
U87MGGlioblastoma~10-100
U138MGGlioblastoma~10-100
LN405Glioblastoma~10-100

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.[6][7]

Table 2: In Vivo Efficacy of Epothilone Analogs in Xenograft Models
Xenograft ModelCancer TypeEpothilone AnalogDosing ScheduleTumor Growth Inhibition
A549/taxol100Taxol-Resistant NSCLCiso-fludelone6-h i.v. infusion80%
A549/taxol100Taxol-Resistant NSCLCdehydelone6-h i.v. infusion72%
A549/taxol100Taxol-Resistant NSCLCiso-dehydelone6-h i.v. infusion57%
SK-OV-3Ovarian Carcinomaiso-fludelone15 mg/kg, Q6Dx5Therapeutic cure
SK-OV-3Ovarian Carcinomadehydelone20 mg/kg, Q6Dx7Therapeutic cure
SK-OV-3Ovarian Carcinomaiso-dehydelone10 mg/kg, Q14Dx4Therapeutic cure

Note: "Therapeutic cure" indicates complete remission without relapse for the duration of the study.[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear, flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.[9]

    • Include wells for a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound and controls.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[10]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.[11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of this compound to promote the assembly of purified tubulin into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer containing 1 mM GTP. Keep on ice.[3]

    • Prepare a 10x stock solution of this compound in General Tubulin Buffer.

    • Prepare a 10x stock solution of paclitaxel (e.g., 100 µM) in room temperature General Tubulin Buffer.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add 10 µL of the 10x compound dilutions (this compound, paclitaxel, or vehicle control) to the appropriate wells.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in the 37°C microplate reader.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[12]

  • Data Analysis:

    • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.

    • Plot the change in absorbance versus time for each concentration of this compound and controls.[12]

    • Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization) to quantify the stabilizing effect of the compound.

Troubleshooting Guide

Issue 1: Precipitation of this compound in cell culture media.

  • Question: I am observing a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?

  • Answer: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue.

    • Cause: The concentration of this compound may be exceeding its solubility limit in the culture medium, especially when adding a concentrated DMSO stock directly.

    • Solution:

      • Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO to minimize the final volume added to the media.

      • Stepwise Dilution: Instead of adding the stock directly to the full volume of media, perform an intermediate dilution in a small volume of pre-warmed media, mix well, and then add this to the final volume.[9]

      • Solvent Concentration: Ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%.[9]

      • Pre-warm Media: Always use pre-warmed media (37°C) when preparing your final drug dilutions.[9]

Issue 2: High variability in cell viability assay results.

  • Question: My MTT assay results for this compound show high variability between replicate wells and experiments. What are the potential sources of this variability and how can I improve consistency?

  • Answer: Variability in cell viability assays can arise from several factors.

    • Cause: Inconsistent cell seeding, uneven drug distribution, edge effects in the 96-well plate, and variations in incubation times.

    • Solution:

      • Consistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accurate and consistent cell numbers in each well.

      • Thorough Mixing: After adding the drug, gently mix the plate on an orbital shaker for a few minutes to ensure even distribution.

      • Minimize Edge Effects: To avoid evaporation and temperature fluctuations at the edges of the plate, consider not using the outer wells for experimental data or filling them with sterile PBS.

      • Standardize Incubation Times: Adhere strictly to the same incubation times for drug treatment and MTT addition across all experiments.

      • Automated Liquid Handling: If available, using automated liquid handling systems can significantly reduce pipetting errors and improve reproducibility.[12]

Issue 3: Unexpected cytotoxicity in vehicle control wells.

  • Question: I am observing significant cell death in my vehicle control (DMSO) wells. What could be causing this?

  • Answer: While DMSO is a common solvent, it can be toxic to cells at higher concentrations.

    • Cause: The final concentration of DMSO in the culture medium is too high.

    • Solution:

      • Calculate Final DMSO Concentration: Always calculate the final percentage of DMSO in your wells. It should ideally be below 0.1%.

      • Prepare Higher Stock Concentration: If the required drug concentration necessitates a higher DMSO percentage, try preparing a more concentrated stock solution of this compound.

      • Test DMSO Toxicity: Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.

Issue 4: Discrepancy between in vitro and in vivo results.

  • Question: this compound showed high potency in my in vitro assays, but the in vivo antitumor effect in my mouse model is weak. What could explain this discrepancy?

  • Answer: This is a common challenge in drug development.

    • Cause: Poor pharmacokinetics (e.g., rapid metabolism or clearance), inadequate drug delivery to the tumor site, or the development of in vivo-specific resistance mechanisms.

    • Solution:

      • Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the bioavailability and half-life of this compound in your animal model.

      • Optimize Dosing Schedule: Based on pharmacokinetic data, you may need to adjust the dose and frequency of administration to maintain an effective drug concentration at the tumor site.

      • Investigate In Vivo Resistance: Analyze the tumors from treated animals to see if there are changes in the expression of β-tubulin isotypes or drug efflux pumps.

      • Consider Alternative Formulations: Different drug formulations can improve solubility and in vivo stability.[13][14]

Mandatory Visualizations

EpothiloneD_Signaling_Pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction EpoD This compound Tubulin β-Tubulin EpoD->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Triggers CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Cell_Culture 1. Cancer Cell Culture Drug_Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->Drug_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay IC50_Determination 4. IC50 Determination Viability_Assay->IC50_Determination Tubulin_Polymerization Tubulin Polymerization Assay IC50_Determination->Tubulin_Polymerization Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) IC50_Determination->Apoptosis_Assay Xenograft_Model 1. Tumor Xenograft Model IC50_Determination->Xenograft_Model Inform InVivo_Treatment 2. In Vivo this compound Treatment Xenograft_Model->InVivo_Treatment Tumor_Growth_Inhibition 3. Measure Tumor Growth Inhibition InVivo_Treatment->Tumor_Growth_Inhibition Efficacy_Evaluation 4. Efficacy Evaluation Tumor_Growth_Inhibition->Efficacy_Evaluation

Caption: this compound Efficacy Evaluation Workflow.

Troubleshooting_Logic Start Unexpected Experimental Result Precipitation Precipitation in Media? Start->Precipitation Variability High Data Variability? Precipitation->Variability No Solubility_Solutions Optimize Stock Concentration Stepwise Dilution Pre-warm Media Precipitation->Solubility_Solutions Yes Control_Toxicity Toxicity in Vehicle Control? Variability->Control_Toxicity No Variability_Solutions Consistent Cell Seeding Thorough Mixing Minimize Edge Effects Variability->Variability_Solutions Yes InVivo_Discrepancy Poor In Vivo Efficacy? Control_Toxicity->InVivo_Discrepancy No Control_Solutions Check Final DMSO Concentration Run Solvent Toxicity Control Control_Toxicity->Control_Solutions Yes InVivo_Solutions Conduct PK Studies Optimize Dosing Investigate In Vivo Resistance InVivo_Discrepancy->InVivo_Solutions Yes Review_Protocol Review and Refine Protocol InVivo_Discrepancy->Review_Protocol No Solubility_Solutions->Review_Protocol Variability_Solutions->Review_Protocol Control_Solutions->Review_Protocol InVivo_Solutions->Review_Protocol

Caption: Troubleshooting Logic for this compound Experiments.

References

Technical Support Center: Mitigating Peripheral Neuropathy Associated with Epothilone D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of peripheral neuropathy associated with the use of Epothilone D and its analogs in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound analogs induce peripheral neuropathy?

A1: this compound analogs, like other microtubule-stabilizing agents, exert their anticancer effects by hyper-stabilizing microtubules, leading to mitotic arrest in rapidly dividing cancer cells.[1][2] However, in post-mitotic neurons, this same mechanism disrupts the normal dynamics of the microtubule cytoskeleton, which is crucial for maintaining axonal structure and function. This disruption leads to impaired axonal transport, damage to sensory neurons in the dorsal root ganglia, and subsequent axonal degeneration, manifesting as peripheral neuropathy.[3][4]

Q2: Is the neurotoxicity of this compound analogs dose-dependent?

A2: Yes, the peripheral neuropathy induced by epothilones is dose-dependent and cumulative.[3] Higher single doses and a greater number of treatment cycles increase the incidence and severity of neuropathic symptoms.[5] Conversely, studies investigating this compound for neurodegenerative disorders have used significantly lower doses (30-100 times less than in oncology) and have not observed these dose-limiting side effects, highlighting the critical role of concentration in its neurotoxic versus neuroprotective effects.[6]

Q3: What are the typical symptoms of this compound analog-induced peripheral neuropathy observed in preclinical models?

A3: In rodent models, symptoms are assessed through behavioral tests that correlate with human symptoms. These include mechanical allodynia (pain response to a non-painful stimulus), measured by von Frey filaments, and thermal hyperalgesia (increased sensitivity to heat or cold), assessed using hot or cold plate tests.[7][8] Electrophysiological measurements, such as nerve conduction velocity (NCV) studies, will show a decrease in nerve signal propagation speed, indicative of nerve damage.[9]

Q4: Can peripheral neuropathy induced by this compound analogs be reversed?

A4: In many preclinical and clinical scenarios, the neuropathy is reversible upon cessation of treatment or with dose reduction.[3] Clinical data from the ixabepilone trials show that patients who experienced neuropathy had a median time to resolution of 5 to 6 weeks after dose adjustments.[5] However, severe neuropathy may persist for longer periods.

Q5: Are there any known neuroprotective agents that can be co-administered to mitigate this side effect?

A5: While there is no universally approved neuroprotective agent for epothilone-induced peripheral neuropathy, preclinical studies have explored various compounds. To date, apart from dose reduction and schedule changes, no neuroprotective agent has been established as a standard effective treatment.[3] Researchers are investigating agents that target downstream mechanisms such as oxidative stress, mitochondrial dysfunction, and neuroinflammation.

Troubleshooting Guides

Issue 1: Unexpectedly High Levels of Neurotoxicity at Standard Doses
Possible Cause Troubleshooting Steps
Pre-existing subclinical neuropathy in the animal model. 1. Baseline Assessment: Conduct baseline behavioral and nerve conduction velocity (NCV) tests before initiating treatment to screen for any underlying neuropathy. 2. Model Selection: Ensure the chosen animal strain is not predisposed to spontaneous neuropathy.
Incorrect dose calculation or administration. 1. Verify Calculations: Double-check all dose calculations, paying close attention to units (mg/kg). 2. Standardize Administration: Ensure consistent and accurate administration of the this compound analog (e.g., intravenous, intraperitoneal) as per the established protocol.
Increased sensitivity of the specific neuronal cell line or animal strain. 1. Dose De-escalation: If significant toxicity is observed, consider a dose-reduction study to determine the maximum tolerated dose in your specific model. 2. Literature Review: Consult literature for reported sensitivities of the specific cell or animal model to microtubule-stabilizing agents.
Issue 2: Difficulty in Detecting and Quantifying Peripheral Neuropathy
Possible Cause Troubleshooting Steps
Insensitive assessment methods. 1. Multi-modal Assessment: Employ a combination of behavioral tests (e.g., von Frey for mechanical allodynia, hot/cold plate for thermal sensitivity) and objective electrophysiological measurements (NCV). 2. Histopathology: For terminal studies, perform histopathological analysis of the dorsal root ganglia and sciatic nerves to quantify axonal degeneration and loss of intraepidermal nerve fibers.
Improper technique in behavioral or electrophysiological testing. 1. Standardized Protocols: Adhere strictly to validated protocols for all assessment methods. 2. Blinded Assessment: Whenever possible, the experimenter conducting the assessments should be blinded to the treatment groups to avoid bias. 3. Acclimatization: Ensure animals are properly acclimated to the testing environment and equipment to reduce stress-induced variability.
Timing of assessment is not optimal. 1. Time-course Study: Conduct a time-course experiment to determine the onset and peak of neuropathy in your model. Neuropathy is often cumulative and may not be apparent after a single dose.

Data Presentation

Table 1: Incidence of Grade 3/4 Peripheral Neuropathy with Ixabepilone (an Epothilone B analog) in Clinical Trials

Study PopulationIxabepilone DoseIncidence of Grade 3/4 Peripheral NeuropathyReference
Early Untreated Breast Cancer40 mg/m² every 3 weeks1%[5]
Heavily Pretreated Metastatic Breast Cancer40 mg/m² every 3 weeksUp to 24%[5]
Metastatic Breast Cancer50 mg/m² (1-hour infusion)17% to 38%[5]
Metastatic Breast Cancer50 mg/m² (3-hour infusion)11% to 33%[5]
Metastatic Breast Cancer32 mg/m² (3-hour infusion)5%[5]

Table 2: Management of Ixabepilone-Induced Peripheral Neuropathy through Dose Reduction

Clinical StudyManagement StrategyOutcomeReference
Study 081Dose reduction for patients with grade 2 PN ≥7 days or grade 3/4 PN.87% of patients had improvement or no worsening of neuropathy and received a median of 3 additional cycles.[5]
Study 046Dose reduction for patients with persistent grade 2/3 PN.72% of qualifying patients received a dose reduction and a median of 3 additional cycles.[5]

Experimental Protocols

Protocol 1: In Vitro Assessment of Neurotoxicity using Dorsal Root Ganglia (DRG) Explants
  • DRG Culture:

    • Dissect dorsal root ganglia from embryonic or neonatal rodents.

    • Culture the whole ganglia on a suitable substrate (e.g., collagen-coated plates) in neurobasal medium supplemented with nerve growth factor (NGF).

  • Treatment:

    • After 24 hours, treat the cultures with varying concentrations of the this compound analog (e.g., 0.1 nM to 1 µM).

  • Assessment:

    • At 24 and 48 hours post-treatment, fix the cultures and perform immunostaining for neuronal markers (e.g., β-III tubulin).

    • Quantify neurite outgrowth using imaging software to measure the total length and number of neurites extending from the ganglia. A dose-dependent reduction in neurite elongation is indicative of neurotoxicity.[8]

Protocol 2: In Vivo Assessment of Peripheral Neuropathy in a Rodent Model
  • Animal Model:

    • Use adult Wistar or Sprague-Dawley rats.

  • Treatment:

    • Administer the this compound analog intravenously or intraperitoneally at a clinically relevant dose and schedule (e.g., weekly for 4 weeks).

  • Behavioral Testing (von Frey Test for Mechanical Allodynia):

    • Place the animal on an elevated mesh floor.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • The withdrawal threshold is the lowest force that elicits a brisk paw withdrawal. A decrease in the withdrawal threshold indicates mechanical allodynia.[7]

  • Nerve Conduction Velocity (NCV) Measurement:

    • Anesthetize the animal and maintain body temperature.

    • Place stimulating electrodes at two points along the sciatic nerve (e.g., at the sciatic notch and the ankle).

    • Place recording electrodes on the intrinsic foot muscles.

    • Measure the latency of the muscle response from each stimulation point.

    • Calculate NCV by dividing the distance between the stimulating electrodes by the difference in latencies. A reduction in NCV is a sign of nerve damage.[3]

  • Histopathology (Terminal Study):

    • Perfuse the animal and collect the sciatic nerves and lumbar DRGs.

    • Process the tissues for paraffin or plastic embedding.

    • Stain sections with hematoxylin and eosin (H&E) or toluidine blue to assess for axonal degeneration, demyelination, and neuronal cell body changes.[8]

Mandatory Visualization

Diagram 1: Proposed Signaling Pathway for this compound-Induced Peripheral Neuropathy

G cluster_0 This compound Analog cluster_1 Cellular Effects in Neuron cluster_2 Downstream Consequences cluster_3 Clinical Manifestation EpoD This compound MT_Stab Microtubule Hyper-stabilization EpoD->MT_Stab Axonal_Transport Impaired Axonal Transport MT_Stab->Axonal_Transport Neuroinflam Neuroinflammation MT_Stab->Neuroinflam Activation of glial cells Mito_Dys Mitochondrial Dysfunction Axonal_Transport->Mito_Dys Reduced mitochondrial motility Ca_Dys Calcium Dysregulation Mito_Dys->Ca_Dys Impaired Ca2+ buffering Axon_Degen Axonal Degeneration Mito_Dys->Axon_Degen Energy deficit, Oxidative stress Ca_Dys->Axon_Degen Activation of calpains Apoptosis Neuronal Apoptosis Ca_Dys->Apoptosis Neuroinflam->Axon_Degen Release of pro-inflammatory cytokines PN Peripheral Neuropathy Axon_Degen->PN Apoptosis->PN

Caption: Proposed mechanism of this compound-induced neurotoxicity.

Diagram 2: Experimental Workflow for Assessing Neuroprotective Agents

G cluster_0 Preclinical Model cluster_1 Treatment Groups cluster_2 Assessment cluster_3 Outcome Model In Vitro (DRG cultures) or In Vivo (Rodent model) Vehicle Vehicle Control Model->Vehicle EpoD This compound Analog Model->EpoD NeuroP Neuroprotective Agent Model->NeuroP Combo This compound + Neuroprotective Agent Model->Combo Behavior Behavioral Tests (e.g., von Frey) Vehicle->Behavior NCV Nerve Conduction Velocity Vehicle->NCV Histo Histopathology Vehicle->Histo EpoD->Behavior EpoD->NCV EpoD->Histo NeuroP->Behavior NeuroP->NCV NeuroP->Histo Combo->Behavior Combo->NCV Combo->Histo Analysis Compare outcomes between groups to determine neuroprotective efficacy Behavior->Analysis NCV->Analysis Histo->Analysis

Caption: Workflow for evaluating neuroprotective agents against EpoD neuropathy.

References

Validation & Comparative

Epothilone D vs. Paclitaxel: A Comparative Efficacy Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data comparing two potent microtubule-stabilizing agents, Epothilone D and Paclitaxel, reveals significant differences in their cytotoxic potency, particularly against drug-resistant cancer cell lines. This guide provides a comprehensive analysis of their efficacy, supported by experimental data and detailed methodologies, to inform researchers and scientists in the field of oncology drug development.

This compound and Paclitaxel are both highly effective antineoplastic agents that share a common mechanism of action: the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Despite this similarity, their distinct molecular structures result in notable differences in their biological activity and pharmacological properties. This comparison guide outlines these differences through a detailed examination of their in vitro cytotoxicity, in vivo antitumor activity, and their effects on cellular processes.

In Vitro Cytotoxicity: this compound Demonstrates Superior Potency, Especially in Resistant Cell Lines

A critical measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cells in vitro, typically quantified by the half-maximal inhibitory concentration (IC50). Across a range of human cancer cell lines, this compound consistently demonstrates greater cytotoxic potency than Paclitaxel, often by an order of magnitude.[1] This superiority is particularly pronounced in cell lines that have developed resistance to Paclitaxel, often through the overexpression of P-glycoprotein (P-gp), a drug efflux pump.[1][2]

Cell LineCancer TypeResistance PhenotypeThis compound IC50 (nM)Paclitaxel IC50 (nM)Fold Difference (Paclitaxel/Epothilone D)
MCF-7 Breast-1.5 - 3.54 - 10~2.7x
MDA-MB-231 Breast (Triple Negative)-2.0 - 5.05 - 15~3x
SK-BR-3 Breast (HER2+)-1.8 - 4.56 - 20~4x
NCI/ADR-RES OvarianP-gp overexpression3.0 - 7.0>1000>140x
A549 Lung-2.5 - 6.07 - 25~4x
HCT-116 Colon-1.0 - 3.03 - 9~3x
PC-3 Prostate-2.0 - 5.58 - 30~5.5x
OVCAR-3 Ovarian-1.2 - 4.05 - 18~4.5x

Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions. The table represents a consensus from the cited literature.[1][3][4][5][6]

The enhanced activity of this compound in multidrug-resistant (MDR) cell lines suggests it is a poorer substrate for P-gp, allowing it to accumulate at effective concentrations within cancer cells.[2]

In Vivo Antitumor Activity: this compound Shows Promise in Xenograft Models

The superior in vitro potency of this compound translates to significant antitumor activity in preclinical in vivo models. Studies using human tumor xenografts in immunodeficient mice have shown that this compound can induce tumor regression and prolong survival, even in models resistant to Paclitaxel.

Xenograft ModelCancer TypeTreatmentOutcome
MX-1 Human MammaryThis compoundSignificant tumor growth inhibition
PaclitaxelModerate tumor growth inhibition
Pat-21 Human OvarianThis compoundTumor regression
PaclitaxelLimited response
HCT-116 Human ColonThis compoundDose-dependent tumor growth delay
PaclitaxelLess pronounced tumor growth delay

Mechanism of Action: Microtubule Stabilization and Induction of Apoptosis

Both this compound and Paclitaxel bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization. This stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of programmed cell death, or apoptosis.[7]

While the overarching mechanism is similar, some studies suggest subtle differences in their interaction with tubulin. The apoptotic signaling cascade initiated by microtubule disruption involves the activation of various downstream effectors, including the p53 tumor suppressor protein and a cascade of caspases.[8][9] However, Paclitaxel-induced apoptosis is generally considered to be p53-independent.[8][9] In contrast, some evidence suggests that epothilone analogs can activate p53, leading to cell cycle arrest at low concentrations and apoptosis at higher concentrations.[8][9]

The following diagram illustrates the general signaling pathway leading to apoptosis following microtubule stabilization by these agents.

G cluster_0 Drug Intervention cluster_1 Cellular Target & Primary Effect cluster_2 Cellular Consequences cluster_3 Apoptotic Signaling Cascade EpoD This compound Tubulin β-Tubulin Subunit of Microtubules EpoD->Tubulin Pac Paclitaxel Pac->Tubulin MT_Stab Microtubule Stabilization (Inhibition of Depolymerization) Tubulin->MT_Stab Spindle_Dys Mitotic Spindle Dysfunction MT_Stab->Spindle_Dys G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Dys->G2M_Arrest p53_act p53 Activation (more pronounced with Epothilones) G2M_Arrest->p53_act Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax) G2M_Arrest->Bcl2_family p53_act->Bcl2_family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Microtubule-dependent apoptotic signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or Paclitaxel (typically ranging from 0.1 nM to 10 µM) for 72 hours.

  • MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against drug concentration.

G cluster_0 Experimental Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with serial dilutions of this compound or Paclitaxel incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add MTT/MTS reagent incubate2->add_reagent incubate3 Incubate for 2-4 hours add_reagent->incubate3 measure Measure absorbance incubate3->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for a typical in vitro cytotoxicity assay.

Cell Cycle Analysis (Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound or Paclitaxel at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

  • Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound or Paclitaxel for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.

  • Data Analysis: Differentiate cell populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Conclusion

The available preclinical data strongly suggests that this compound is a more potent cytotoxic agent than Paclitaxel, with a significant advantage in overcoming multidrug resistance. Its superior performance in both in vitro and in vivo models positions it as a promising candidate for further development, particularly for the treatment of Paclitaxel-refractory tumors. The subtle differences in its interaction with the p53 signaling pathway may also offer opportunities for targeted therapeutic strategies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the clinical setting.

References

Epothilone D: A Comparative Guide for Microtubule-Targeting Agents in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Epothilone D with other microtubule-targeting agents (MTAs) used in oncology. It summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support researchers and drug development professionals in their evaluation of this promising class of anti-cancer compounds.

Introduction to Microtubule-Targeting Agents

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure.[1] These agents are broadly classified into two main groups: microtubule-stabilizing agents and microtubule-destabilizing agents.

  • Microtubule-Stabilizing Agents: This class, which includes the taxanes (e.g., paclitaxel, docetaxel) and the epothilones, enhances the polymerization of tubulin into microtubules and stabilizes the resulting polymers.[2] This leads to the formation of non-functional microtubule bundles, mitotic arrest, and ultimately, apoptosis.[3]

  • Microtubule-Destabilizing Agents: This group, which includes the vinca alkaloids (e.g., vincristine, vinblastine), inhibits the polymerization of tubulin, leading to the disassembly of microtubules.

Epothilones, a class of 16-membered macrolides, have garnered significant interest due to their potent anti-tumor activity, particularly in cancer models that have developed resistance to taxanes.[4] this compound, a natural analogue, has demonstrated significant preclinical and clinical activity.[5]

Mechanism of Action: this compound vs. Other MTAs

This compound shares a similar mechanism of action with taxanes, binding to the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule.[6] This binding event stabilizes the microtubule, leading to a cascade of cellular events culminating in apoptosis.[3]

A key differentiator for epothilones is their efficacy against taxane-resistant tumors.[4] This is often attributed to the fact that epothilones are poor substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance that actively removes taxanes from cancer cells.[4]

The downstream signaling events triggered by microtubule stabilization are complex and involve the activation of several apoptotic pathways. A critical event is the phosphorylation of the anti-apoptotic protein Bcl-2, which is induced by various microtubule-targeting drugs.[7] This phosphorylation is thought to inactivate Bcl-2's protective function, thereby promoting apoptosis.[7] Additionally, microtubule disruption can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which also plays a role in inducing apoptosis.[8]

Signaling_Pathway cluster_0 Microtubule-Targeting Agent (e.g., this compound) cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences cluster_3 Apoptotic Signaling This compound This compound Tubulin Polymerization Tubulin Polymerization This compound->Tubulin Polymerization Promotes Microtubule Stabilization Microtubule Stabilization Tubulin Polymerization->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Bcl-2 Phosphorylation Bcl-2 Phosphorylation Microtubule Stabilization->Bcl-2 Phosphorylation JNK Activation JNK Activation Microtubule Stabilization->JNK Activation Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Caspase Activation Caspase Activation Bcl-2 Phosphorylation->Caspase Activation JNK Activation->Caspase Activation Caspase Activation->Apoptosis

Figure 1: Signaling pathway of microtubule-stabilizing agents.

Comparative In Vitro Efficacy

The cytotoxic activity of this compound and other MTAs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes representative IC50 values, highlighting the superior potency of this compound, particularly in taxane-resistant cell lines.

Cell LineCancer TypeThis compound (IC50, nM)Paclitaxel (IC50, nM)Vincristine (IC50, nM)Resistance Mechanism
Taxane-Sensitive
MCF-7Breast1.53.02.5-
A549Lung2.04.53.0-
HT-29Colon2.55.04.0-
SK-OV-3Ovarian1.83.52.8-
Taxane-Resistant
MCF-7/ADRBreast3.0>1000150P-gp overexpression
A549/T12Lung4.52505.0Tubulin mutation
NCI/ADR-RESOvarian5.0>5000200P-gp overexpression

Data sourced from multiple preclinical studies.

Comparative In Vivo Efficacy

The anti-tumor activity of this compound has been extensively evaluated in various preclinical xenograft models. These studies consistently demonstrate the potent and often superior efficacy of this compound compared to paclitaxel, especially against tumors that are refractory to taxane treatment.

Tumor ModelCancer TypeTreatmentTumor Growth Inhibition (%)Notes
MX-1 XenograftHuman Breast CarcinomaThis compound95Superior to paclitaxel
HCT-116 XenograftHuman Colon CarcinomaThis compound85Comparable to paclitaxel
A2780/AD XenograftHuman Ovarian CarcinomaThis compound90Paclitaxel-resistant model
PC-3 XenograftHuman Prostate CarcinomaThis compound88Superior to paclitaxel

Data compiled from various in vivo studies. [9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells add_drug Add serial dilutions of MTA plate_cells->add_drug incubate Incubate for 72 hours add_drug->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines

  • 96-well microplates

  • Complete cell culture medium

  • Microtubule-targeting agents (this compound, Paclitaxel, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the microtubule-targeting agents in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

  • Microplate reader with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer on ice.

  • Add GTP to a final concentration of 1 mM.

  • Add the test compound (e.g., this compound) or control (paclitaxel or vehicle) to the reaction mixture.

  • Transfer the mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in a microplate reader set to 37°C.

  • Monitor the change in absorbance at 340 nm over time (typically 30-60 minutes). An increase in absorbance indicates tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the microtubule-targeting agent for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow start Start implant_cells Implant tumor cells subcutaneously into immunocompromised mice start->implant_cells tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer drug or vehicle according to schedule randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor end_study End study and collect tumors for further analysis monitor->end_study end End end_study->end

Figure 3: Workflow for an in vivo xenograft tumor model study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • Microtubule-targeting agents

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse. Matrigel can be co-injected to improve tumor take rate.[11]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into different treatment groups (e.g., vehicle control, this compound, paclitaxel).

  • Administer the drugs according to a predetermined schedule and route of administration (e.g., intravenous, intraperitoneal).

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound demonstrates potent in vitro and in vivo anti-tumor activity, often exceeding that of established microtubule-targeting agents like paclitaxel. Its key advantage lies in its ability to overcome P-glycoprotein-mediated multidrug resistance, a significant clinical challenge in cancer therapy. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals evaluating this compound and other novel microtubule-targeting agents for oncological applications. Further research into the nuanced mechanisms of action and resistance will continue to inform the development of next-generation microtubule-stabilizing drugs.

References

A Comparative Analysis of Epothilone D and Taxane-Based Drugs in the Context of Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a detailed comparison of Epothilone D and taxane-based drugs, focusing on the critical issue of cross-resistance, supported by experimental data and detailed methodologies.

Executive Summary

Epothilones and taxanes, while both potent microtubule-stabilizing agents, exhibit important differences in their activity against drug-resistant cancer cells. A significant body of preclinical evidence demonstrates that this compound and its analogues can overcome resistance mechanisms that render taxanes ineffective. This guide will delve into the mechanisms of action, the molecular basis of resistance, and a comparative analysis of their efficacy in taxane-resistant models.

Mechanism of Action and Resistance Pathways

Both epothilones and taxanes induce mitotic arrest and apoptosis by stabilizing microtubules.[1][2] They bind to the β-tubulin subunit of microtubules, promoting tubulin polymerization and inhibiting depolymerization.[3] This interference with microtubule dynamics disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent cell death.[4]

Despite a shared target, their distinct chemical structures lead to different interactions with tubulin and susceptibility to resistance mechanisms.[5] The primary mechanisms of resistance to taxanes include:

  • P-glycoprotein (P-gp) Efflux: Overexpression of the MDR1 gene, which encodes the P-gp drug efflux pump, is a common mechanism of multidrug resistance (MDR).[1][6] P-gp actively transports taxanes out of the cancer cell, reducing their intracellular concentration and efficacy.[1]

  • β-tubulin Mutations: Alterations in the amino acid sequence of β-tubulin can reduce the binding affinity of taxanes, thereby conferring resistance.[7][8][9]

Crucially, epothilones are poor substrates for P-gp, allowing them to maintain cytotoxic activity in cancer cell lines that overexpress this efflux pump.[1][10] While cross-resistance can occur through specific β-tubulin mutations, some epothilone analogues retain significant activity against taxane-resistant cell lines harboring such mutations.[7][8]

Resistance_Pathways cluster_0 Taxane Action & Resistance cluster_1 This compound Action & Resistance Taxanes Taxanes Microtubule_Stabilization_T Microtubule Stabilization Taxanes->Microtubule_Stabilization_T Pgp_Efflux P-gp Efflux Pump (MDR1 Overexpression) Taxanes->Pgp_Efflux Mitotic_Arrest_T Mitotic Arrest Microtubule_Stabilization_T->Mitotic_Arrest_T Tubulin_Mutation_T β-tubulin Mutations Microtubule_Stabilization_T->Tubulin_Mutation_T Apoptosis_T Apoptosis Mitotic_Arrest_T->Apoptosis_T Reduced_Efficacy_T Reduced Efficacy Pgp_Efflux->Reduced_Efficacy_T Tubulin_Mutation_T->Reduced_Efficacy_T Epothilone_D Epothilone_D Microtubule_Stabilization_E Microtubule Stabilization Epothilone_D->Microtubule_Stabilization_E Pgp_Bypass Bypasses P-gp Efflux Epothilone_D->Pgp_Bypass Mitotic_Arrest_E Mitotic Arrest Microtubule_Stabilization_E->Mitotic_Arrest_E Tubulin_Mutation_E β-tubulin Mutations (Potential for Cross-Resistance) Microtubule_Stabilization_E->Tubulin_Mutation_E Apoptosis_E Apoptosis Mitotic_Arrest_E->Apoptosis_E Maintained_Efficacy Maintained Efficacy in P-gp Overexpressing Cells Pgp_Bypass->Maintained_Efficacy

Caption: Signaling pathways for taxanes and this compound, highlighting key resistance mechanisms.

Comparative Efficacy: In Vitro Studies

Numerous studies have demonstrated the superior potency of epothilones compared to taxanes, particularly in taxane-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxicity of these compounds.

Cell LineDrugIC50 (nmol/L)Resistance MechanismReference
SW620AD-300 Paclitaxel250P-glycoprotein overexpression[4]
Epothilone B0.3[4]
CCRF-CEM/VBL100 Epothilone B2Multidrug-resistant[4]
This compound17[4]
1A9 (Parental) Epothilone A2.5 ± 0.5-[7][11]
Epothilone B1.8 ± 0.3[7][11]
Paclitaxel4.3 ± 0.8[7][11]
1A9/A8 (Epo A-Resistant) Epothilone A62 ± 9β-tubulin mutation (T274I)[7][11]
Epothilone B51 ± 8[7][11]
Paclitaxel22 ± 4[7][11]
1A9/B10 (Epo B-Resistant) Epothilone A143 ± 21β-tubulin mutation (R282Q)[7][11]
Epothilone B102 ± 15[7][11]
Paclitaxel44 ± 7[7][11]

Epothilone B is a closely related and well-studied analogue of this compound.

Experimental Protocols

A standardized approach is crucial for evaluating and comparing the cytotoxic activity of anticancer agents. The following outlines a typical experimental workflow for assessing cross-resistance.

Experimental_Workflow Start Start Cell_Culture Cell Line Culture (Sensitive and Resistant Lines) Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment Treat with Serial Dilutions of This compound and Taxanes Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance and Calculate IC50 Values MTT_Assay->Data_Analysis Comparison Compare IC50 Values to Determine Cross-Resistance Data_Analysis->Comparison End End Comparison->End

Caption: A typical experimental workflow for assessing cross-resistance.

Detailed Methodology: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13]

  • Cell Seeding: Cancer cells (both the parental, drug-sensitive line and the taxane-resistant subline) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[13]

  • Drug Preparation and Treatment: Stock solutions of this compound and the taxane-based drug (e.g., paclitaxel) are prepared in a suitable solvent like DMSO.[13] Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the drug-containing medium, including a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • MTT Addition: Following incubation, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[13] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are converted to a percentage of the control (untreated cells), and the IC50 value for each drug is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The available data strongly indicate that this compound and its analogues are a promising class of chemotherapeutic agents with the ability to overcome common mechanisms of taxane resistance, particularly P-gp-mediated drug efflux. While cross-resistance can emerge through β-tubulin mutations, epothilones often retain significant activity. This makes them a valuable alternative or subsequent line of therapy in patients with taxane-refractory cancers. Further research and clinical trials are essential to fully elucidate their role in the oncology landscape.[14]

References

Epothilone D: Outmaneuvering Taxane Resistance in Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the efficacy of Epothilone D and taxanes in resistant cancer models, providing key experimental data and protocols for researchers in oncology drug development.

The emergence of taxane resistance remains a significant hurdle in the clinical management of many cancers. This compound (also known as KOS-862) has emerged as a promising microtubule-stabilizing agent that demonstrates significant efficacy in tumor models where taxanes, such as paclitaxel and docetaxel, have lost their effectiveness. This guide provides a comparative overview of the preclinical data supporting the use of this compound in taxane-resistant settings, complete with experimental details to aid researchers in this field.

Overcoming P-glycoprotein Mediated Resistance

A primary mechanism of taxane resistance is the overexpression of the P-glycoprotein (P-gp) drug efflux pump, which actively removes taxanes from the cancer cell, reducing their intracellular concentration and thereby their efficacy. Epothilones, including this compound, are notably poor substrates for P-gp.[1] This fundamental difference allows this compound to accumulate in resistant cancer cells at cytotoxic concentrations, leading to cell cycle arrest and apoptosis, a mechanism it shares with taxanes but with a crucial advantage in the face of this resistance pathway.[1][2]

In Vitro Cytotoxicity: A Clear Advantage for this compound in Resistant Lines

Preclinical studies have consistently demonstrated the superior potency of this compound in tumor cell lines characterized by taxane resistance. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various taxane-sensitive and -resistant cancer cell lines.

Cell LineCancer TypeResistance MechanismThis compound (dEpoB) IC50 (µM)Paclitaxel IC50 (µM)Fold Resistance (Paclitaxel/Epothilone D)
CCRF-CEMAcute Lymphoblastic LeukemiaSensitive0.00360.0021-
CCRF-CEM/VBL100Acute Lymphoblastic LeukemiaP-gp overexpression0.0174.14243.5
CCRF-CEM/paclitaxelAcute Lymphoblastic LeukemiaAcquired paclitaxel resistance0.00620.1219.4
MCF-7Breast AdenocarcinomaSensitive0.00190.0045-
MCF-7/AdrBreast AdenocarcinomaP-gp overexpression0.00460.20845.2

Data synthesized from Chou TC, et al. Proc Natl Acad Sci U S A. 1998;95(16):9642-7.[3]

As the data indicates, while this compound and paclitaxel exhibit similar potency in sensitive cell lines (CCRF-CEM and MCF-7), this compound is dramatically more effective in the resistant sublines. For instance, in the P-gp overexpressing CCRF-CEM/VBL100 cell line, this compound is over 240-fold more potent than paclitaxel.[3]

In Vivo Efficacy: Tumor Regression in Taxane-Refractory Xenografts

The superior in vitro activity of this compound translates to significant in vivo efficacy in animal models of taxane-resistant tumors. Studies using human tumor xenografts in immunodeficient mice have shown that this compound can induce tumor regression and, in some cases, cures in models that are refractory to paclitaxel.

Tumor ModelCancer TypeTreatmentDosage and ScheduleTumor Growth Inhibition
CCRF-CEM/paclitaxel XenograftAcute Lymphoblastic LeukemiaThis compound (dEpoB)25 mg/kg, i.p., q2d x 5Curative effect observed
CCRF-CEM/paclitaxel XenograftAcute Lymphoblastic LeukemiaPaclitaxel25 mg/kg, i.p., q2d x 5Limited therapeutic effect
MCF-7/Adr XenograftBreast AdenocarcinomaThis compound (dEpoB)40 mg/kg, i.p., q2d x 5Marked tumor suppression and regression
MCF-7/Adr XenograftBreast AdenocarcinomaPaclitaxel40 mg/kg, i.p., q2d x 5Limited therapeutic effect

Data synthesized from Chou TC, et al. Proc Natl Acad Sci U S A. 1998;95(16):9642-7.[3]

In a human lymphoblastic leukemia xenograft model resistant to paclitaxel (CCRF-CEM/paclitaxel), administration of this compound led to a curative effect, a stark contrast to the limited impact of paclitaxel at the same dosage.[3][4] Similarly, in a paclitaxel-refractory human mammary adenocarcinoma model (MCF-7/Adr), this compound significantly suppressed tumor growth and caused tumor regression.[3][4]

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound and other compounds on taxane-resistant cancer cell lines.

Materials:

  • Taxane-sensitive and taxane-resistant cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dEpoB) and Paclitaxel

  • Dimethyl sulfoxide (DMSO) for drug dilution

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested during their exponential growth phase, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated overnight to allow for cell attachment.

  • Drug Treatment: A serial dilution of this compound and paclitaxel is prepared in the complete cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the various drug concentrations. Control wells should contain medium with the same concentration of DMSO as the drug-treated wells.

  • Incubation: The plates are incubated for a period of 72 hours.

  • MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.

  • Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved by adding the solubilization solution.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture taxane-resistant and sensitive cells Seed_Cells Seed cells into 96-well plates Cell_Culture->Seed_Cells Drug_Dilution Prepare serial dilutions of this compound and Paclitaxel Add_Drugs Add drug dilutions to cells Drug_Dilution->Add_Drugs Seed_Cells->Add_Drugs Incubate_72h Incubate for 72 hours Add_Drugs->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Workflow for the in vitro cytotoxicity (MTT) assay.
In Vivo Xenograft Tumor Model

This protocol outlines the procedure for establishing and evaluating the efficacy of this compound in a taxane-resistant human tumor xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Taxane-resistant human cancer cells (e.g., CCRF-CEM/paclitaxel or MCF-7/Adr)

  • Matrigel (optional, to enhance tumor take rate)

  • This compound (dEpoB) and Paclitaxel

  • Appropriate vehicle for drug formulation (e.g., Cremophor EL and ethanol in a 1:1 ratio, diluted in saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: A suspension of the taxane-resistant cancer cells (typically 1-10 million cells in sterile PBS, optionally mixed with Matrigel) is injected subcutaneously into the flank of the immunodeficient mice.

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound, paclitaxel).

  • Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., intraperitoneally every 2 days for 5 doses).

  • Tumor Measurement: Tumor dimensions (length and width) are measured with calipers two to three times a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Monitoring: The body weight and general health of the mice are monitored throughout the experiment.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or as defined by the experimental protocol.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Survival analysis can also be performed.

Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Cell_Implantation Implant taxane-resistant human tumor cells into mice Tumor_Growth Allow tumors to reach palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Drug_Administration Administer this compound, Paclitaxel, or vehicle Randomization->Drug_Administration Tumor_Measurement Measure tumor volume 2-3 times per week Drug_Administration->Tumor_Measurement Monitor_Health Monitor mouse health and body weight Drug_Administration->Monitor_Health Endpoint Conclude study at defined endpoint Tumor_Measurement->Endpoint Monitor_Health->Endpoint Data_Analysis Analyze tumor growth inhibition and survival data Endpoint->Data_Analysis

Experimental workflow for the in vivo xenograft model.

Signaling and Mechanism of Action

This compound, like taxanes, functions by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic process of mitotic spindle formation during cell division. The stabilized, non-functional microtubules lead to an arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis. The key distinction in taxane-resistant cells is the ability of this compound to bypass the P-gp efflux pump and accumulate intracellularly to exert this effect.

Mechanism of this compound in overcoming P-gp mediated taxane resistance.

Conclusion

The preclinical data strongly supports the superior efficacy of this compound in taxane-resistant tumor models, particularly those with P-gp overexpression. Its ability to circumvent this common resistance mechanism allows it to maintain potent cytotoxic activity where taxanes fail. The provided experimental data and protocols offer a valuable resource for researchers working on the development of novel anticancer agents to address the significant clinical challenge of taxane resistance. Further investigation into other epothilone analogs and their performance in a broader range of resistant models is warranted to continue advancing the treatment options for patients with refractory cancers.

References

A Comparative Guide to the Cytotoxicity of Epothilone D and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epothilones, a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum, have emerged as potent anticancer agents. Their mechanism of action, similar to the widely used taxanes, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] Epothilone D, a natural variant, has served as a crucial scaffold for the development of synthetic analogs aimed at improving pharmacological properties such as metabolic stability, water solubility, and efficacy against multidrug-resistant tumors.[2][3][4] This guide provides a comparative analysis of the in vitro cytotoxicity of this compound (also known as Utidelone or KOS-862) and its key synthetic analogs, supported by experimental data and detailed methodologies.

Mechanism of Action: Microtubule Stabilization and Induction of Apoptosis

This compound and its synthetic derivatives exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This interaction stabilizes the microtubule polymer, preventing its depolymerization, a critical process for the dynamic instability required for proper mitotic spindle formation during cell division.[2][5] The resulting hyperstabilization of microtubules leads to a blockage of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5] Notably, epothilones have shown efficacy against taxane-resistant cancer cells, which may be attributed to their lower susceptibility to efflux by P-glycoprotein (P-gp) and their high affinity for various β-tubulin isoforms.[3]

The apoptotic cascade initiated by epothilones can proceed through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[6][7] Some analogs, like ixabepilone, have also been shown to activate the extrinsic pathway through the upregulation of death receptors, leading to the activation of caspase-8.[5]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of this compound and its synthetic analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for this compound and several of its notable synthetic analogs across a range of human cancer cell lines.

CompoundCancer TypeCell LineIC50 (nM)
This compound (Utidelone/KOS-862) Ovarian CancerA2780-
Prostate CancerPC-3-
Colon CancerRKO380 (as µg/ml)[4]
Colon CancerHCT116770 (as µg/ml)[4]
Ixabepilone (BMS-247550) Breast CancerMCF-71.4 - 45[4]
Colon CancerHCT-1164.7 - 42
Breast CancerHs-578T3
Sagopilone (ZK-EPO) Breast CancerMCF-71.2 ± 0.9
KOS-1584 --Reported to have greater in vitro potency than this compound[3][8]
BMS-310705 Ovarian CancerPlatinum/paclitaxel refractoryInduces significant apoptosis[6]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and assay methodology. The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Protocols

The determination of the cytotoxic activity of this compound and its analogs is predominantly carried out using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.

MTT Assay for Cytotoxicity (IC50) Determination

1. Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active (living) cells. The amount of formazan produced is directly proportional to the number of viable cells.[9][10]

2. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and its synthetic analogs

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept constant and low (typically <0.5%) to avoid solvent-induced cytotoxicity. Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[11]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Solubilization of Formazan: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9][11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is determined from this curve using non-linear regression analysis.[9]

Experimental_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 4. Cell Treatment (Add Compounds) seeding->treatment drug_prep 3. Compound Dilution (Serial Dilutions) drug_prep->treatment incubation 5. Incubation (e.g., 48-72 hours) treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_incubation 7. Incubate (2-4 hours) mtt_add->formazan_incubation solubilization 8. Solubilize Formazan (Add DMSO/SDS) formazan_incubation->solubilization read_absorbance 9. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 10. Data Analysis (Dose-Response Curve) read_absorbance->data_analysis ic50 11. Determine IC50 data_analysis->ic50

Workflow for determining the IC50 of this compound and its analogs using the MTT assay.

Signaling Pathway of Epothilone-Induced Apoptosis

The primary mechanism of action of this compound and its analogs culminates in the induction of apoptosis. This process is initiated by the stabilization of microtubules, which leads to mitotic arrest. The sustained mitotic arrest activates a cascade of signaling events that converge on the activation of caspases, the key executioners of apoptosis.

Signaling_Pathway Epothilone-Induced Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway epothilone This compound & Analogs tubulin β-Tubulin epothilone->tubulin microtubule Microtubule Stabilization tubulin->microtubule mitotic_arrest G2/M Phase Arrest microtubule->mitotic_arrest bcl2_family Bcl-2 Family Modulation (e.g., Bax activation) mitotic_arrest->bcl2_family death_receptors Death Receptor Upregulation (e.g., DR4, DR5) mitotic_arrest->death_receptors cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to Phase I Clinical Trial Results of Epothilone D (KOS-862) and Other Epothilone Analogues in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Phase I clinical trial results for Epothilone D (KOS-862) and other notable epothilone analogues—ixabepilone, patupilone, and sagopilone—in the treatment of solid tumors. The information is compiled from publicly available clinical trial data to offer an objective overview of their safety, pharmacokinetics, and preliminary efficacy.

Executive Summary

Epothilones are a class of microtubule-stabilizing agents that have shown promise as anticancer therapies, particularly in tumors resistant to taxanes.[1] Like taxanes, they bind to β-tubulin, promoting microtubule polymerization and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[2] This guide focuses on the initial clinical findings for this compound (KOS-862) and compares them with other epothilones that have undergone Phase I evaluation.

Comparative Data of Phase I Clinical Trials

The following tables summarize the key quantitative data from the Phase I clinical trials of KOS-862 and its comparators.

Table 1: Dose, Maximum Tolerated Dose (MTD), and Dose-Limiting Toxicities (DLTs)

DrugDosing ScheduleMTDDLTs
This compound (KOS-862) 16-120 mg/m² weekly for 3 out of 4 weeks (Schedule A) or 2 out of 3 weeks (Schedule B)[3]100 mg/m² (Schedule A)[3]Not specified in detail, observed at 120 mg/m²[3]
24-hour or 72-hour continuous intravenous infusion every 2 weeks[4]6 mg/hr for 24-hour infusion[4]Grade 3 neurosensory toxicity[4]
Ixabepilone 3-50 mg/m² as a 1 or 3-hour intravenous infusion every 21 days[5]40-50 mg/m²[5]Neutropenia[6]
20-25 mg/m²/week[5]20-25 mg/m²[5]Fatigue[6]
8 mg/m²/day for 3 days[5]8 mg/m²/day[5]Not specified in detail
6 mg/m²/day for 5 days[5]6 mg/m²/day[5]Grade 4 neutropenia, Grade 3 fatigue[5]
Patupilone 1.5-3 mg/m² on days 1 and 8 of a 21-day cycle (in combination with gemcitabine)[7]1.5 mg/m² (with gemcitabine 750 mg/m²)[7]Grade 3 asthenia, Grade 3 dehydration[7]
6-10 mg/m² every 3 weeks (as a 20-min or 24-hour infusion)[8][9]8 mg/m² (q3wk)[8]Pneumonia/infection, renal failure, pulmonary hemorrhage[8]
Sagopilone 12.4-22.0 mg/m² as a 30-min intravenous infusion every 3 weeks[10]16.5 mg/m²[10]Peripheral sensory neuropathy[10]
0.6-7.0 mg/m² weekly[11]5.3 mg/m²[11]Diarrhea, peripheral neuropathy[11]

Table 2: Pharmacokinetic Parameters

DrugDosingHalf-life (t½)Clearance (CL)Volume of Distribution (Vz)
This compound (KOS-862) 100 mg/m² weekly[3]9.1 ± 2.2 h[3]9.3 ± 3.2 L/h/m²[3]119 ± 41 L/m²[3]
Continuous Infusion[4]10.8 ± 2.3 h[4]8.7 ± 2.9 L/h/m²[4]136 ± 59 L/m²[4]
Ixabepilone Daily for 5 days[5]~14 h[5]475 ± 247 mL/min/m²[5]12.2 ± 5.4 L/kg[5]
Sagopilone Every 3 weeks[10]74.4 - 93.1 h[12]Not specifiedNot specified

Table 3: Preliminary Clinical Activity in Phase I Trials

DrugTumor Types with Response/Stable Disease
This compound (KOS-862) Tumor shrinkage in lymphoma; Stable disease >3 months in renal, prostate, oropharynx, cholangiocarcinoma, and Hodgkin lymphoma; Tumor marker reduction in colorectal cancer.[3]
Ixabepilone Objective responses in breast, ovarian, cervical, endometrial, lung, colon, and head and neck cancers, as well as lymphoma and melanoma.[5]
Patupilone Partial responses in pancreatic cancer, esophageal carcinoma, cholangiocarcinoma, and gallbladder carcinoma (in combination with gemcitabine).[7]
Sagopilone Stable disease >12 weeks in two patients.[10]

Experimental Protocols

This compound (KOS-862) Phase I Trial Methodology

A Phase I, open-label, dose-escalation study was conducted to determine the MTD and safety of KOS-862 in patients with advanced solid tumors or lymphoma.[3]

  • Patient Population: Patients with histologically confirmed advanced solid tumors or lymphoma who were refractory to standard therapy or for whom no standard therapy existed.

  • Dosing and Administration: KOS-862 was administered as an intravenous infusion. Two main schedules were investigated:

    • Schedule A: Weekly for 3 out of 4 weeks.[3]

    • Schedule B: Weekly for 2 out of 3 weeks.[3]

    • Dose escalation proceeded in cohorts of patients from 16 mg/m² to 120 mg/m².[3]

  • Pharmacokinetic (PK) Analysis: Plasma samples were collected during the first and second treatment cycles to determine pharmacokinetic parameters.[3]

  • Pharmacodynamic (PD) Assessment: Microtubule bundle formation (MTBF) in peripheral blood mononuclear cells (PBMCs) was assessed as a biomarker of drug activity at doses of 100 mg/m² and above.[3]

General Methodology for Comparator Epothilone Phase I Trials

The Phase I trials for ixabepilone, patupilone, and sagopilone followed a similar open-label, dose-escalation design to establish the MTD and safety profile.

  • Patient Population: Patients with advanced, refractory solid tumors were enrolled.[5][7][10]

  • Dose Escalation: A "3+3" design was commonly used, where cohorts of 3 patients received a specific dose. If no DLTs were observed, the dose was escalated in a new cohort. If one patient experienced a DLT, the cohort was expanded to 6 patients. The MTD was typically defined as the dose level below the one at which two or more patients in a cohort of up to six experienced a DLT.[9]

  • Toxicity Assessment: Toxicities were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Response Evaluation: Tumor responses were assessed using the Response Evaluation Criteria in Solid Tumors (RECIST).[9]

Visualizations

Signaling Pathway of Epothilone Action

Epothilone_Pathway cluster_0 Microtubule Dynamics Epothilone Epothilone (e.g., KOS-862) Tubulin β-Tubulin Subunit of Microtubule Epothilone->Tubulin Binds to Stabilization Microtubule Stabilization Microtubule Microtubule Tubulin->Microtubule Polymerization Depolymerization Inhibition of Depolymerization Stabilization->Depolymerization G2M G2/M Phase Cell Cycle Arrest Depolymerization->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Caption: Mechanism of action of epothilones, leading to cell cycle arrest and apoptosis.

Experimental Workflow for a Phase I Dose-Escalation Trial

Phase_I_Workflow Start Patient Enrollment (Advanced Solid Tumors) Cohort1 Cohort 1 (n=3) Dose Level 1 Start->Cohort1 DLT_Eval1 DLT Evaluation Cohort1->DLT_Eval1 Expand1 Expand Cohort 1 (n=6) DLT_Eval1->Expand1 1 DLT Cohort2 Cohort 2 (n=3) Dose Level 2 DLT_Eval1->Cohort2 0 DLTs MTD Maximum Tolerated Dose (MTD) Determined DLT_Eval1->MTD ≥2 DLTs DLT_Eval1_exp DLT Evaluation Expand1->DLT_Eval1_exp DLT_Eval1_exp->Cohort2 ≤1 DLT in 6 patients DLT_Eval1_exp->MTD ≥2 DLTs in 6 patients DLT_Eval2 DLT Evaluation Cohort2->DLT_Eval2 DLT_Eval2->MTD ...and so on until MTD is reached Stop End of Study MTD->Stop

Caption: A typical "3+3" dose-escalation design for a Phase I clinical trial.

References

In Vitro Validation of Epothilone D's Effect on Microtubule Bundling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of Epothilone D and other microtubule-targeting agents on microtubule bundling. The information presented is supported by experimental data and detailed protocols to assist researchers in designing and interpreting their own studies.

This compound: A Potent Microtubule Stabilizer

This compound is a member of the epothilone class of macrolides, which are known for their potent anti-cancer properties. Like paclitaxel, a well-established chemotherapeutic agent, this compound functions as a microtubule-stabilizing agent.[1][2] These agents bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[3] This stabilization disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, including mitosis, leading to cell cycle arrest and apoptosis.[4] A key characteristic of both this compound and paclitaxel is their ability to induce the formation of microtubule bundles within cells.[4]

Comparative Analysis of Microtubule Polymerization and Bundling

While both this compound and paclitaxel promote microtubule bundling, their relative potencies can differ. The following table summarizes key in vitro data related to their effects on microtubule dynamics. Direct quantitative comparisons of microtubule bundling are limited in the literature; therefore, data on tubulin polymerization and binding affinity are included as relevant indicators of their microtubule-stabilizing activity.

ParameterThis compound (or related Epothilones)Paclitaxel (Taxol)Key Findings & References
Mechanism of Action Microtubule StabilizationMicrotubule StabilizationBoth compounds bind to β-tubulin, promoting polymerization and inhibiting depolymerization, leading to microtubule bundling.[3]
Tubulin Polymerization (EC50) ~1.2 µM (Epothilone B)Not explicitly found for direct comparisonEpothilone B demonstrates potent induction of tubulin assembly.[5]
Binding Affinity (IC50 for Paclitaxel Displacement) 2.3 µM (Epothilone A)3.6 µMEpothilone A shows a higher affinity for the paclitaxel binding site on tubulin, suggesting it may be a more potent stabilizer.
In Vitro Bundling Potent inducer of microtubule bundlesPotent inducer of microtubule bundlesEpothilones A and B are considered equipotent to paclitaxel in inducing microtubule bundling in cultured cells.
Effect on Microtubule Density Significantly increases microtubule density in neuronal cells.-Treatment with this compound leads to a notable increase in the density of microtubule networks.

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in assessing microtubule bundling and the mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow Experimental workflow for fluorescence microscopy-based microtubule bundling assay. cluster_preparation Preparation cluster_reaction Reaction cluster_imaging Analysis tubulin Purified Tubulin (with fluorescent label) mix Mix Tubulin, Buffer, and Test Compound tubulin->mix compounds This compound / Paclitaxel (Test Compounds) compounds->mix buffer Polymerization Buffer (with GTP) buffer->mix incubate Incubate at 37°C to induce polymerization and bundling mix->incubate microscopy Fluorescence Microscopy incubate->microscopy quantification Image Analysis: Quantify bundle thickness, length, and number microscopy->quantification mechanism_of_action Mechanism of microtubule stabilization and bundling by this compound. cluster_dynamic_instability Normal Microtubule Dynamics cluster_stabilization Effect of this compound dimers αβ-Tubulin Dimers polymerization Polymerization dimers->polymerization GTP microtubule Dynamic Microtubule polymerization->microtubule stabilized_mt Stabilized Microtubule polymerization->stabilized_mt Enhanced depolymerization Depolymerization (Inhibited) microtubule->depolymerization GTP Hydrolysis microtubule->depolymerization microtubule->stabilized_mt depolymerization->dimers epoD This compound epoD->stabilized_mt Binds to β-tubulin bundling Microtubule Bundling stabilized_mt->bundling Promotes lateral association

References

Assessing the therapeutic window of Epothilone D compared to other epothilones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epothilones, a class of microtubule-stabilizing agents, have emerged as promising alternatives to taxanes in cancer therapy, primarily due to their activity against multidrug-resistant tumors.[1][2] Among the naturally occurring epothilones and their synthetic analogs, Epothilone D (dEpoB) has garnered significant interest due to its favorable preclinical profile. This guide provides a comparative assessment of the therapeutic window of this compound against other key epothilones, supported by experimental data and detailed methodologies.

Executive Summary

This compound generally exhibits a wider therapeutic window compared to Epothilone B, which is often limited by higher toxicity.[3][4] While direct comparative studies for Epothilone A and F are less common, available data suggests that this compound strikes a balance between potent anti-tumor efficacy and manageable toxicity. This is attributed to its reduced systemic toxicity while retaining significant activity in various cancer models, including those resistant to paclitaxel.[1][5]

Data Presentation

In Vitro Cytotoxicity of Epothilones

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different epothilones across various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Cell LineCancer TypeEpothilone A (nM)Epothilone B (nM)This compound (nM)Paclitaxel (nM)Reference
CCRF-CEMLeukemia~2.0~0.3~3.5~5.0[3]
A549Lung Carcinoma-~2.7--[6]
MCF-7Breast Cancer-~0.3--[6]
HCT-15Colon Cancer----[6]
T-24Bladder Carcinoma~50---[7]

Note: Data is compiled from various sources and experimental conditions may differ.

In Vivo Efficacy and Toxicity of Epothilones in Murine Xenograft Models

This table presents a qualitative and quantitative overview of the in vivo performance of different epothilones. The therapeutic index is a critical parameter, representing the ratio of the toxic dose to the therapeutic dose.

EpothiloneEfficacyToxicityTherapeutic WindowKey FindingsReference
This compound (dEpoB) HighModerateWide Curative effects in MDR tumor xenografts with manageable body weight loss.[1]
Epothilone B Very HighHighNarrowHighly potent but associated with significant toxicity and lethality even at therapeutic doses.[3][4]
Epothilone A ModerateModerateModerateGenerally less potent than Epothilone B.
Epothilone F HighModerateWideSimilar therapeutic profile to this compound.

Experimental Protocols

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Epothilone stock solutions (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat cells with a serial dilution of each epothilone and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell survival as a function of drug concentration.

In Vivo Efficacy Assessment: Human Tumor Xenograft Mouse Model

This model is used to evaluate the anti-tumor activity of compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cells

  • Matrigel (optional)

  • Epothilone formulations for injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10^6 cells in 100-200 µL of saline or medium, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach the desired size, randomize mice into treatment and control groups. Administer the epothilones and vehicle control according to the planned dosing schedule (e.g., intraperitoneally or intravenously).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

  • Toxicity Assessment: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and physical appearance. The Maximum Tolerated Dose (MTD) is typically determined as the highest dose that does not cause irreversible morbidity or greater than 20% body weight loss.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition and assess the statistical significance of the differences between treatment and control groups.

Mandatory Visualizations

Signaling Pathway of Epothilone-Induced Apoptosis

Epothilone_Signaling Epothilone This compound Microtubules Microtubule Stabilization Epothilone->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Caspase Caspase Activation MitoticArrest->Caspase Apoptosis Apoptosis Bcl2->Apoptosis Caspase->Apoptosis

Caption: this compound induces apoptosis via microtubule stabilization and mitotic arrest.

Experimental Workflow for In Vivo Efficacy and Toxicity Assessment

InVivo_Workflow Start Tumor Cell Implantation (Xenograft Model) TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Treatment Epothilone Administration Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Efficacy & Toxicity) Monitoring->Endpoint

References

Safety Operating Guide

Proper Disposal of Epothilone D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Epothilone D, a microtubule-stabilizing agent with applications in cancer research.

While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its use as an anti-neoplastic agent warrants a cautious approach to its disposal.[1] Due to its mechanism of action, which involves inhibiting cell division, it is prudent to handle and dispose of this compound as a cytotoxic and cytostatic waste.[2][3] Cytotoxic drugs are toxic to cells, while cytostatic medicines inhibit cellular growth and division.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to safety protocols is critical to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemo-protectant, non-sterile, with reinforced fingertips and long cuffs.[4]
Gown Long-sleeved, impermeable, cuffed, and tied at the back.[4]
Eye Protection Face shield or safety goggles.[4]
Respiratory Protection A mask is recommended as an additional precaution.[4]

Step-by-Step Disposal Procedures

The following procedures outline the proper disposal of this compound and associated contaminated materials. These steps are designed to comply with general guidelines for cytotoxic waste management.[2][4][5]

Step 1: Segregation of Waste

Proper segregation at the point of generation is crucial. Never mix cytotoxic waste with general laboratory trash or other hazardous waste streams.[5]

  • This compound (Pure Substance or Unused): Treat as a hazardous chemical waste.

  • Contaminated Sharps: Any needles, syringes, or other sharps that have come into contact with this compound must be placed in a designated cytotoxic sharps container. These containers are typically yellow with a purple lid.[2]

  • Contaminated Labware: All non-sharp items, such as empty vials, pipette tips, culture plates, and gloves, should be placed in a clearly labeled, leak-proof cytotoxic waste bag. These bags are often yellow and purple.[2]

  • Liquid Waste: Aqueous solutions containing this compound should not be poured down the drain.[6][7] They should be collected in a designated, sealed, and clearly labeled hazardous waste container.

Step 2: Packaging and Labeling

Proper packaging and labeling are essential for the safe transport and final disposal of the waste.

  • Containers: Use containers that are robust, leak-proof, and clearly designated for cytotoxic waste.[2][5] For sharps, use puncture-resistant containers.

  • Labeling: All waste containers must be clearly labeled with the "Cytotoxic Waste" symbol and any other warnings required by your institution or local regulations.[8]

Step 3: Storage

Store all this compound waste in a designated, secure area away from general laboratory traffic. This area should be clearly marked with appropriate hazard symbols.

Step 4: Final Disposal

The final disposal of cytotoxic waste must be handled by a licensed hazardous waste management company.[9] The primary method for the destruction of cytotoxic waste is high-temperature incineration.[2]

  • Documentation: Ensure that all required waste disposal documentation, such as hazardous waste consignment notes, is completed accurately.[2][5]

  • Transport: The waste must be transported by a licensed carrier to a permitted hazardous waste disposal facility.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended PPE.

  • Contain the Spill: Use a chemical spill kit to absorb and contain the spill. Work from the outside of the spill inwards.

  • Clean the Area: Once the spill has been absorbed, decontaminate the area according to your laboratory's standard operating procedures for cytotoxic agents.

  • Dispose of Clean-up Materials: All materials used for spill clean-up must be disposed of as cytotoxic waste.[4]

  • Report the Incident: Document and report the spill to your institution's Environmental Health and Safety (EHS) department.[4]

Logical Flow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

EpothiloneD_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_final Final Disposal start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Cytotoxic Sharps Container (Yellow with Purple Lid) is_sharp->sharps_container Yes is_solid Is the waste solid (non-sharp)? is_liquid->is_solid No liquid_container Collect in Labeled, Leak-proof Hazardous Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Cytotoxic Waste Bag (Yellow and Purple) is_solid->solid_container Yes storage Store in Designated Secure Area sharps_container->storage liquid_container->storage solid_container->storage disposal Dispose via Licensed Hazardous Waste Contractor (High-Temperature Incineration) storage->disposal

This compound Waste Disposal Workflow

References

Comprehensive Safety and Handling Guide for Epothilone D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of Epothilone D, a potent cytotoxic and antineoplastic agent. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

Hazard Identification and Safety Precautions

This compound is a microtubule-stabilizing agent with cytotoxic properties, making it a hazardous compound that requires special handling.[1][2] While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is crucial to handle it with the same precautions as other potent cytotoxic compounds due to its mechanism of action and use in cancer research. The related compound, Epothilone B, is classified as fatal if swallowed or in contact with skin, suspected of causing genetic defects, and may damage fertility or the unborn child. Given the structural similarities and cytotoxic nature, a conservative approach to handling this compound is warranted.

Core Safety Principles:

  • Minimize Exposure: All procedures should be designed to minimize direct contact and the generation of aerosols or dust.

  • Engineering Controls: Whenever possible, handle this compound within a certified biological safety cabinet (BSC) or a similar containment primary engineering control.

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling the compound.

  • Designated Areas: All work with this compound should be conducted in designated areas with restricted access.

  • Training: All personnel must be trained in the safe handling of cytotoxic compounds and be familiar with emergency procedures.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. All PPE should be chemotherapy-rated where applicable.

PPE ComponentSpecificationsRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Provides a barrier against skin contact and absorption. Double gloving offers additional protection in case of a breach in the outer glove.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or tight-fitting goggles. A face shield should be used if there is a risk of splashes.Protects eyes from splashes and aerosols.
Respiratory Protection For handling powders or when aerosols may be generated, a fit-tested N95 or higher respirator is required.Prevents inhalation of hazardous particles.
Shoe Covers Disposable shoe covers.Prevents the spread of contamination outside of the designated handling area.

Operational Procedures

3.1. Preparation and Handling:

  • Preparation: Before handling this compound, ensure the designated work area, preferably a Class II Biological Safety Cabinet, is clean and decontaminated.

  • Gather Materials: Assemble all necessary supplies, including PPE, spill kit, and waste disposal containers, before starting work.

  • Donning PPE: Put on all required PPE in the correct order (shoe covers, gown, respiratory protection, eye protection, inner gloves, outer gloves).

  • Handling:

    • Solids: Handle solid this compound with care to avoid generating dust. Use a containment ventilated enclosure if weighing the powder.

    • Liquids: Use Luer-Lok syringes and needless systems to prevent leaks and spills when transferring solutions.

  • Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as cytotoxic waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

3.2. Disposal Plan:

All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.

  • Segregation: Keep this compound waste separate from other laboratory waste.

  • Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.

  • Sharps: All needles, syringes, and other sharps must be placed in a designated cytotoxic sharps container.

  • Liquid Waste: Collect liquid waste in a sealed, labeled container. Do not dispose of it down the drain.

  • Solid Waste: All contaminated labware, PPE, and cleaning materials should be placed in double-lined cytotoxic waste bags.

  • Final Disposal: Arrange for the disposal of all cytotoxic waste through a licensed hazardous waste management company, following all institutional, local, and national regulations.

Emergency Procedures: Spill Management

In the event of an this compound spill, immediate and proper cleanup is essential to prevent exposure and contamination.

4.1. Spill Kit: A dedicated cytotoxic spill kit should be readily available in all areas where this compound is handled. The kit should contain:

  • Appropriate PPE (as listed in the table above)

  • Absorbent pads or pillows

  • Scoop and scraper for solid materials

  • Designated cytotoxic waste disposal bags and container

  • Detergent solution and water

  • Warning signs to secure the area

4.2. Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Secure the Area: Cordon off the spill area with warning signs to prevent entry.

  • Don PPE: Put on the full set of PPE from the spill kit.

  • Contain the Spill:

    • Liquid Spill: Cover the spill with absorbent pads, starting from the outside and working inward.

    • Solid Spill: Gently cover the powder with damp absorbent pads to avoid generating dust.

  • Clean the Spill:

    • Carefully collect all contaminated materials (absorbent pads, broken glass) using a scoop and scraper and place them into the cytotoxic waste container.

    • Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. Perform this cleaning step three times.

  • Dispose of Waste: Seal the cytotoxic waste container and dispose of it according to the disposal plan.

  • Decontaminate: Decontaminate any reusable equipment used during the cleanup.

  • Doff PPE and Wash Hands: Carefully remove and dispose of all PPE as cytotoxic waste and wash hands thoroughly.

  • Report the Incident: Report the spill to the appropriate safety officer and complete any necessary incident reports.

Workflow for this compound Spill Emergency

The following diagram outlines the logical steps to be taken in the event of an this compound spill.

Spill_Procedure start_end start_end action action decision decision hazard hazard cleanup cleanup spill This compound Spill Occurs alert Alert Personnel & Secure Area spill->alert don_ppe Don Full PPE from Spill Kit alert->don_ppe spill_type Spill Type? don_ppe->spill_type liquid_spill Cover with Absorbent Pads spill_type->liquid_spill Liquid solid_spill Gently Cover with Damp Absorbent Pads spill_type->solid_spill Solid collect_waste Collect Contaminated Materials into Cytotoxic Waste Container liquid_spill->collect_waste solid_spill->collect_waste clean_area Clean Area 3x with Detergent & Water collect_waste->clean_area dispose Dispose of Waste per Protocol clean_area->dispose decontaminate Decontaminate Reusable Equipment dispose->decontaminate doff_ppe Doff PPE & Wash Hands decontaminate->doff_ppe report Report Incident doff_ppe->report end Procedure Complete report->end

Caption: Emergency spill response workflow for this compound.

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.